Benzyl (4-chloropyridin-2-yl)carbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-15-12(8-11)16-13(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUBDXQQRNCVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674633 | |
| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-14-1 | |
| Record name | Benzyl (4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate (CAS: 1073372-14-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Benzyl (4-chloropyridin-2-yl)carbamate, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its potential applications based on the broader class of carbamate-containing compounds.
Introduction and Physicochemical Properties
This compound is a substituted pyridine derivative incorporating a benzyl carbamate moiety. The carbamate group is a crucial structural motif in numerous approved drugs and prodrugs, valued for its chemical and proteolytic stability, as well as its ability to act as a peptide bond isostere, which can enhance cell membrane permeability.[1] The presence of a chlorinated pyridine ring suggests potential for this molecule to serve as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly as a building block for kinase inhibitors, where pyridinyl scaffolds are common.
The core structure combines the aromaticity of the pyridine and benzene rings with the functionality of the carbamate linker. The chlorine atom at the 4-position of the pyridine ring offers a site for further chemical modification through nucleophilic substitution reactions, enhancing its utility as a synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1073372-14-1 | [2] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [2] |
| Molecular Weight | 262.7 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 2-amino-4-chloropyridine, followed by its carbamoylation with benzyl chloroformate.
Synthesis of 2-Amino-4-chloropyridine
Several synthetic routes to 2-amino-4-chloropyridine have been reported. A common and scalable method involves the Hofmann rearrangement of 4-chloropyridine-2-carboxamide, which is itself derived from 2-picolinic acid.[3]
Experimental Protocol: Synthesis of 2-Amino-4-chloropyridine
-
Chlorination of 2-Picolinic Acid: To 116 g of thionyl chloride, slowly add 40 g of 2-picolinic acid. Add 1 g of N,N-dimethylformamide (DMF) and reflux the mixture for 2-16 hours, monitoring the reaction progress by TLC until all starting material is consumed.[3] After completion, recover the excess thionyl chloride by distillation to obtain 4-chloropyridine-2-carbonyl chloride.[3]
-
Amidation: Dissolve the resulting 4-chloropyridine-2-carbonyl chloride in 200 mL of 1,4-dioxane and bubble ammonia gas through the solution for 5-16 hours.[3] Monitor the reaction by TLC. Upon completion, remove the majority of the solvent under reduced pressure and cool the mixture to 0-5 °C to precipitate a white solid.[3] Filter and dry the solid to yield 4-chloropyridine-2-carboxamide.[3]
-
Hofmann Rearrangement: Prepare an aqueous solution of calcium hypochlorite by dissolving 78 g of calcium hypochlorite in 1 liter of water.[3] Add 35 g of the 4-chloropyridine-2-carboxamide in portions to this solution.[3] Heat the reaction mixture to 60-80 °C until the starting material is consumed (monitor by TLC).[3] Cool the reaction to room temperature and extract with dichloromethane.[3] Dry the combined organic phases over anhydrous sodium sulfate, remove the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain 2-amino-4-chloropyridine as a white solid.[3]
Caption: A proposed workflow for the biological screening of the title compound.
Conclusion
This compound is a readily synthesizable molecule with significant potential as a building block in medicinal chemistry. Its combination of a protected amine on a pyridine scaffold and a reactive chlorine handle makes it an attractive starting point for the generation of diverse compound libraries. While its own biological activity remains to be elucidated, the well-established importance of the carbamate and 2-aminopyridine motifs in drug discovery provides a strong rationale for its investigation in various therapeutic and agrochemical areas. This guide provides the foundational chemical knowledge to enable researchers to synthesize, characterize, and explore the potential of this versatile compound.
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An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Benzyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Interest in Modern Medicinal Chemistry
The landscape of drug discovery is one of perpetual innovation, where the design and synthesis of novel molecular entities with therapeutic potential are paramount. Within this intricate field, the structural motifs of substituted pyridines and carbamates have independently garnered significant attention for their versatile roles in bioactive compounds.[1][2] The convergence of these two pharmacophores in Benzyl (4-chloropyridin-2-yl)carbamate presents a molecule of considerable interest for researchers and drug development professionals. This technical guide serves as an in-depth exploration of its molecular architecture, a detailed protocol for its synthesis, a thorough analysis of its characterization, and a discussion of its potential applications in medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound, with the confirmed Chemical Abstracts Service (CAS) number 1073372-14-1 , is a multifaceted organic compound.[3] Its structure is characterized by a central carbamate linkage, flanked by a 4-chloropyridin-2-yl group on the nitrogen side and a benzyl group on the oxygen side.
| Property | Value | Source |
| IUPAC Name | Benzyl N-(4-chloropyridin-2-yl)carbamate | [3] |
| CAS Number | 1073372-14-1 | [3] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 262.70 g/mol | [3] |
| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [3] |
The presence of the chlorine atom on the pyridine ring and the aromatic nature of both the pyridine and benzyl moieties significantly influence the molecule's electronic and steric properties. These features are critical in its potential interactions with biological targets.
Caption: 2D representation of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is predicated on the nucleophilic attack of the exocyclic amine of 2-amino-4-chloropyridine on the electrophilic carbonyl carbon of benzyl chloroformate. This reaction, a classic Schotten-Baumann type, is widely employed for the N-protection of amines.
Synthesis of the Precursor: 2-Amino-4-chloropyridine
The starting material, 2-amino-4-chloropyridine, is a critical precursor. Its synthesis can be achieved through various routes, with one common method involving the chlorination of 2-aminopyridine followed by purification.[4]
Carbamate Formation: A Self-Validating Protocol
This protocol is designed to be a self-validating system, with in-process controls to ensure the reaction proceeds as intended.
Materials:
-
2-Amino-4-chloropyridine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 equivalent) in a 2:1 mixture of anhydrous THF and deionized water.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.[3]
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the cooled solution. The bicarbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The slow addition is crucial to prevent the formation of the N-acylpyridinium salt, a common side reaction where the pyridine ring nitrogen attacks the benzyl chloroformate.[3]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The disappearance of the starting material (2-amino-4-chloropyridine) and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.
-
Workup: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The organic product will partition into the ethyl acetate layer.
-
Washing: Combine the organic layers and wash with brine. This step removes any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization and Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral data based on the analysis of its constituent functional groups and analogous structures.[5][6]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals for the protons of the benzyl and 4-chloropyridin-2-yl moieties.
-
δ 8.0-8.2 ppm (d, 1H): Proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen.
-
δ 7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyl group.
-
δ 7.0-7.2 ppm (m, 2H): Protons at the 3 and 5-positions of the pyridine ring.
-
δ 5.2-5.4 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 9.5-10.0 ppm (br s, 1H): NH proton of the carbamate, which may be broad and its chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
δ ~165 ppm: Carbonyl carbon (C=O) of the carbamate.
-
δ ~150-155 ppm: Carbons at the 2 and 6-positions of the pyridine ring.
-
δ ~140-145 ppm: Carbon at the 4-position of the pyridine ring (bearing the chlorine atom).
-
δ ~135-138 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.
-
δ ~127-129 ppm: Carbons of the phenyl ring.
-
δ ~110-120 ppm: Carbons at the 3 and 5-positions of the pyridine ring.
-
δ ~65-70 ppm: Methylene carbon (-CH₂-) of the benzyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
~3300-3400 cm⁻¹ (N-H stretch): A sharp to moderately broad peak corresponding to the N-H stretching vibration of the carbamate.
-
~3000-3100 cm⁻¹ (Aromatic C-H stretch): Absorption bands for the C-H stretching vibrations of the pyridine and phenyl rings.
-
~1700-1730 cm⁻¹ (C=O stretch): A strong absorption band characteristic of the carbonyl group in the carbamate.
-
~1500-1600 cm⁻¹ (C=C and C=N stretch): Bands corresponding to the stretching vibrations within the aromatic rings.
-
~1200-1250 cm⁻¹ (C-O stretch): Stretching vibration of the ester-like C-O bond in the carbamate.
-
~1000-1100 cm⁻¹ (C-Cl stretch): Absorption band for the carbon-chlorine bond.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 262 and 264 in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom.
-
Key Fragmentation Peaks: Fragments corresponding to the loss of the benzyl group (m/z = 91) and the benzyloxycarbonyl group are anticipated.
Applications in Drug Discovery and Development
The carbamate functional group is a well-established pharmacophore and a common bioisostere for the amide bond, offering improved metabolic stability and pharmacokinetic properties.[2][7] The inclusion of a substituted pyridine ring, a privileged scaffold in medicinal chemistry, further enhances the potential of this compound as a valuable building block or intermediate in drug discovery.
The 4-chloro-2-aminopyridine moiety is a key component in several kinase inhibitors and other targeted therapies. The benzyloxycarbonyl (Cbz) group, in this context, serves as a protecting group for the amine, allowing for selective reactions at other positions of the pyridine ring. The subsequent deprotection of the Cbz group can unveil the free amine for further functionalization, making this molecule a versatile intermediate in the synthesis of more complex drug candidates.
Caption: Logical relationship of the molecule's utility in drug discovery.
Conclusion
This compound stands as a molecule with significant potential in the realm of synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and the strategic combination of a protected aminopyridine and a carbamate linkage make it an attractive tool for the development of novel therapeutics. This guide provides a comprehensive technical overview to empower researchers in their endeavors to harness the capabilities of this promising chemical entity.
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An In-depth Technical Guide to the Synthesis of Benzyl (4-chloropyridin-2-yl)carbamate
This guide provides a comprehensive overview of the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the synthetic pathway, experimental protocols, and critical process parameters.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel bioactive molecules. Its structure, featuring a carbamate linkage to a substituted pyridine ring, allows for diverse chemical modifications, making it a versatile intermediate. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the 2-amino functionality of the pyridine ring, enabling selective reactions at other positions. This guide will detail a reliable and reproducible synthesis pathway, starting from readily available precursors.
Retrosynthetic Analysis and Synthesis Strategy
The most direct and logical synthetic approach to this compound involves the formation of a carbamate bond between 2-amino-4-chloropyridine and a suitable benzylating agent. The key disconnection in the retrosynthetic analysis is the carbamate linkage, leading back to 2-amino-4-chloropyridine and a benzyl chloroformate precursor.
An In-depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate
Abstract
This technical guide provides a comprehensive overview of Benzyl (4-chloropyridin-2-yl)carbamate, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document elucidates the compound's nomenclature, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. Furthermore, it explores the potential applications of this molecule, grounded in the established roles of its constituent moieties—the carbamate group and the chloropyridine scaffold—in modern pharmacotherapy. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting.
Chemical Identity and Nomenclature
The compound of interest is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . A common variant found in chemical supplier databases is benzyl 4-chloro-2-pyridinylcarbamate . For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is 1073372-14-1 .
The molecular structure consists of a benzyl alcohol moiety linked to the nitrogen atom of a 2-amino-4-chloropyridine via a carbamate functional group. This structure is depicted in the diagram below.
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be tabulated. These values are essential for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | This compound | Systematically Derived |
| CAS Number | 1073372-14-1 | Molbase, Sigma-Aldrich |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Calculated |
| Molecular Weight | 262.70 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC=C(C=C2)Cl | |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Poorly soluble in water (Predicted). |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic ring), and signals for the protons on the chloropyridine ring.
-
¹³C NMR: Resonances for the carbonyl carbon of the carbamate, carbons of the benzyl group, and carbons of the chloropyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the carbamate group, as well as C-Cl and aromatic C-H stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process: the synthesis of the key intermediate, 2-amino-4-chloropyridine, followed by its reaction with benzyl chloroformate.
Synthesis of 2-Amino-4-chloropyridine (Intermediate)
Several synthetic routes to 2-amino-4-chloropyridine have been reported. A common and scalable method involves the Hofmann rearrangement of 4-chloropicolinamide.
Protocol:
-
Amidation of 4-chloropicolinic acid: 4-chloropicolinic acid is converted to its corresponding amide, 4-chloropicolinamide, using standard amidation conditions (e.g., reaction with thionyl chloride followed by ammonia).
-
Hofmann Rearrangement: The resulting 4-chloropicolinamide undergoes a Hofmann rearrangement in the presence of a suitable reagent such as sodium hypobromite or sodium hypochlorite to yield 2-amino-4-chloropyridine.[1]
Synthesis of this compound (Final Product)
The final product is synthesized by the reaction of 2-amino-4-chloropyridine with benzyl chloroformate. This reaction introduces the benzyloxycarbonyl (Cbz) protecting group onto the amino group of the pyridine.
Protocol:
-
Dissolution: Dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.
-
Benzyl Chloroformate Addition: Slowly add benzyl chloroformate (1.05 eq) to the cooled solution while maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
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An In-depth Technical Guide to the Physical Characteristics of Benzyl (4-chloropyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-chloropyridin-2-yl)carbamate (CAS No: 1073372-14-1) is a heterocyclic carbamate of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core physical characteristics. Due to a lack of publicly available experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs and established principles of organic chemistry to present a predictive profile. It includes anticipated data for molecular weight, melting point, solubility, and spectroscopic characteristics (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Furthermore, this guide details robust, self-validating experimental protocols for the determination of these physical properties, offering field-proven insights into experimental design and data interpretation. The synthesis of the title compound is also proposed based on established carbamate formation reactions. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior and design appropriate handling, characterization, and application strategies.
Introduction and Molecular Structure
This compound belongs to the carbamate class of organic compounds, which are esters of carbamic acid. The molecule incorporates a benzyl protecting group, a common motif in organic synthesis, attached to a substituted pyridine ring. The presence of the chloropyridine moiety is of particular interest in medicinal chemistry, as halogenated heterocycles are prevalent in many bioactive molecules. The core structure suggests potential applications as an intermediate in the synthesis of more complex pharmaceutical agents.
Molecular Formula: C₁₃H₁₁ClN₂O₂
Molecular Weight: 262.70 g/mol
Chemical Structure:
Predicted Physical Characteristics
The following physical characteristics are predicted based on the analysis of structurally similar compounds, including benzyl carbamate and various chloropyridine derivatives. These values should be considered as estimates pending experimental verification.
| Physical Property | Predicted Value/Characteristic | Basis for Prediction |
| Appearance | White to off-white crystalline solid | Carbamates are typically crystalline solids at room temperature. |
| Melting Point | 130-150 °C | The melting point of benzyl carbamate is 86-89°C. The introduction of the larger, more rigid, and polar chloropyridinyl group is expected to increase the melting point due to stronger intermolecular interactions. |
| Boiling Point | Decomposes before boiling | Carbamates often decompose at elevated temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate). Limited solubility in non-polar solvents (e.g., hexane). Sparingly soluble in water. | The carbamate and pyridine functionalities introduce polarity, while the benzyl and chloropyridinyl groups contribute to lipophilicity. This balance suggests good solubility in a range of organic solvents. |
Synthesis and Purification
The synthesis of this compound can be reliably achieved through the reaction of 2-amino-4-chloropyridine with benzyl chloroformate. This is a standard method for the formation of N-aryl carbamates.
Reaction Scheme:
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the known spectral characteristics of benzyl carbamates and chloropyridines.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.2-8.3 (d, 1H): Proton on the pyridine ring adjacent to the nitrogen.
-
~7.8-7.9 (s, 1H): Proton on the pyridine ring.
-
~7.3-7.4 (m, 5H): Protons of the benzyl ring. [1] * ~7.0-7.1 (d, 1H): Proton on the pyridine ring.
-
~5.2 (s, 2H): Methylene protons of the benzyl group. [1] * ~8.5-9.5 (br s, 1H): NH proton of the carbamate. The chemical shift can be variable and may broaden.
-
¹³C NMR Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~153-155: Carbonyl carbon of the carbamate.
-
~150-152: Carbon of the pyridine ring attached to the nitrogen.
-
~148-150: Carbon of the pyridine ring attached to the chlorine.
-
~135-137: Quaternary carbon of the benzyl ring.
-
~128-129: Carbons of the benzyl ring.
-
~115-120: Carbons of the pyridine ring.
-
~67-69: Methylene carbon of the benzyl group.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR (KBr, cm⁻¹):
-
~3200-3300 (N-H stretch): Characteristic of the carbamate NH group. [1] * ~3000-3100 (aromatic C-H stretch): From the pyridine and benzyl rings.
-
~1700-1730 (C=O stretch): Strong absorption from the carbamate carbonyl group. [1] * ~1580-1600 (C=C and C=N stretch): From the aromatic rings.
-
~1200-1250 (C-O stretch): From the ester linkage of the carbamate. [1] * ~1000-1100 (C-Cl stretch): From the chloropyridine moiety.
-
Mass Spectrometry
-
MS (ESI+):
-
m/z 263.05 [M+H]⁺: The protonated molecular ion.
-
m/z 285.03 [M+Na]⁺: The sodium adduct.
-
Key Fragmentation Pattern: A prominent fragment at m/z 91.05 corresponding to the tropylium ion (C₇H₇⁺) from the cleavage of the benzylic group is expected. [2]
-
Experimental Protocols for Physical Characterization
The following protocols are designed to be self-validating and provide accurate physical data for this compound.
Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Perform a rapid heating to determine an approximate melting range.
-
Allow the apparatus to cool and use a fresh sample to perform a slow heating (1-2 °C/min) through the approximate range to determine the precise melting point.
-
-
Validation: Calibrate the instrument using a certified reference standard with a known melting point close to the expected value of the sample.
Solubility Determination (Shake-Flask Method)
-
Equilibrium Saturation: Add an excess of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Agitation: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it, and quantify the concentration using a validated analytical method such as HPLC-UV.
-
Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Spectroscopic Analysis Workflow
Figure 2: Workflow for comprehensive spectroscopic characterization.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on the hazards of its components and related compounds.
-
Benzyl Chloroformate (reactant): Highly corrosive, toxic, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. [3][4]* Chloropyridines: Can be toxic and irritating. Avoid inhalation, ingestion, and skin contact. [5]* This compound (product): As a precaution, treat as a potentially hazardous substance. Use appropriate PPE during handling.
Conclusion
This technical guide provides a detailed predictive overview of the physical characteristics of this compound. While experimental data for this specific compound is not currently available in the public domain, the information presented herein, derived from the analysis of analogous structures and established chemical principles, offers a valuable resource for researchers. The provided synthesis and characterization protocols are robust and follow best practices in the field, enabling scientists to confidently produce and analyze this compound. As with any new chemical entity, it is imperative that all handling and experimental work be conducted with appropriate safety precautions. The data and methodologies outlined in this guide will facilitate the further investigation and potential application of this compound in drug discovery and development.
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. Retrieved from [Link]
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Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). Retrieved from [Link]
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Solubility Behaviors and Correlations of Common Organic Solvents - ResearchGate. Retrieved from [Link]
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Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons. (2021-01-14). Retrieved from [Link]
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An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]
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An In-Depth Technical Guide to Benzyl (4-chloropyridin-2-yl)carbamate: Synthesis, Properties, and Potential as a Therapeutic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (4-chloropyridin-2-yl)carbamate (CAS No. 1073372-14-1) is a synthetic organic molecule that, despite its commercial availability for research purposes, remains largely uncharacterized in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of this compound, addressing the current information gap. By leveraging established principles of organic chemistry and drawing parallels with structurally related molecules, this document outlines a plausible synthetic route, predicts its key chemical and spectroscopic properties, and explores its potential biological significance. The recent discovery of benzyl carbamate derivatives as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), highlights the potential of this chemical class in drug discovery. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its analogs.
Introduction: The Enigma of a Sparsely Documented Molecule
This compound is a molecule at the intersection of several key pharmacophores: a benzyl carbamate moiety and a substituted pyridine ring. While its constituent parts are common in medicinal chemistry, the specific combination present in this molecule has not been the subject of extensive published research. A thorough search of scientific databases reveals a conspicuous absence of detailed synthetic protocols, spectroscopic data, and biological activity studies. This lack of information presents both a challenge and an opportunity for the scientific community. The challenge lies in proceeding with research without a foundational body of literature. The opportunity, however, is the potential for novel discoveries in the largely unexplored chemical space this molecule occupies.
This guide is structured to provide a robust starting point for the investigation of this compound. It will address the core aspects of its chemistry and potential pharmacology, grounded in established scientific principles and data from closely related compounds.
Proposed Synthesis and Mechanistic Rationale
The synthesis of carbamates is a well-established transformation in organic chemistry. The most direct and logical approach to this compound involves the reaction of 2-amino-4-chloropyridine with a suitable benzylating agent that can introduce the carbamate functionality.
Retrosynthetic Analysis
A retrosynthetic analysis suggests a straightforward disconnection of the carbamate bond, leading to 2-amino-4-chloropyridine and a benzyl carbonyl source. The most common and efficient reagent for this purpose is benzyl chloroformate.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
The following protocol is a generalized procedure based on standard carbamate synthesis methodologies. Optimization of reaction conditions, such as solvent, base, and temperature, may be necessary to achieve high yields and purity.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 eq.). The base, such as pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Benzyl Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0-1.2 eq.) dropwise to the stirred solution. The exothermicity of the reaction should be carefully controlled.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (e.g., DCM) two to three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Benzyl chloroformate is sensitive to moisture and can hydrolyze. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the decomposition of the starting material.
-
Base: The reaction generates hydrochloric acid, which can protonate the starting amine, rendering it unreactive. The base neutralizes the acid, driving the reaction to completion. A non-nucleophilic base is preferred to avoid side reactions with benzyl chloroformate.
-
Controlled Addition at Low Temperature: The reaction is often exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize the formation of byproducts.
Predicted Chemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | Based on atomic composition. |
| Molecular Weight | 262.70 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this type. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO, DMF). Sparingly soluble in non-polar solvents (Hexanes). Insoluble in water. | The presence of the aromatic rings and the chloro-substituent suggests solubility in organic solvents, while the carbamate group may impart slight polarity. |
| ¹H NMR | Aromatic protons of the pyridine and benzyl rings in the range of 7.0-8.5 ppm. A singlet for the methylene protons of the benzyl group around 5.2 ppm. A broad singlet for the N-H proton of the carbamate. | Based on typical chemical shifts for these functional groups. |
| ¹³C NMR | Carbonyl carbon of the carbamate around 153-155 ppm. Aromatic carbons in the range of 110-150 ppm. Methylene carbon of the benzyl group around 67 ppm. | Inferred from spectroscopic data of similar carbamate-containing compounds. |
| IR Spectroscopy | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching of the carbamate at approximately 1700-1730 cm⁻¹. C-O stretching around 1200-1250 cm⁻¹. C-Cl stretching in the fingerprint region. | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 262.05, with an isotopic peak (M+2) at m/z 264.05 due to the presence of chlorine. | The isotopic pattern of chlorine is a key diagnostic feature. |
Potential Biological Significance and Therapeutic Applications
The carbamate functional group is a well-recognized pharmacophore and is present in numerous approved drugs with a wide range of therapeutic applications. Carbamates can act as mimics of amide or peptide bonds, but with improved metabolic stability.
Benzyl Carbamates as Enzyme Inhibitors
Recent research has highlighted the potential of benzyl carbamate derivatives as inhibitors of viral proteases. A 2021 study identified several benzyl carbamate-containing compounds as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication[1][2]. These inhibitors were found to act as covalent reversible inhibitors. This finding suggests that this compound could be a valuable starting point for the design of novel antiviral agents.
Caption: Potential mechanism of action for this compound.
The Role of the 4-Chloropyridine Moiety
The 4-chloropyridine ring system is also a common feature in bioactive molecules. The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity and selectivity. The pyridine nitrogen can act as a hydrogen bond acceptor. The combination of the benzyl carbamate and the 4-chloropyridine moiety in a single molecule could lead to synergistic effects in binding to biological targets.
Future Research Directions
Given the lack of published data, the following experimental avenues are recommended to elucidate the properties and potential of this compound:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the product fully characterized using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and X-ray crystallography if suitable crystals can be obtained.
-
In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, with an initial focus on viral proteases (e.g., Mpro from various coronaviruses) and other enzymes where carbamates have shown activity.
-
Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the SAR. Modifications could include:
-
Substitution on the benzyl ring.
-
Replacement of the benzyl group with other alkyl or aryl groups.
-
Variation of the substituent on the pyridine ring.
-
-
Computational Modeling: Docking studies and molecular dynamics simulations could be employed to predict potential binding modes to target proteins and to guide the design of more potent analogs.
Conclusion
This compound represents an intriguing yet understudied molecule with potential for applications in medicinal chemistry. This in-depth technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential biological significance. By leveraging established chemical principles and drawing insights from related compounds, a clear path for future research has been outlined. The recent emergence of benzyl carbamates as a promising class of enzyme inhibitors, particularly against viral targets, underscores the importance of investigating novel molecules like this compound. It is our hope that this guide will serve as a valuable resource and a catalyst for further exploration into the chemistry and therapeutic potential of this enigmatic compound.
References
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Organic Syntheses Procedure. Benzyl carbamate. Available from: [Link].
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PrepChem. Synthesis of N-benzyl-4-chloro-pyridine-2-carboxamide. Available from: [Link].
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MOLBASE. This compound - APOLLO-NMR. Available from: [Link].
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link].
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PubMed. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Available from: [Link].
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The Royal Society of Chemistry. Carbon dioxide utilization in the efficient synthesis of carbamates by deep eutectic solvents (DES) as green and attractive solv. Available from: [Link].
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Technical Disclosure Commons. Process For The Preparation of N-(5-chloropyridin-2-yl)-2[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And Its Pharmaceutically Acceptable Salts. Available from: [Link].
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PubChem. Benzonitriles, benzaldehydes and benzyl alcohols - Patent US-5214187-A. Available from: [Link].
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An In-Depth Technical Guide to Sourcing Benzyl (4-chloropyridin-2-yl)carbamate for Pharmaceutical and Agrochemical Research
Introduction
Benzyl (4-chloropyridin-2-yl)carbamate is a heterocyclic building block of significant interest to researchers in drug discovery and agrochemical development. Its structure, combining a reactive chloropyridine core with a stable benzyl carbamate protecting group, makes it a versatile intermediate for synthesizing more complex molecular architectures. The carbamate moiety is a key structural motif in many approved drugs, valued for its chemical stability and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The pyridine ring, a common feature in pharmaceuticals, offers a site for further functionalization, often through nucleophilic substitution of the chlorine atom.[3]
The successful progression of research and development projects hinges on the reliable supply of high-quality starting materials. However, sourcing specialized chemical intermediates like this compound presents challenges beyond simple procurement. Researchers must critically evaluate suppliers, understand the synthetic route to anticipate potential impurities, and insist on comprehensive analytical data to ensure the material's integrity. This guide provides an in-depth analysis of the commercial landscape for this compound, offering field-proven insights into supplier evaluation, quality control, and the underlying chemistry that dictates material quality.
Physicochemical Properties and Identification
A precise understanding of the compound's identifiers is the first step in accurate sourcing. Multiple CAS numbers may exist for related isomers, so careful verification is critical.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1073372-14-1 | [4][5] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 262.7 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from similar compounds[6][7] |
| InChI Key | JRUBDXQQRNCVIK-UHFFFAOYSA-N | [4] |
Note: Another CAS number, 878714-48-8, is also associated with this compound name by some suppliers.[8] Researchers should confirm the specific CAS number with their chosen supplier and in their documentation.
Commercial Suppliers and Sourcing Landscape
The availability of this compound is primarily from specialized chemical suppliers that focus on providing building blocks for research and development. The following table summarizes known commercial sources.
| Supplier | Product Number / Link | Reported Purity | Notes |
| Sigma-Aldrich (Merck) | ENAH97C001D4 (via Enamine) | Not specified; CoA available | A major distributor, often providing access to products from specialized synthesis labs like Enamine.[4] |
| Parchem | CAS# 878714-48-8 | Not specified | A specialty chemical supplier.[8] |
| AK Scientific, Inc. | 9180DT (for 3-yl isomer) | Min. Purity Spec: 95% | Note: This is for the (4-chloropyridin-3-yl) isomer, highlighting the importance of verifying the exact structure.[9] |
| Molbase (via Apollo-NMR) | CAS# 1073372-14-1 | 96% | An online marketplace listing various suppliers; purity is explicitly stated.[5] |
Editorial Insight: The presence of this compound in catalogs from distributors like Sigma-Aldrich, which sources from synthesis-focused companies such as Enamine, is a positive indicator of its established, albeit specialized, availability. However, the lack of universally specified purity levels underscores the necessity for direct inquiry and documentation requests. Researchers should always request a lot-specific Certificate of Analysis (CoA) prior to purchase. A typical CoA should include identity confirmation (e.g., by ¹H NMR and LCMS) and a purity assessment (e.g., by HPLC or NMR).[7]
Synthesis, Quality Control, and Impurity Profile
The quality of this compound is intrinsically linked to its synthesis. A self-validating protocol for its use begins with understanding its production. The synthesis is logically a two-stage process: first, the creation of the 4-Amino-2-chloropyridine core, followed by the protection of the amino group with a benzyl carbamate.
Stage 1: Synthesis of the 4-Amino-2-chloropyridine Precursor
The most common industrial route to 4-Amino-2-chloropyridine starts with the inexpensive and readily available 2-Chloropyridine.[10][11] This multi-step process involves oxidation, nitration, and subsequent reduction.
Figure 1: Common synthetic pathway to 4-Amino-2-chloropyridine.
Causality and Potential Impurities:
-
Incomplete Oxidation/Nitration: Failure to drive the initial steps to completion could result in residual 2-Chloropyridine or 2-Chloropyridine-N-oxide in the intermediate product.
-
Over-reduction or Side Reactions: The reduction of the nitro group is critical. Incomplete reduction could leave traces of the nitro-intermediate. Other isomers formed during nitration are also a possibility, though the N-oxide directs the reaction to the 4-position.[11]
-
Significance: Any impurities in the 4-Amino-2-chloropyridine starting material will carry over into the final product, potentially reacting with the benzyl chloroformate to form undesired carbamate by-products.
Stage 2: Carbamate Formation
The final step involves the reaction of 4-Amino-2-chloropyridine with a suitable benzylating agent to form the carbamate. The most common laboratory and industrial method for this transformation is the reaction with benzyl chloroformate.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4-Amino-2-chloropyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) containing a non-nucleophilic base such as triethylamine (1.1-1.5 eq).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.
-
Addition: Add benzyl chloroformate (1.0-1.1 eq) dropwise to the stirred solution. The base is critical to scavenge the HCl by-product generated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LCMS.
-
Workup and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the final product.
Figure 2: Final reaction to form the target carbamate.
Trustworthiness Through Self-Validation: The protocol's integrity relies on monitoring. The disappearance of the starting amine via TLC or LCMS provides direct evidence of reaction progress. The final NMR and Mass Spectrum data must be consistent with the desired structure, confirming the identity and purity of the isolated product.[7] Any unreacted starting material or the formation of di-substituted ureas would be readily identifiable.
Applications in Drug Development and Research
The utility of this compound stems from its dual functionality.
-
As a Protected Amine: The benzyl carbamate (Cbz or Z group) is a robust protecting group for the amine, stable to a wide range of reaction conditions. It can be cleanly removed later in a synthetic sequence via hydrogenolysis to reveal the free amine for further elaboration.
-
As a Reactive Heterocycle: The 4-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups (amines, alcohols, thiols) at this position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This reactivity is a cornerstone of modern medicinal chemistry for lead optimization.[6]
The carbamate functional group itself is not merely a placeholder; it is frequently incorporated into the final drug structure to act as a stable amide isostere, participating in key binding interactions within a target protein.[2][12]
Conclusion
For researchers and drug development professionals, sourcing this compound requires a diligent, science-first approach. The choice of supplier should not be based on price alone but on the supplier's ability to provide a comprehensive Certificate of Analysis for the specific lot being purchased. Understanding the synthetic pathway provides crucial insight into potential impurities, allowing for the design of robust experimental protocols and the confident interpretation of results. By integrating knowledge of commercial availability with a deep understanding of the underlying organic chemistry, scientists can ensure the integrity of their starting materials and, by extension, the reliability and reproducibility of their research.
References
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- Molbase. This compound - APOLLO-NMR.
- Sigma-Aldrich. 4-Amino-2-chloropyridine 97 14432-12-3.
- ResearchGate. The reaction of 4-chloropyridine with some amines. (2025-08-06).
- The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.
- Sigma-Aldrich. benzyl N-(4-chloropyridin-2-yl)carbamate | 1073372-14-1.
- AK Scientific, Inc. 1033418-69-7 Benzyl (4-chloropyridin-3-yl)carbamate AKSci 9180DT.
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- MedChemExpress. Benzyl (piperidin-4-ylmethyl)carbamate-COA-627171.
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Spectroscopic Characterization of Benzyl (4-chloropyridin-2-yl)carbamate: A Predictive and Methodological Guide
This technical guide provides a comprehensive framework for the spectroscopic analysis of Benzyl (4-chloropyridin-2-yl)carbamate (CAS 1073372-14-1). Given the limited availability of published, peer-reviewed spectral data for this specific compound, this document emphasizes a predictive approach grounded in established spectroscopic principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule, offering a robust methodology for structural confirmation and purity assessment.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring three key structural motifs: a benzyl group, a carbamate linker, and a 4-chloropyridine ring. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which, when correctly interpreted, can unequivocally confirm the compound's identity.
This guide will detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, explain the theoretical basis for these predictions, and provide standardized protocols for acquiring and interpreting experimental data.
Molecular Structure:
-
IUPAC Name: benzyl N-(4-chloropyridin-2-yl)carbamate
-
Molecular Formula: C₁₃H₁₁ClN₂O₂[1]
-
Molecular Weight: 262.70 g/mol
-
Key Functional Groups: Aromatic rings (benzyl and pyridine), secondary carbamate (N-H, C=O, C-O), and an aryl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and data from similar structures.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the benzyl and 4-chloropyridin-2-yl moieties. The spectrum would ideally be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet | 1H | NH -C=O | The carbamate proton is acidic and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| ~8.20 | Doublet | 1H | Pyridine H-6 | This proton is adjacent to the ring nitrogen, which is strongly deshielding. It is coupled to H-5, resulting in a doublet. |
| ~7.45 | Doublet | 1H | Pyridine H-3 | This proton is ortho to the carbamate nitrogen. It shows coupling to the meta proton H-5. |
| ~7.30 - 7.40 | Multiplet | 5H | Benzyl Ar-H | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in this region. |
| ~7.15 | Doublet of Doublets | 1H | Pyridine H-5 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| ~5.25 | Singlet | 2H | O-CH₂ -Ph | The benzylic methylene protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They appear as a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The following predictions are based on the expected electronic environments of each carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Predicted δ (ppm) | Assignment | Rationale |
| ~153.0 | C =O | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield. |
| ~151.5 | Pyridine C -2 | Carbon atom bonded to two nitrogen atoms (in the ring and the carbamate) is strongly deshielded. |
| ~149.0 | Pyridine C -6 | The carbon adjacent to the ring nitrogen is deshielded. |
| ~145.0 | Pyridine C -4 | The carbon atom bonded to the electronegative chlorine atom is deshielded. |
| ~135.5 | Benzyl C -1 (ipso) | The quaternary carbon of the benzyl group to which the CH₂ group is attached. |
| ~128.0 - 129.0 | Benzyl C -2, C -3, C -4 | Aromatic carbons of the benzyl ring. Multiple signals are expected in this range. |
| ~118.5 | Pyridine C -5 | Aromatic carbon on the pyridine ring. |
| ~112.0 | Pyridine C -3 | Aromatic carbon on the pyridine ring. |
| ~67.5 | O-CH₂ -Ph | The benzylic carbon is shifted downfield due to its attachment to oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. A sample prepared as a KBr pellet or a thin film would be analyzed.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3250 - 3350 | N-H Stretch | Secondary Carbamate | A characteristic sharp to medium peak for the N-H bond in the carbamate linker. |
| 3030 - 3100 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the aromatic protons on both the benzyl and pyridine rings. |
| 2850 - 2950 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the stretching of the benzylic CH₂ group. |
| 1700 - 1730 | C=O Stretch | Carbamate Carbonyl | A strong, sharp absorption band characteristic of the carbamate carbonyl group. This is a key diagnostic peak. |
| 1550 - 1600 | C=C & C=N Stretch | Aromatic Rings | Multiple sharp bands corresponding to the stretching vibrations within the pyridine and benzene rings. |
| 1230 - 1280 | C-O Stretch | Ester C-O | Strong absorption from the stretching of the C-O bond in the carbamate group. |
| 1050 - 1150 | C-Cl Stretch | Aryl Chloride | A medium to strong band indicating the presence of the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
-
Predicted Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 262.7, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z ≈ 264.7 with an intensity of approximately one-third of the M⁺ peak will be a critical diagnostic feature.
-
Predicted Major Fragmentation Pathways:
-
Loss of Benzyl Group: The most likely initial fragmentation is the cleavage of the benzylic C-O bond, resulting in a stable benzyl cation at m/z = 91 . This is often the base peak in the spectrum.
-
Loss of Benzyloxycarbonyl Group: Cleavage can also occur to release the 4-chloro-2-aminopyridine fragment, which would appear at m/z ≈ 128.5 .
-
Standard Operating Protocol for Spectroscopic Analysis
This section outlines a self-validating workflow for acquiring high-quality spectroscopic data for a novel or synthesized batch of this compound.
Sample Preparation
-
Purity Check: Before detailed analysis, assess the sample's purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A single spot/peak is indicative of high purity.
-
NMR Sample: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
IR Sample: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve a small amount in a volatile solvent (e.g., dichloromethane), cast a thin film onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
MS Sample: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for direct infusion into the mass spectrometer.
Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring and integrating data from multiple spectroscopic techniques.
Caption: Experimental workflow for spectroscopic analysis.
A Logic-Based Data Interpretation Framework
Caption: Logic diagram for integrated data interpretation.
Conclusion
While experimental spectra for this compound are not widely published, a detailed and reliable spectroscopic profile can be confidently predicted based on fundamental principles. The combination of NMR spectroscopy to define the carbon-hydrogen framework, IR spectroscopy to confirm functional groups, and mass spectrometry to verify the molecular formula and isotopic composition provides an unequivocal method for structural elucidation. The protocols and interpretive frameworks presented herein offer a robust guide for any researcher working with this compound, ensuring accurate characterization and data integrity.
References
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Benzyl (4-chloropyridin-2-yl)carbamate solubility profile
An In-depth Technical Guide to the Solubility Profile of Benzyl (4-chloropyridin-2-yl)carbamate
Introduction
This compound is a chemical compound with the molecular formula C13H11ClN2O2. As with any compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive overview of the methodologies and considerations for determining the solubility profile of this compound, offering a framework for researchers and scientists in the field. While specific experimental data for this compound is not widely published, this document outlines the necessary steps and theoretical underpinnings to establish a robust solubility profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide initial clues to its potential solubility behavior.
| Property | Value | Source |
| Molecular Formula | C13H11ClN2O2 | |
| Molecular Weight | 262.70 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% |
Table 1: Physicochemical Properties of this compound
Theoretical Framework for Solubility
The solubility of a compound is influenced by several factors, including its intrinsic properties (e.g., polarity, molecular size, pKa) and the properties of the solvent (e.g., polarity, pH, temperature). For a molecule like this compound, which contains both hydrophobic (benzyl and chloropyridinyl groups) and hydrophilic (carbamate group) moieties, its solubility is expected to vary significantly with the solvent system.
pH-Dependent Solubility
The presence of the pyridine ring, a weakly basic functional group, suggests that the aqueous solubility of this compound will be pH-dependent. At lower pH values, the pyridine nitrogen is likely to be protonated, leading to a more polar, charged species with higher aqueous solubility. Conversely, at higher pH values, the compound will exist in its neutral, less polar form, which is expected to have lower aqueous solubility.
Experimental Determination of Solubility
A systematic approach is required to experimentally determine the solubility profile of this compound. The following sections detail the recommended protocols.
Materials and Equipment
-
This compound (≥98% purity)
-
A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))
-
pH meter
-
Analytical balance
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Vials and syringes with appropriate filters
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility. The general workflow is depicted in the diagram below.
Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12) and select a range of relevant organic solvents.
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of each solvent system. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the sample with a suitable mobile phase for HPLC analysis. It is critical to filter the supernatant using a syringe filter that does not bind the compound of interest.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the collected samples.
-
Data Analysis: The concentration determined by HPLC represents the solubility of the compound in that specific solvent system under the given conditions.
Expected Solubility Profile
Based on the structure of this compound, a hypothetical solubility profile can be predicted.
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffers (pH < 5) | Moderate to High | Protonation of the pyridine nitrogen increases polarity and aqueous solubility. |
| Aqueous Buffers (pH 7.4) | Low to Moderate | The compound is likely to be predominantly in its neutral form. |
| Aqueous Buffers (pH > 9) | Low | The compound is in its neutral, less polar form. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | Capable of hydrogen bonding with the carbamate group. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Very High | Strong dipole-dipole interactions can effectively solvate the molecule. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |
Table 2: Predicted Solubility Profile of this compound
Conclusion
A comprehensive understanding of the solubility profile of this compound is essential for its successful development as a potential therapeutic agent. This guide has outlined the theoretical considerations and a detailed experimental protocol for determining its solubility in various solvent systems. By following a systematic and rigorous approach, researchers can generate reliable data to inform formulation strategies, predict in vivo behavior, and ultimately accelerate the drug development process. The shake-flask method, coupled with a validated HPLC analytical technique, provides a robust framework for establishing the thermodynamic solubility of this compound.
References
An In-Depth Technical Guide to the Stability of Benzyl (4-chloropyridin-2-yl)carbamate
This guide provides a comprehensive technical overview of the stability of Benzyl (4-chloropyridin-2-yl)carbamate, a molecule of interest in pharmaceutical research and development. Addressing a critical aspect of drug development, this document will delve into the anticipated stability profile of the compound, potential degradation pathways, and the methodologies required to rigorously assess its stability in accordance with international regulatory standards. This information is curated for researchers, scientists, and drug development professionals to establish a robust understanding of the molecule's characteristics and to design effective stability-indicating studies.
Introduction: The Critical Role of Stability Analysis
In the journey of a drug candidate from discovery to market, a thorough understanding of its chemical stability is paramount. Stability testing provides crucial evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound, an organic molecule featuring a benzyl carbamate and a 4-chloropyridine moiety, a proactive approach to identifying potential liabilities is essential. The insights gained from stability studies are fundamental to developing a stable formulation, defining appropriate storage conditions, and establishing a re-test period or shelf life.[2]
This guide will navigate the theoretical and practical aspects of stability assessment for this specific compound, leveraging established knowledge of its constituent functional groups.
Physicochemical Properties and Structural Features of this compound
While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components: a benzyl carbamate group and a 4-chloropyridine ring.
| Property | Anticipated Characteristic | Rationale & References |
| Appearance | Likely a solid at room temperature. | Benzyl carbamate is a white solid with a melting point of 88 °C.[3] |
| Solubility | Moderately soluble in water, soluble in organic solvents. | Benzyl carbamate is moderately soluble in water and soluble in organic solvents like benzene, chloroform, and methanol.[4] |
| Key Functional Groups | Carbamate ester, pyridine ring, chloro-substituent, aromatic rings. | These groups are the primary sites for potential chemical degradation. The carbamate linkage is susceptible to hydrolysis, while the chloropyridine ring can be involved in photolytic and other degradation pathways.[5][6][7] |
Predicted Degradation Pathways
Forced degradation studies are designed to intentionally degrade a drug substance to identify potential degradation products and establish degradation pathways.[5][8] Based on the structure of this compound, the following degradation pathways are anticipated under stress conditions:
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for compounds containing ester functional groups, such as the carbamate in the target molecule.[7][9]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbamate linkage can be cleaved to yield benzyl alcohol, 2-amino-4-chloropyridine, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: Basic conditions can also promote the hydrolysis of the carbamate ester.[5] This pathway would similarly lead to the formation of benzyl alcohol and 2-amino-4-chloropyridine. The rate and extent of hydrolysis are key parameters to be determined experimentally.
Oxidative Degradation
The susceptibility of this compound to oxidation should be evaluated. The pyridine ring, while generally stable, can be oxidized under strong oxidative conditions. The benzylic position could also be a site of oxidation.
Photolytic Degradation
Compounds containing pyridine and chloro-substituents can be susceptible to photodegradation.[6][10] Exposure to UV or visible light may induce reactions such as dechlorination or polymerization.[11] Photostability testing is an integral part of stress testing as mandated by ICH guidelines.[2][12]
Thermal Degradation
Thermal decomposition of carbamates is a known degradation pathway.[13][14][15] At elevated temperatures, this compound could decompose via several mechanisms, including the cleavage of the carbamate bond to form an isocyanate intermediate.[15] The presence of water can also influence thermal degradation pathways.[13][16]
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways under various stress conditions.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for developing and validating a stability-indicating analytical method.[5] The goal is to achieve a target degradation of 5-20%.[5]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.[9] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed for this purpose.[17]
General RP-HPLC Method Development Parameters:
| Parameter | Starting Conditions |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution. A buffer (e.g., phosphate) may be needed for pH control. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound. |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
The method must be validated for specificity, linearity, range, accuracy, precision, and robustness in accordance with ICH Q2(R1) guidelines.
Forced Degradation Study Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies.
4.2.1. Preparation of Stock Solution:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[5]
4.2.2. Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N or 1 N hydrochloric acid (HCl).
-
Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 N or 1 N NaOH), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by the developed stability-indicating HPLC method.
4.2.3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N or 1 N sodium hydroxide (NaOH).
-
Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for a specified duration.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of acid (e.g., 0.1 N or 1 N HCl), and dilute with the mobile phase.
-
Analyze the samples by HPLC.
4.2.4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% or 30% hydrogen peroxide (H₂O₂).[5]
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24-48 hours).[5]
-
At each time point, withdraw a sample, dilute with the mobile phase, and analyze by HPLC.
4.2.5. Thermal Degradation (Solid and Solution):
-
Solid State: Place a known amount of the solid drug substance in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).[8]
-
Solution State: Reflux a solution of the drug substance in a suitable solvent for a specified duration.
-
At each time point, withdraw a sample, dissolve (if solid) and/or dilute it with the mobile phase, and analyze by HPLC.
4.2.6. Photostability Testing:
-
Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
At the end of the exposure period, prepare samples for analysis by HPLC.
General Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.[5]
Data Interpretation and Reporting
The results from the forced degradation studies should be tabulated to clearly present the percentage of degradation of this compound and the formation of degradation products over time and under different stress conditions.
Example Data Summary Table:
| Stress Condition | Duration | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 N HCl at 60 °C | 2 hours | 98.5 | 0.8 | 0.2 |
| 8 hours | 92.1 | 5.2 | 1.5 | |
| 0.1 N NaOH at RT | 2 hours | 95.3 | 3.1 | 0.5 |
| 8 hours | 85.7 | 10.5 | 2.1 | |
| 3% H₂O₂ at RT | 24 hours | 99.1 | Not Detected | 0.4 |
| 80 °C (solid) | 48 hours | 99.5 | Not Detected | Not Detected |
| Photostability (ICH Q1B) | - | 97.8 | 1.1 | 0.6 |
Note: This is a hypothetical data table for illustrative purposes.
The chromatographic data should be carefully examined for the appearance of new peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the main peak corresponding to the drug is not co-eluting with any degradation products. For significant degradation products, further characterization using techniques like LC-MS/MS can be employed to elucidate their structures.[8]
Conclusion and Forward Look
This technical guide provides a foundational understanding of the potential stability challenges for this compound and outlines a systematic approach to its experimental evaluation. The inherent reactivity of the carbamate and chloropyridine functionalities necessitates a thorough investigation through forced degradation studies. By following the detailed protocols and adhering to ICH guidelines, researchers can generate a comprehensive stability profile. This data is not only a regulatory requirement but also a critical component of scientific inquiry that informs formulation development, packaging decisions, and ultimately, the delivery of a safe and effective therapeutic agent.
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- Stability indicating assay for dipyrone. Part I. Separation and quantitative determination of dipyrone and its degradation products by thin-layer chromatography. (n.d.). PubMed.
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- Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023, September 16). Asian Journal of Pharmaceutics.
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The Ascendant Role of Pyridinyl Carbamates in Modern Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of contemporary drug discovery, the pyridinyl carbamate scaffold has emerged as a privileged structural motif, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides an in-depth technical exploration of pyridinyl carbamates, intended for researchers, scientists, and drug development professionals. We will dissect the core chemical principles, delve into the nuances of their synthesis and structure-activity relationships (SAR), and illuminate their mechanisms of action, with a particular focus on their established role as cholinesterase inhibitors and their burgeoning applications in other therapeutic arenas.
The Pyridinyl Carbamate Moiety: A Fusion of Favorable Physicochemical Properties
The carbamate functional group, an amide-ester hybrid, imparts a unique combination of chemical stability and the capacity for crucial intermolecular interactions, making it a valuable component in drug design.[1][2] When integrated with a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting pyridinyl carbamate scaffold gains access to a rich design space. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor engagement.[1] This synergistic combination of the carbamate and pyridine moieties underpins the diverse biological activities observed for this class of compounds.
Synthetic Strategies: Crafting the Pyridinyl Carbamate Core
The synthesis of pyridinyl carbamates can be broadly approached through several established routes, with the choice of method often dictated by the desired substitution pattern and the nature of the starting materials.
Reaction of Aminopyridines with Chloroformates
A prevalent and straightforward method involves the reaction of an aminopyridine with a suitable chloroformate, such as phenyl or benzyl chloroformate, in the presence of a base like triethylamine.[3][4] This reaction typically proceeds at room temperature and offers a direct route to N-pyridinyl carbamates.
Experimental Protocol: General Synthesis of Phenyl N-(pyridin-2-yl)carbamate [3]
-
Dissolution: Dissolve 2-aminopyridine in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Base Addition: Add one equivalent of triethylamine to the solution and stir.
-
Chloroformate Addition: Slowly add one equivalent of phenyl chloroformate to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 3 to 18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired phenyl N-(pyridin-2-yl)carbamate.
Reaction of Pyridinyl Oximes with Isocyanates
An alternative strategy, particularly for the synthesis of p-pyridinyl oxime carbamates, involves the reaction of a parent p-pyridine amidoxime, ethanone oxime, or aldoxime with a corresponding isocyanate.[5][6] This method has been successfully employed to generate libraries of compounds for structure-activity relationship studies.[5][7]
Transesterification of Carbamates with Pyridinols
Pyridinol carbamates can be prepared through a transesterification reaction between a carbamate (e.g., methyl or ethyl carbamate) and a bis(hydroxymethyl)pyridine in the presence of a Lewis acid catalyst, such as tin tetrachloride.[8] This process is typically carried out at elevated temperatures.[8]
Logical Flow of Synthetic Choices:
Caption: Decision workflow for selecting a synthetic route.
Mechanism of Action and Therapeutic Applications
The therapeutic utility of pyridinyl carbamates is most prominently exemplified by their role as inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine.
Cholinesterase Inhibition: A Cornerstone in Alzheimer's Disease Therapy
Alzheimer's disease (AD) is characterized by a decline in cognitive function linked to the loss of cholinergic neurons.[9] Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that hydrolyze acetylcholine, increases the concentration of this neurotransmitter in the synaptic cleft, thereby providing symptomatic relief.[9][10]
Pyridinyl carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of these serine hydrolases.[11][12] The carbamate moiety is crucial for this inhibitory activity. It carbamoylates the serine residue in the active site of the enzyme, forming a covalent bond that is more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed with acetylcholine.[11][13]
Mechanism of Acetylcholinesterase Inhibition by Pyridinyl Carbamates:
Caption: Mechanism of AChE inhibition by pyridinyl carbamates.
Several pyridinyl carbamate derivatives have been synthesized and evaluated as potent AChE inhibitors.[14][15] For instance, a series of pyridine derivatives with a carbamic function demonstrated significant inhibitory activity against human AChE, with some compounds also inhibiting amyloid-β aggregation, another hallmark of AD.[14]
Emerging Therapeutic Frontiers
Beyond their established role in AD, pyridinyl carbamates are being explored for a range of other therapeutic applications:
-
Neuroprotection: Aromatic carbamate derivatives, including those with a pyridine moiety, have shown neuroprotective activity by enhancing autophagy and inducing the anti-apoptotic protein Bcl-2.[16] This suggests their potential in treating a broader range of neurodegenerative disorders.[16][17]
-
DNA Photocleaving Agents: Certain p-pyridinyl oxime carbamates have been shown to act as "synthetic nucleases," capable of cleaving DNA upon photoirradiation.[5][6][7] This activity is dependent on the substituents on the carbamate group and opens avenues for their development as tools in biotechnology and potentially as anticancer agents.[7]
-
Anti-inflammatory Agents: Novel pyranone-carbamate derivatives have been synthesized that exhibit both butyrylcholinesterase inhibitory and anti-neuroinflammatory activities, highlighting a multi-target approach for AD therapy.[18][19]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The biological activity of pyridinyl carbamates is highly dependent on their structural features. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for AChE Inhibitors:
| Structural Modification | Observation | Reference(s) |
| Position of Carbamate on Pyridine Ring | The position of the carbamate group on the pyridine ring influences binding affinity and selectivity for AChE versus BChE. | [14] |
| Substituents on the Carbamate Nitrogen | Alkyl and aryl substituents on the carbamate nitrogen significantly impact inhibitory potency. Dimethylcarbamates often show good activity. | [15][20] |
| Substituents on the Pyridine Ring | The nature and position of substituents on the pyridine ring can modulate lipophilicity, which is crucial for blood-brain barrier penetration. | [15] |
| Linker between Pyridine and Carbamate | The length and flexibility of any linker between the pyridine ring and the carbamate functionality can affect the optimal positioning of the molecule within the enzyme's active site. | [14] |
For p-pyridinyl oxime carbamates with DNA photocleaving activity, SAR studies have revealed that the substituent on the carbamate group is critical, with halogenated derivatives showing enhanced activity.[5][7]
Future Directions and Conclusion
The pyridinyl carbamate scaffold continues to be a fertile ground for medicinal chemistry research. Future efforts will likely focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets relevant to complex diseases like Alzheimer's.[18][19]
-
Targeted Delivery: Engineering pyridinyl carbamates for specific tissue or organ delivery to enhance efficacy and reduce off-target effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in oncology, infectious diseases, and other areas where its unique properties may be advantageous.
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Introduction: The Genesis of Controlled Synthesis
An In-depth Technical Guide to the Role of Benzyl Carbamates as Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly in the realm of peptide and natural product chemistry, the ability to selectively mask and unmask reactive functional groups is not merely a convenience—it is the cornerstone of strategic molecular construction. Among the various functional groups, the amine, with its inherent nucleophilicity and basicity, often dictates the course of a reaction, sometimes undesirably. Unchecked, an amine can lead to a cascade of unwanted side reactions, culminating in complex mixtures and low yields of the target molecule.
This challenge was profoundly felt in the early days of peptide synthesis. Before the 1930s, attempts to link amino acids were fraught with failure, typically resulting in uncontrolled polymerization rather than a peptide of a defined sequence.[1] The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl protecting group, now ubiquitously known as the benzyl carbamate , Cbz , or Z group.[1][2] This innovation was revolutionary, providing the first reliable method for the stepwise synthesis of peptides and laying the foundation for a new era in chemical biology and drug development.[1][2]
The core principle of the Cbz group is the temporary conversion of a highly reactive amine into a significantly less nucleophilic carbamate.[3] This "reactivity masking" is achieved by the delocalization of the nitrogen lone pair into the adjacent carbonyl group, effectively rendering the amine inert to many reaction conditions.[3][4] The genius of the Bergmann-Zervas strategy lies not only in the stability of the Cbz group but also in its predictable and clean removal under conditions that preserve the integrity of the newly formed peptide bonds.[1] This guide provides a deep dive into the chemistry of benzyl carbamates, from their installation and cleavage to their strategic deployment in complex synthetic routes.
Part 1: Installation of the Cbz Protecting Group
The introduction of the Cbz group is a robust and well-established transformation, typically achieved by reacting an amine with an activated benzyl chloroformate derivative under basic conditions.
Mechanism of Protection
The most common method for installing a Cbz group involves the reaction of a primary or secondary amine with benzyl chloroformate (Cbz-Cl). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[5] This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[5]
This process is often performed under Schotten-Baumann conditions, which utilize an aqueous base like sodium carbonate or sodium hydroxide to trap the generated HCl.[1][6]
Caption: Mechanism for Cbz Protection of an Amine.
Reagents and Conditions
While benzyl chloroformate (Cbz-Cl) is the most traditional reagent, other activated forms can be used, sometimes offering advantages in terms of reactivity or handling.[5]
| Reagent | Common Name(s) | Typical Conditions | Notes |
| Benzyl Chloroformate | Cbz-Cl, Z-Cl | Aq. Na₂CO₃ or NaOH, 0°C to rt | Standard Schotten-Baumann conditions. pH control (8-10) is important to prevent Cbz-Cl decomposition and amino acid racemization.[6] |
| Dibenzyl dicarbonate | Cbz₂O | Organic base (e.g., Et₃N, DIPEA), CH₂Cl₂ or MeCN | An alternative to Cbz-Cl, often used when anhydrous conditions are preferred. |
| N-(Benzyloxycarbonyloxy)succinimide | Cbz-OSu | Organic base (e.g., Et₃N), DMF or CH₂Cl₂ | An activated ester that can offer greater selectivity in complex substrates.[5] |
Experimental Protocol: N-Cbz Protection of an Amino Acid
This protocol describes a typical procedure for the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.[1]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath to maintain a temperature below 5 °C.
-
Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the low temperature to minimize side reactions and reagent decomposition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol impurity.[1]
-
Acidification: Cool the aqueous layer again in an ice bath and carefully acidify with cold dilute HCl or citric acid to a pH of ~2-3. The Cbz-protected amino acid, being less water-soluble, will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization, often from an ethyl acetate/hexane solvent system. The introduction of the Cbz group frequently makes the product easier to crystallize.[6]
Part 2: Cleavage of the Cbz Protecting Group
The utility of a protecting group is defined as much by its removal as by its stability. The Cbz group offers several reliable deprotection pathways, the choice of which depends on the overall functionality of the molecule.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and mildest method for Cbz group removal.[7] It is favored for its clean reaction profile and neutral pH conditions.
Mechanism: The reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.[5] The benzyl C-O bond is reductively cleaved on the catalyst surface. The initial products are the free amine and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release carbon dioxide. The other byproduct is toluene.[5]
Caption: Deprotection of Cbz Group via Catalytic Hydrogenolysis.
Transfer Hydrogenation: An operationally simpler alternative to using flammable hydrogen gas is transfer hydrogenation.[8] This method generates hydrogen in situ from a donor molecule. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, or triethylsilane.[9][10] This technique is particularly advantageous for small-scale lab synthesis and for substrates where ensuring adequate H₂ gas pressure is challenging.
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis [11]
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the substrate). The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely seal the flask, evacuate the air, and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more difficult reductions, a Parr hydrogenation apparatus may be required.
-
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the gas, liquid, and solid catalyst phases.[10] Monitor the reaction by TLC.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst-impregnated Celite to dry completely in the air, as it can ignite. The filter cake should be washed with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for the next step, but can be purified further if necessary.
Method 2: Acid-Mediated Cleavage
While hydrogenolysis is preferred, it is incompatible with molecules containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups). In such cases, acidic cleavage provides a valuable alternative.[12]
Mechanism: Strong acidic conditions can cleave the Cbz group. The reaction is believed to proceed via protonation of the carbamate oxygen, followed by an SN2 attack by a nucleophilic counter-ion (like Br⁻) on the benzylic carbon, or via an SN1-like mechanism involving the formation of a stable benzyl cation.[5] This releases the unstable carbamic acid, which decarboxylates.
Reagents and Conditions: A variety of acidic reagents can effect this transformation. The choice depends on the substrate's tolerance to harsh conditions.
| Reagent | Typical Conditions | Notes |
| HBr in Acetic Acid (33%) | rt, 1-4 h | A very common and potent reagent system. Can cleave other acid-labile groups.[13] |
| HCl in Organic Solvents | rt or gentle heat | Provides a metal-free deprotection option.[12] |
| Lewis Acids (e.g., AlCl₃, TMSI) | CH₂Cl₂, rt | Can offer different selectivity compared to Brønsted acids. The AlCl₃/HFIP system is reported to be mild and selective.[14] |
Part 3: Orthogonality and Strategic Synthesis
The true power of the Cbz group in modern synthesis comes from its unique deprotection profile, which makes it orthogonal to other widely used amine protecting groups. In synthetic chemistry, orthogonality refers to the ability to remove one protecting group from a molecule in the presence of others, without affecting them.[11]
Comparative Orthogonality
The Cbz group's cleavage by hydrogenolysis provides a distinct deprotection strategy compared to the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7][11]
| Protecting Group | Abbreviation | Cleavage Condition | Stability Profile |
| Benzyloxycarbonyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Stable to base and mild acid. Labile to strong acid. |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid and generally stable to hydrogenolysis.[11] |
This mutual orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and allows for the precise, sequential construction of complex biomolecules and natural products.[11]
Workflow: Sequential Orthogonal Deprotection
Consider a synthetic intermediate bearing three different amine protecting groups: Fmoc, Cbz, and Boc. The orthogonality of these groups allows for their selective removal in any desired order.
Caption: Hypothetical workflow for selective deprotection.
This diagram illustrates how a single, multi-protected starting material can be selectively deprotected at different sites by applying orthogonal cleavage conditions, enabling chemists to build molecular complexity with exceptional control.
Part 4: Field-Proven Insights and Troubleshooting
While the chemistry of the Cbz group is robust, successful application in a research or drug development setting requires an awareness of potential pitfalls and substrate limitations.
-
Catalyst Poisoning: The palladium catalyst used in hydrogenolysis is sensitive to "poisoning." Substrates containing sulfur (e.g., cysteine, methionine) or certain nitrogen heterocycles can bind irreversibly to the catalyst surface, deactivating it and stalling the reaction.[10] In these cases, using a larger catalyst loading or switching to an alternative deprotection method like acid cleavage may be necessary.
-
Incomplete Reactions: A stalled hydrogenolysis reaction can also be due to poor substrate solubility, insufficient hydrogen pressure, or inadequate stirring, which limits the interaction between the three phases of the reaction.[10]
-
Over-reduction: While Cbz hydrogenolysis is generally clean, with insufficient hydrogen, a side reaction can occur where the intermediate imine is further reduced, leading to the formation of an N-methylated byproduct instead of the free amine.
-
Crystallinity: A practical, often overlooked advantage of the Cbz group is that its introduction tends to increase the crystallinity of amino acids and peptide intermediates.[6] This greatly facilitates purification by recrystallization, which is a highly desirable attribute in process development and scale-up.
Conclusion
Nearly a century after its introduction, the benzyl carbamate (Cbz) group remains a vital tool in the arsenal of the synthetic chemist. Its enduring legacy is a testament to its elegant simplicity and profound utility. The Cbz group is characterized by its straightforward installation, its robust stability to a wide range of reagents, and, most importantly, its versatile cleavage options. The orthogonality of its primary deprotection method—catalytic hydrogenolysis—to the acid- and base-labile protecting groups has fundamentally enabled the synthesis of complex molecules that were once considered unattainable. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of the Cbz group is indispensable for the strategic and successful execution of multi-step organic synthesis.
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
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Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]
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YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
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MDPI. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved from [Link]
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Introduction: The Electronic Character and Synthetic Potential of 4-Chloropyridine
An In-depth Technical Guide to the Reactivity of the 4-Chloropyridine Moiety
The 4-chloropyridine moiety is a cornerstone in modern synthetic and medicinal chemistry. Its prevalence stems from a unique electronic architecture that renders it a versatile and highly reactive building block. The pyridine ring, an electron-deficient (π-deficient) heteroaromatic system, is made even more electrophilic by the presence of the electronegative nitrogen atom. This nitrogen atom exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects, significantly lowering the electron density at the C2 and C4 positions.[1][2] The placement of a chlorine atom at the C4 position—an excellent leaving group—creates a highly activated site for a variety of chemical transformations. This guide provides an in-depth exploration of the core reactivity of this moiety, focusing on the mechanistic principles, field-proven protocols, and strategic applications that are vital for researchers, scientists, and drug development professionals.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The most fundamental and widely exploited reaction of 4-chloropyridine is Nucleophilic Aromatic Substitution (SNAr). The inherent electron deficiency of the ring system makes it highly susceptible to attack by nucleophiles, a characteristic that is less common in electron-rich carbocyclic aromatic rings like chlorobenzene.
Mechanistic Rationale: The Key Role of the Pyridine Nitrogen
The SNAr reaction on 4-chloropyridine proceeds via a two-step addition-elimination mechanism.[3] The favorability of this pathway is directly attributable to the ability of the pyridine nitrogen to stabilize the negatively charged intermediate, known as a Meisenheimer complex.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a tetrahedral, anionic intermediate.
-
Stabilization: This intermediate is stabilized by resonance. Crucially, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom.[4][5] This is a major stabilizing contribution that is not possible when attack occurs at the C3 position.[6] This stabilization lowers the activation energy for the initial attack, making the reaction kinetically favorable at the C4 position.[4][7]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 4-substituted pyridine product.
The diagram below illustrates this critical mechanistic pathway.
Caption: The SNAr mechanism on 4-chloropyridine.
Experimental Protocol: General Procedure for SNAr with an Amine
This protocol describes a general, self-validating workflow for the reaction of 4-chloropyridine with a primary or secondary amine.[8]
Materials:
-
4-Chloropyridine hydrochloride (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.5 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Reaction vessel with magnetic stirrer and inert atmosphere inlet (N₂ or Ar)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere. Allow to cool to room temperature.
-
Reagent Addition: To the vessel, add 4-chloropyridine hydrochloride, the chosen base, and the anhydrous solvent. Stir the resulting suspension.
-
Nucleophile Addition: Add the amine nucleophile to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The choice of temperature is critical; less reactive amines may require higher temperatures to achieve a reasonable reaction rate.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Complexity
The chlorine atom on 4-chloropyridine also serves as a versatile handle for palladium-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than their bromide or iodide counterparts, the electron-deficient nature of the pyridine ring facilitates the often rate-limiting oxidative addition step.[10][11] These reactions are indispensable in drug discovery for constructing C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki coupling is a powerful method for forming biaryl structures by coupling 4-chloropyridine with an arylboronic acid.[12] The selection of the palladium catalyst and, more importantly, the ligand is crucial for achieving high yields.[11]
Causality Behind Component Selection:
-
Palladium Source: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used. The active catalyst is a Pd(0) species.[12]
-
Ligand: For challenging substrates like chloropyridines, bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like SPhos or XPhos) are highly effective.[11] They promote the formation of a monoligated Pd(0) complex, which is highly reactive in the oxidative addition to the C-Cl bond.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to facilitate the transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Data for Suzuki Coupling of Chloropyridines: The following table summarizes typical yields obtained under Pd(PPh₃)₄ catalysis, demonstrating the viability of this reaction.[12]
| Electrophile | Boronic Acid | Yield (%) |
| 4-Chloropyridine | Phenylboronic acid | ~60-70% |
| 2-Chloropyridine | Phenylboronic acid | >80% |
| N-methyl 4-chloropicolinamide | Phenylboronic acid | 63% |
| 4-Chloropyridine N-oxide | Phenylboronic acid | 65% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, a common motif in pharmaceuticals.[13] The coupling of chloropyridines is challenging due to the slow oxidative addition of the C-Cl bond.[10] Success hinges on a highly active catalyst system.
Critical Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃ or a palladacycle pre-catalyst) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) is essential to activate the C-Cl bond.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[10]
-
Conditions: The reaction must be performed under strictly inert conditions (N₂ or Ar) using dry, degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[10]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloropyridine
-
Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), the phosphine ligand, and the base (NaOtBu, 1.2-1.5 eq) to a dry reaction vessel.
-
Reagent Addition: Add 4-chloropyridine (1.0 eq), the amine coupling partner (1.1-1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench with a saturated aqueous NH₄Cl solution, and extract with an organic solvent. The product is then purified via standard methods.
Sonogashira Coupling: Forming C-C Alkyne Linkages
The Sonogashira reaction couples 4-chloropyridine with a terminal alkyne to form an arylalkyne.[14] This reaction is valuable for creating rigid linkers in complex molecules. It typically employs a dual-catalyst system.
Mechanism and Key Reagents: The reaction involves two interconnected catalytic cycles.[15] A palladium(0) catalyst facilitates the main cross-coupling, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16] An amine base (e.g., Et₃N or piperidine) is used as both the base and often as the solvent.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution: A Challenging Transformation
Direct electrophilic aromatic substitution (SEAr) on the 4-chloropyridine ring is exceedingly difficult.[17] The electron-withdrawing nature of the nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the basic nitrogen atom is readily protonated or coordinates to Lewis acids under the acidic conditions required for most SEAr reactions (e.g., nitration, halogenation, Friedel-Crafts).[17] This generates a pyridinium cation, which is even more strongly deactivated. Therefore, functionalization of the 4-chloropyridine ring via SEAr is generally not a viable synthetic strategy. Indirect methods, such as performing the substitution on a corresponding pyridine N-oxide followed by deoxygenation, are typically required.[17]
Applications in Drug Development and Medicinal Chemistry
The reactivity of the 4-chloropyridine moiety makes it an invaluable intermediate in the synthesis of biologically active compounds.[18][19] Its ability to undergo predictable SNAr and cross-coupling reactions allows for the systematic and efficient introduction of diverse functional groups, which is a core activity in lead optimization campaigns.
-
Kinase Inhibitors: The pyridine scaffold is a privileged structure in many kinase inhibitors, where the nitrogen can form key hydrogen bonds in the ATP-binding pocket. 4-Chloropyridine provides a convenient entry point for building out the complex structures required for potency and selectivity.[2]
-
Anticoagulants and Anti-inflammatory Agents: It is used in the synthesis of thrombin inhibitors and other compounds with anticoagulant properties.[18][20]
-
Agrochemicals: The moiety is also a building block for various herbicides and pesticides.[20]
-
Enzyme Probes: 4-Chloropyridine has been identified as a substrate and inhibitor of nicotinamide N-methyltransferase (NNMT), where its reactivity is harnessed to form a covalent bond with the enzyme, acting as a suicide inhibitor.[21][22]
Conclusion
The reactivity of the 4-chloropyridine moiety is dominated by its electrophilic character at the C4 position. This feature is a direct consequence of the electron-withdrawing properties of the ring nitrogen. This intrinsic reactivity enables two major classes of high-value synthetic transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of the mechanisms, the rationale behind reagent selection, and optimized experimental protocols empowers researchers to leverage this versatile building block for the efficient synthesis of complex molecules, driving innovation in drug discovery and materials science.
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]
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Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 45-48. [Link]
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-
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-
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Methodological & Application
Synthesis of Kinase Inhibitors Using Benzyl (4-chloropyridin-2-yl)carbamate: An Application and Protocol Guide
Introduction: The Strategic Role of Benzyl (4-chloropyridin-2-yl)carbamate in Kinase Inhibitor Synthesis
The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The 2-aminopyridine scaffold is a privileged structure in this field, forming the core of numerous approved kinase inhibitors by effectively interacting with the hinge region of the kinase ATP-binding pocket. This compound serves as a crucial protected precursor to the versatile intermediate, 2-amino-4-chloropyridine. The use of the benzyloxycarbonyl (Cbz) protecting group offers strategic advantages in multi-step syntheses by preventing unwanted side reactions of the highly nucleophilic amino group, thereby ensuring cleaner reaction profiles and higher overall yields. This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of prominent multi-kinase inhibitors, Sorafenib and Regorafenib, which are vital in the treatment of various cancers.
Core Synthetic Strategy: From Protected Precursor to Active Pharmaceutical Ingredient
The overarching synthetic strategy involves a three-stage process:
-
Deprotection: The initial and critical step is the removal of the Cbz group from this compound to liberate the free 2-amino-4-chloropyridine. This is typically achieved through catalytic hydrogenolysis.
-
Intermediate Formation: The resulting 2-amino-4-chloropyridine is then subjected to a nucleophilic aromatic substitution (SNA) reaction to form a key diaryl ether intermediate.
-
Final Coupling: The final step involves the formation of a urea linkage between the diaryl ether intermediate and a substituted phenyl isocyanate to yield the target kinase inhibitor.
Part 1: Deprotection of this compound
The removal of the Cbz protecting group is most effectively and cleanly achieved by catalytic hydrogenolysis. This method offers mild reaction conditions and avoids the use of harsh acidic or basic reagents that could compromise the integrity of the pyridine ring.[2]
Protocol 1: Catalytic Hydrogenolysis
Objective: To deprotect this compound to yield 2-amino-4-chloropyridine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution under a stream of inert gas.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-amino-4-chloropyridine, which can be used in the next step without further purification or can be recrystallized if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood away from ignition sources.
Part 2: Synthesis of Sorafenib
Sorafenib is a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway and VEGFR, thereby inhibiting tumor cell proliferation and angiogenesis.[3]
Signaling Pathway Targeted by Sorafenib
Caption: RAF/MEK/ERK and RTK signaling pathways inhibited by Sorafenib.
Protocol 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (Sorafenib Intermediate)
Objective: To synthesize the key diaryl ether intermediate for Sorafenib.
Materials:
-
2-Amino-4-chloropyridine (from Protocol 1)
-
4-Aminophenol
-
Potassium tert-butoxide (KOtBu)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-aminophenol (1.0 equivalent) in anhydrous DMF, add potassium tert-butoxide (1.05 equivalents) at room temperature under an inert atmosphere.[4]
-
Stir the mixture for 30-60 minutes to form the potassium phenoxide salt.
-
Add 2-amino-4-chloropyridine (1.0 equivalent) and potassium carbonate (0.5 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring by TLC.[1]
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.
Protocol 3: Final Synthesis of Sorafenib
Objective: To couple the diaryl ether intermediate with an isocyanate to form Sorafenib.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide (from Protocol 2)
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Dichloromethane (DCM) or Acetonitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalytic amount)
Procedure:
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 equivalent) in anhydrous dichloromethane or acetonitrile.
-
Add a catalytic amount of DABCO.[5]
-
To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equivalents) in the same solvent dropwise at room temperature.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, the product often precipitates out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Sorafenib.
Table 1: Summary of Reaction Parameters for Sorafenib Synthesis
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Deprotection | This compound | 10% Pd/C, H₂ | Methanol | Room Temp | 2-4 | >95 |
| Intermediate | 2-Amino-4-chloropyridine, 4-Aminophenol | KOtBu, K₂CO₃ | DMF | 80-90 | 4-6 | 80-90 |
| Final Product | Intermediate, Isocyanate | DABCO | DCM | Room Temp | 2-4 | 90-95 |
Part 3: Synthesis of Regorafenib
Regorafenib is another oral multi-kinase inhibitor that targets a similar spectrum of kinases as Sorafenib, including those involved in angiogenesis, oncogenesis, and the tumor microenvironment.[7]
Synthetic Workflow for Regorafenib
Caption: Overall synthetic workflow for Regorafenib.
Protocol 4: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Regorafenib Intermediate)
Objective: To synthesize the key diaryl ether intermediate for Regorafenib.
Materials:
-
2-Amino-4-chloropyridine (from Protocol 1)
-
4-Amino-3-fluorophenol
-
Potassium tert-butoxide (KOtBu)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Follow the procedure outlined in Protocol 2, substituting 4-aminophenol with 4-amino-3-fluorophenol.
-
The reaction is typically carried out at a slightly higher temperature, around 110-120 °C, to facilitate the substitution with the fluorinated phenol.[8]
-
Purify the crude product by column chromatography to yield 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[9]
Protocol 5: Final Synthesis of Regorafenib
Objective: To couple the diaryl ether intermediate with an isocyanate to form Regorafenib.
Procedure:
-
Follow the procedure outlined in Protocol 3, using 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide as the starting intermediate.[5]
-
The reaction conditions are similar, and the final product, Regorafenib, can be isolated by filtration and washing.
Table 2: Summary of Reaction Parameters for Regorafenib Synthesis
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Deprotection | This compound | 10% Pd/C, H₂ | Methanol | Room Temp | 2-4 | >95 |
| Intermediate | 2-Amino-4-chloropyridine, 4-Amino-3-fluorophenol | KOtBu | DMF | 110-120 | 6-8 | 75-85 |
| Final Product | Intermediate, Isocyanate | DABCO | Acetonitrile | 65 (Reflux) | 1-2 | 85-95 |
Characterization of Final Products
The identity and purity of the synthesized Sorafenib and Regorafenib should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: To compare with literature values.
Safety and Handling
-
This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
2-Amino-4-chloropyridine: This compound is harmful if swallowed and causes skin and eye irritation.[10][11] May cause respiratory irritation. Handle with appropriate PPE in a fume hood.
-
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Isocyanates are potent respiratory sensitizers and irritants. Handle with extreme care in a fume hood, wearing gloves and respiratory protection.
-
Solvents and Reagents: All other solvents and reagents should be handled according to their respective Safety Data Sheets (SDS).
Conclusion
This compound is a valuable and strategic starting material for the efficient synthesis of complex kinase inhibitors like Sorafenib and Regorafenib. The use of the Cbz protecting group allows for controlled and high-yielding reactions. The protocols detailed in this guide provide a robust framework for researchers in medicinal chemistry and drug development to synthesize these important therapeutic agents. Adherence to the described procedures and safety precautions is essential for successful and safe synthesis.
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CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents.
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4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - ChemicalBook.
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4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 327-78-6 - ChemicalBook.
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A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib - Thieme E-Books & E-Journals.
-
2-Amino-4-chloropyridine - Apollo Scientific.
-
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-
2-Amino-4-chloropyridine 97 19798-80-2 - Sigma-Aldrich.
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-
Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ) - ResearchGate.
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Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed.
-
2 - SAFETY DATA SHEET.
-
EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents.
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate | CAS 327-78-6 | SCBT.
-
4-(4-Aminophenoxy)-N-methylpicolinamide | 284462-37-9 - ChemicalBook.
-
Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids.
-
4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - ChemicalBook.
-
Understanding the Synthesis and Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide.
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors - YouTube.
-
Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PubMed Central.
-
2-Amino-4-chloropyridine CAS 19798-80-2 - United States Biological.
-
Regorafenib synthesis - ChemicalBook.
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons.
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Sorafenib synthesis - ChemicalBook.
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Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - MDPI.
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Additive Manufacturing of Regorafenib Tablets: Formulation Strategies and Characterization for Colorectal Cancer - MDPI.
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Design And Characterisation Of Novel Sorafenib-Loaded Carbon Nanotubes With Distinct Tumour-Suppressive Activity In Hepatocellular Carcinoma - PubMed Central.
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Preparation and Characterization of Solid Dispersion of Sorafenib Tosylate for Enhancement of Bioavailability - Impactfactor.
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4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE synthesis - chemicalbook.
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An In-depth Technical Guide to the Synthesis and Crystallization of Regorafenib Monohydrate - Benchchem.
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Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC - NIH.
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Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega - ACS Publications.
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The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
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4-(4-AMino-3-fluorophenoxy)-pyridine-2-carboxylic acid aMide synthesis - chemicalbook.
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Application Notes and Protocols: Benzyl (4-chloropyridin-2-yl)carbamate as a Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the development of efficient and modular synthetic routes to novel heterocyclic scaffolds is of paramount importance. Pyridine-based structures, in particular, are privileged motifs found in a vast array of FDA-approved drugs and clinical candidates. Benzyl (4-chloropyridin-2-yl)carbamate has emerged as a highly valuable and versatile building block for the synthesis of a diverse range of functionalized heterocyclic compounds. Its strategic placement of a protected amine and a reactive chloro group allows for sequential and regioselective modifications, making it an ideal starting material for library synthesis and lead optimization campaigns.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its synthesis, key reactivity patterns, and provide detailed, field-proven protocols for its application in the construction of medicinally relevant heterocyclic cores, including pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. The causality behind experimental choices and the validation of each protocol are central themes of this guide.
Synthesis and Physicochemical Properties of this compound
The title compound is readily prepared from the commercially available 2-amino-4-chloropyridine. The benzyl carbamate moiety serves as a robust protecting group for the 2-amino group, rendering it nucleophilic for subsequent cyclization reactions while preventing unwanted side reactions during the functionalization of the 4-position.
1.1. Synthesis Protocol
A typical synthesis involves the reaction of 2-amino-4-chloropyridine with benzyl chloroformate in the presence of a suitable base.[1][2]
Materials:
-
2-Amino-4-chloropyridine
-
Benzyl chloroformate
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise.
-
Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1073372-14-1[3] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂[3] |
| Molecular Weight | 262.69 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetone. Sparingly soluble in hexanes. |
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 4-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based functionalities. This is a cornerstone of its utility as a building block.
2.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, it allows for the introduction of aryl and heteroaryl moieties at the 4-position, generating a library of 4-aryl-2-aminopyridine derivatives.
**dot
Caption: Workflow for Suzuki-Miyaura coupling followed by deprotection.
Protocol 2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid [4]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (3-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent system.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
2.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 4-aminopyridine derivatives, which are important pharmacophores. This reaction couples the 4-chloro position with a wide range of primary and secondary amines.[5][6]
**dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2.2: Buchwald-Hartwig Amination with Morpholine [6]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), Xantphos (1.2-2.4 mol%), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and morpholine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Synthesis of Fused Heterocyclic Systems
The true power of this compound lies in its ability to serve as a precursor to fused heterocyclic systems after initial functionalization or directly through cyclization reactions.
3.1. Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of compounds with a wide range of biological activities, including kinase inhibition.[7][8][9] A common synthetic strategy involves the construction of the pyrimidine ring onto the pyridine core.
**dot
Caption: General synthetic route to Pyrido[2,3-d]pyrimidines.
Protocol 3.1: Two-Step Synthesis of a 4-Aryl-pyrido[2,3-d]pyrimidine Derivative
This protocol assumes the successful synthesis of Benzyl (4-phenylpyridin-2-yl)carbamate from Protocol 2.1.
Step A: Deprotection of the Benzyl Carbamate
-
Dissolve Benzyl (4-phenylpyridin-2-yl)carbamate (1.0 eq) in methanol.
-
Add Palladium on carbon (10 wt. %, 5-10 mol%).
-
Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.
-
Stir vigorously at room temperature for 4-8 hours until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield 4-phenylpyridin-2-amine, which can often be used in the next step without further purification.
Step B: Pyrimidine Ring Formation [10]
-
To the crude 4-phenylpyridin-2-amine (1.0 eq), add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0-5.0 eq).
-
Heat the mixture to reflux (approx. 150 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
To the intermediate amidine, add formamide and heat to 180-200 °C for 4-6 hours.
-
Alternatively, cyclization can be achieved with other reagents like urea or guanidine to install different functionalities on the pyrimidine ring.[11]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the desired 4-phenyl-pyrido[2,3-d]pyrimidine.
3.2. Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is another privileged structure in medicinal chemistry.[12] The synthesis typically involves the reaction of a 2-aminopyridine with an α-haloketone or an equivalent.
Protocol 3.2: Synthesis of a 7-Chloro-imidazo[1,2-a]pyridine Derivative
Step A: Deprotection of this compound
-
Follow the deprotection procedure outlined in Protocol 3.1, Step A, starting with this compound to obtain 4-chloropyridin-2-amine.
Step B: Imidazo[1,2-a]pyridine Ring Formation (Tschitschibabin Reaction) [13][14]
-
To a solution of 4-chloropyridin-2-amine (1.0 eq) in a suitable solvent like ethanol or DMF, add an α-bromoketone (e.g., 2-bromoacetophenone) (1.05 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
A precipitate of the intermediate pyridinium salt may form.
-
After cooling, add a base such as sodium bicarbonate and continue to stir or heat to effect the intramolecular cyclization and dehydration.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography to yield the 7-chloro-2-phenylimidazo[1,2-a]pyridine.
Applications in Drug Discovery
The heterocyclic cores accessible from this compound are prevalent in numerous biologically active molecules.
-
Pyrido[2,3-d]pyrimidines: This scaffold is found in several kinase inhibitors, including Palbociclib (Ibrance®), a CDK4/6 inhibitor for the treatment of breast cancer. The ability to diversify the 4-position (via Suzuki coupling) and the pyrimidine ring allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[9]
-
Imidazo[1,2-a]pyridines: This class of compounds exhibits a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[12] Zolpidem and Alpidem are well-known drugs containing this core structure.
The modular nature of the synthetic routes starting from this compound makes it an invaluable tool for medicinal chemists in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
This compound is a strategically designed building block that offers a gateway to a wide variety of complex and medicinally relevant heterocyclic compounds. Its utility is underpinned by the orthogonal reactivity of the protected amine and the chloro-substituent, allowing for controlled and sequential functionalization. The protocols detailed in these application notes provide a robust and validated framework for the synthesis of 4-substituted pyridines and their subsequent elaboration into fused heterocyclic systems. By understanding the principles behind these transformations, researchers can effectively leverage this versatile intermediate to accelerate their drug discovery and development programs.
References
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Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]
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Devi, N., Singh, D., Rawal, R. K., & Bariwal, J. (2016). Medicinal Attributes of Imidazo[1,2-a]Pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Kwong, F. Y., & Buchwald, S. L. (2002). A General and Efficient Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines. Organic Letters, 4(20), 3517–3520. [Link]
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Gondru, R., Ch, V., & Prasad, K. R. (2017). Recent advances in the synthesis of imidazo[1,2-a]pyridines. RSC Advances, 7(64), 40323–40353. [Link]
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Adib, M., Mohammadi, B., & Bijanzadeh, H. R. (2006). A novel one-pot, three-component synthesis of 3-amino-imidazo[1,2-a]pyridines. Tetrahedron Letters, 47(30), 5399–5401. [Link]
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Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2005). Pyrido[2,3-d]pyrimidines and related compounds as antimicrobial agents. Bioorganic & Medicinal Chemistry, 13(16), 4929–4935. [Link]
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Tantawy, E. S., Nafie, M. S., Morsy, H. A., El-Sayed, H. A., Moustafa, A. H., & Mohammed, S. M. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12756–12773. [Link]
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). The chemistry of pyrido[2,3-d]pyrimidines. Journal of the Chinese Chemical Society, 49(6), 1081-1094. [Link]
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Reddy, K. S., & Tor, Y. (2008). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 49(36), 5240–5243. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
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Seebach, D., et al. (2000). BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses, 77, 146. [Link]
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Akkurt, M., et al. (2010). Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 903–916. [Link]
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Besson, T., & Thiéry, V. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
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Wikipedia contributors. (2024, October 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 09:30, January 10, 2026, from [Link]
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Langer, P., et al. (2007). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2007(11), 1737-1740. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
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Akkurt, M., et al. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E, 66(2), o401. [Link]
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- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
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Deadman, B. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-41. [Link]
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BioBlocks. (n.d.). BioBlocks Building Blocks. Retrieved from [Link]
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Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of Benzyl (4-chloropyridin-2-yl)carbamate
Introduction: The Significance of the N-Aryl-2-Aminopyridine Scaffold
The N-aryl-2-aminopyridine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1][2] This structural motif is prized for its ability to engage in a wide range of biological interactions, and its derivatives have shown promise as anticancer, anti-inflammatory, and neurodegenerative disease-modifying agents.[3][4] The synthesis of these complex molecules often relies on the formation of a key carbon-nitrogen (C–N) bond, a transformation that can be challenging yet is critical for generating molecular diversity and exploring structure-activity relationships (SAR).
This application note provides a detailed, field-proven protocol for the N-arylation of Benzyl (4-chloropyridin-2-yl)carbamate. This substrate is a versatile intermediate where the benzyl carbamate group serves to protect and modulate the reactivity of the 2-amino position on the pyridine ring. The protocol focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[5] We will delve into the mechanistic rationale behind reagent selection, provide a step-by-step experimental procedure, and offer guidance on reaction optimization and troubleshooting to ensure reliable and reproducible outcomes.
Reaction Overview and Mechanistic Insight
The target transformation is the coupling of the carbamate nitrogen with an aryl halide or pseudohalide, catalyzed by a palladium complex. While other methods like the Ullmann condensation exist, they often require harsher conditions.[6] The Buchwald-Hartwig amination typically offers milder conditions and superior performance, especially for challenging substrates like heteroaryl chlorides.[7]
The reaction proceeds via a catalytic cycle, which is fundamental to understanding the role of each component.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism involves the following key steps[8][9]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The carbamate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the carbamate's N-H group to form a palladium amide intermediate.
-
Reductive Elimination: The final step involves the formation of the new C–N bond as the desired N-aryl product is released, regenerating the active Pd(0) catalyst to re-enter the cycle.
The efficiency of this cycle is highly dependent on the choice of ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For electron-rich heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential to promote the reaction.[7][10]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-arylation of this compound with a generic aryl bromide on a 1.0 mmol scale.
Reagents and Materials
| Reagent/Material | CAS No. | Supplier | Purity | Notes |
| This compound | 878714-48-8 | e.g., Parchem[11] | >97% | Substrate (1.0 eq) |
| Aryl Bromide | Variable | Various | >98% | Coupling partner (1.2 eq) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Various | >97% | Palladium source (2 mol % Pd) |
| RuPhos | 787618-22-8 | Various | >98% | Ligand (4.5 mol %) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | >97% | Base (1.5 eq). Handle in a glovebox due to moisture sensitivity. |
| Toluene | 108-88-3 | Various | Anhydrous | Use a dry, degassed solvent. |
| Diethyl ether | 60-29-7 | Various | ACS Grade | For extraction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | Various | - | For quenching. |
| Brine | - | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | - | For drying. |
| Celite® | 68855-54-9 | Various | - | For filtration. |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert atmosphere glovebox or Schlenk line with Argon or Nitrogen gas
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: General workflow for the N-arylation reaction.
Step-by-Step Procedure
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 262.7 mg).
-
Add the aryl bromide (1.2 mmol).
-
In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and RuPhos (0.045 mmol, 21.0 mg). Add these solids to the Schlenk tube. Note: Using a pre-formed palladacycle catalyst (e.g., RuPhos G3) can simplify this step and improve consistency.[7]
-
If not in a glovebox, seal the Schlenk tube, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
In a glovebox, add sodium tert-butoxide (1.5 mmol, 144.2 mg) to the Schlenk tube. Caution: NaOtBu is highly hygroscopic and corrosive.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction Execution: 7. Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block at 100 °C. 8. Stir the reaction mixture vigorously for 12-24 hours. 9. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot (quenched with water and extracted into ethyl acetate).
Workup and Purification: 10. Once the reaction is complete (or no further conversion is observed), remove the tube from the heat and allow it to cool to room temperature. 11. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). 12. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). 13. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. 14. Filter the mixture through a small pad of Celite® to remove the drying agent and palladium residues. Rinse the pad with additional solvent. 15. Concentrate the filtrate under reduced pressure using a rotary evaporator. 16. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination, especially with challenging chloropyridine substrates, often depends on careful optimization of several parameters.[7]
| Parameter | Recommendation & Rationale |
| Catalyst/Ligand | Rationale: The ligand is critical for activating the C-Cl bond.[7] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are highly effective.[10] Optimization: If RuPhos gives low yields, screen other ligands like BrettPhos (often good for primary amines/amides) or XPhos. Using pre-catalysts (palladacycles) can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[7] |
| Base | Rationale: A strong, non-nucleophilic base is required to deprotonate the carbamate without competing in the reaction. NaOtBu is the standard.[7] Optimization: If the substrate is sensitive to NaOtBu, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may require a more active catalyst system, higher temperatures, or longer reaction times.[7] |
| Solvent | Rationale: Anhydrous, aprotic polar solvents are necessary. Toluene and 1,4-dioxane are most common. Optimization: Solvent choice can influence reaction rates and solubility. If solubility is an issue in toluene, 1,4-dioxane or t-butanol may be effective alternatives. Ensure the solvent is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[8] |
| Temperature | Rationale: The oxidative addition of aryl chlorides is often the slow step and requires thermal energy.[7] Optimization: A range of 80-110 °C is typical. If side reactions like hydrodehalogenation (replacement of -Cl with -H) occur at high temperatures, try lowering the temperature and compensating with a more active catalyst/ligand system or longer reaction time. |
Common Troubleshooting Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or poor-quality reagents.
-
Solution: Ensure a strictly inert atmosphere. Use a fresh, active palladium source and a suitable bulky phosphine ligand. Confirm the base is anhydrous. Increase temperature if necessary.[7]
-
-
Hydrodehalogenation Side Product:
-
Cause: Presence of water or other proton sources; sometimes occurs at high temperatures.
-
Solution: Use scrupulously dried reagents and solvents. A slight excess of the amine coupling partner can sometimes suppress this pathway. Consider lowering the reaction temperature.
-
-
Regioselectivity Issues (Reaction at C4-Cl):
-
Cause: While N-arylation is generally favored, direct amination at the C4 position can occur under certain conditions, especially at very high temperatures.
-
Solution: The carbamate protection on the C2-amino group makes its nitrogen the most likely nucleophile. Sticking to the optimized conditions (100-110 °C) should favor the desired N-arylation.
-
Reaction Scope and Expected Results
This protocol is robust and can be applied to a variety of arylating agents. The table below provides an overview of the expected scope and yields based on literature precedents for similar transformations.
| Arylating Agent (Ar-X) | Expected Yield | Notes |
| 4-Bromotoluene | 85-95% | Electron-donating groups on the aryl halide are well-tolerated. |
| 4-Bromoanisole | 80-90% | Methoxy groups are compatible with the reaction conditions. |
| 1-Bromo-4-(trifluoromethyl)benzene | 75-85% | Electron-withdrawing groups are also well-tolerated, and can sometimes accelerate the oxidative addition step. |
| 2-Bromopyridine | 65-80% | Heteroaryl halides can be used successfully, though yields may be slightly lower due to potential catalyst inhibition by the pyridine nitrogen. |
| 4-Chlorotoluene | 60-75% | Aryl chlorides are less reactive than bromides and may require longer reaction times or slightly higher catalyst loading (up to 5 mol%).[7] |
| Phenyl triflate | 80-90% | Aryl triflates are excellent electrophiles for this coupling reaction and can be used as alternatives to aryl halides.[5] |
Conclusion
The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of this compound. By carefully selecting a suitable palladium catalyst, a bulky phosphine ligand, a strong non-nucleophilic base, and maintaining strictly anhydrous and inert conditions, high yields of the desired N-aryl-2-aminopyridine precursors can be achieved. This protocol serves as a robust starting point for the synthesis of diverse compound libraries, facilitating further exploration in drug discovery and development.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry, 82(18), 9410-9417. [Link]
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ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. [Link]
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Ghaffari, M. F., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11, 3840-3843. [Link]
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ResearchGate. (n.d.). The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI. [Link]
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ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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Gallou, F., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 23(55), 13676-13683. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(19), 7312–7325. [Link]
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ResearchGate. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. [Link]
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ResearchGate. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. [Link]
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Hicks, J. D., et al. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. [Link]
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Catellani, M., et al. (2010). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Topics in Organometallic Chemistry, 35, 1-32. [Link]
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Moseley, J. D., & Lenden, P. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 17(9), 10056–10070. [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]
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Wikipedia. (n.d.). Ullmann condensation. [Link]
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ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]
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MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
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RSC Publishing. (n.d.). Copper(i)-catalyzed regioselective Ullmann-type coupling of primary carbamates and 5-substituted-1,2,3-triiodobenzenes: facile synthesis of 2,3-diiodinated N-aryl carbamates. [Link]
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MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]
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MDPI. (2001). The Hydroarylation Reaction—Scope and Limitations. [Link]
-
National Institutes of Health. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
ResearchGate. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. [Link]
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PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. [Link]
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National Institutes of Health. (2002). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
-
Organic Syntheses. (n.d.). Benzyl isopropoxymethyl carbamate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
National Institutes of Health. (2007). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. [Link]
-
Beilstein Journals. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]
-
Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. [Link]
-
PubMed. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. [Link]
-
National Institutes of Health. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
-
ACS Publications. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
MIT Open Access Articles. (n.d.). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. [Link]
-
MIT Open Access Articles. (n.d.). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. [Link]
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Using Benzyl (4-chloropyridin-2-yl)carbamate in parallel synthesis
Application Note & Protocol
Strategic Library Synthesis: Leveraging Benzyl (4-chloropyridin-2-yl)carbamate for the Parallel Synthesis of Novel Pyridine Scaffolds
Abstract
The 2-aminopyridine motif is a privileged scaffold in modern medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors and other therapeutic agents.[1] Its value lies in the specific hydrogen bonding patterns it can form with protein targets. This guide provides a comprehensive technical overview and detailed protocols for utilizing this compound as a versatile building block for the parallel synthesis of diverse 2-aminopyridine-based compound libraries. We will explore the strategic advantages of its structure, detailing a robust palladium-catalyzed cross-coupling workflow, and outlining the subsequent deprotection for further diversification, enabling the rapid generation of novel chemical entities for drug discovery pipelines.
Introduction: The Rationale for a Protected, Bifunctional Building Block
In the quest for novel drug candidates, parallel synthesis stands as a cornerstone strategy, allowing for the rapid generation of hundreds or thousands of related compounds for high-throughput screening. The efficiency of this process is heavily reliant on the design of the core building blocks. This compound (Figure 1) is an exemplary reagent, engineered for this purpose.
Its structure incorporates two key features:
-
A Latent Nucleophile: The 2-amino group is masked with a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is renowned for its stability under a wide range of reaction conditions, yet it can be cleanly removed under specific, non-destructive protocols.[2] This "protect-and-modify" strategy prevents unwanted side reactions at the 2-position while the rest of the molecule is functionalized.
-
A Reactive Electrophilic Handle: The chlorine atom at the 4-position of the pyridine ring serves as a versatile handle for introducing molecular diversity. While direct nucleophilic aromatic substitution (SNAr) is possible, the C4-Cl bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of C-N bonds with a vast array of primary and secondary amines.[3][4]
This dual functionality allows for a two-dimensional exploration of chemical space: first, by diversifying the 4-position, and second, by deprotecting the 2-amino group for subsequent reactions. This approach is particularly powerful in the synthesis of kinase inhibitors, where substituents at both positions can be tuned to achieve desired potency and selectivity.[5][6]
Figure 1: Structure of this compound
The Core Workflow: Parallel Buchwald-Hartwig Amination
The primary application of this reagent in parallel synthesis involves the palladium-catalyzed coupling of various amines at the C-4 position. The Buchwald-Hartwig amination is the reaction of choice due to its broad substrate scope and functional group tolerance.[7] However, the amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, often making the oxidative addition step rate-limiting.[3] Success requires careful selection of the catalyst system.
Causality in Experimental Design: Selecting the Right Tools
-
Catalyst System: Standard palladium sources like Pd(OAc)₂ are often insufficient. Modern, well-defined pre-catalysts (e.g., G3 or G4 palladacycles) are preferred as they form the active Pd(0) species more reliably.[3]
-
Ligand Choice: The key to activating the C-Cl bond lies in the use of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the difficult oxidative addition step. Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are industry standards for this transformation.[3][8]
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[3] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, but this often necessitates higher temperatures and more active catalyst systems to achieve good conversion.[3][4]
-
Solvent: Anhydrous, degassed aprotic solvents are required to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most common choices.[3]
Visualizing the Workflow
The parallel synthesis process can be streamlined into a logical sequence of operations, as depicted in the workflow diagram below.
Experimental Protocols
Safety Precaution: These protocols involve handling of air-sensitive and potentially hazardous materials. All operations, especially the handling of palladium catalysts, phosphine ligands, and sodium tert-butoxide, should be performed in a well-ventilated fume hood or glovebox under an inert atmosphere (Nitrogen or Argon). Always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10][11]
Protocol 3.1: Parallel Buchwald-Hartwig Amination (0.1 mmol scale)
This protocol is designed for a 96-well plate format.
Materials:
-
This compound (27.9 mg, 0.1 mmol per well)
-
Amine library (0.12 mmol, 1.2 equivalents per well)
-
XPhos Pd G3 (Palladacycle pre-catalyst, 1.7 mg, 0.002 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (14.4 mg, 0.15 mmol, 1.5 equivalents per well)
-
Anhydrous, degassed toluene (1.0 mL per well)
-
96-well reaction block with sealing mat
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
To each well of the 96-well reaction block, add this compound (27.9 mg).
-
Add the corresponding amine from your library (0.12 mmol) to each well.
-
In a separate vial, weigh the XPhos Pd G3 catalyst and the NaOtBu base.
-
Add the solid catalyst and base to each well. Note: For easier dispensing, a slurry of the catalyst and base in a small amount of toluene can be prepared and quickly dispensed to all wells.
-
-
Reaction:
-
Add anhydrous, degassed toluene (1.0 mL) to each well.
-
Securely seal the reaction block with a chemically resistant sealing mat.
-
Remove the block from the glovebox and place it on a heating shaker block pre-heated to 100 °C.
-
Stir the reactions at 100 °C for 16 hours.
-
-
Work-up:
-
Allow the reaction block to cool to room temperature.
-
Unseal the block and quench each reaction by adding 0.5 mL of water.
-
Add 1.0 mL of ethyl acetate to each well, reseal, and shake vigorously for 5 minutes.
-
Centrifuge the block to separate the layers.
-
Carefully transfer the organic layer from each well to a new 96-well collection plate.
-
-
Analysis and Purification:
-
Evaporate the solvent from the collection plate using a centrifugal evaporator.
-
Re-dissolve the residue in a suitable solvent (e.g., DMSO or DMF) for analysis.
-
Analyze the crude product from each well by LC-MS to determine conversion, product identity (by mass), and purity.
-
If required, purify the library members using parallel HPLC.
-
Protocol 3.2: Cbz-Group Deprotection via Hydrogenolysis
This step unmasks the 2-amino group for further functionalization.
Materials:
-
Crude or purified Cbz-protected product library (from Protocol 3.1)
-
Palladium on carbon (Pd/C, 10 wt. %, ~10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (balloon or Parr hydrogenator)
Procedure:
-
Setup:
-
Dissolve the Cbz-protected product from each well in methanol (1.0 mL).
-
Carefully add 10% Pd/C (approx. 2 mg, catalytic amount) to each well.
-
-
Reaction:
-
Place the reaction block into a vessel suitable for hydrogenation.
-
Purge the vessel with nitrogen, then carefully introduce hydrogen gas (a balloon is sufficient for small scale).
-
Stir the reactions vigorously under the hydrogen atmosphere at room temperature for 4-8 hours.
-
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the contents of each well through a pad of Celite® in a filter plate to remove the Pd/C catalyst, washing with additional methanol.
-
Collect the filtrate in a new 96-well plate.
-
-
Final Product:
-
Evaporate the solvent to yield the final 2-amino-4-(substituted)pyridine library.
-
Confirm deprotection and purity via LC-MS. The product will show a mass loss corresponding to the Cbz group (134.04 Da).
-
Note: For substrates sensitive to hydrogenolysis (e.g., containing other reducible groups), acid-mediated deprotection using HBr in acetic acid or trifluoroacetic acid can be an effective alternative.[12]
Mechanistic Considerations
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle, illustrated below. The success of coupling with a less reactive chloropyridine hinges on facilitating the initial oxidative addition step.
Representative Data
The following table summarizes expected outcomes for the coupling of this compound with a small, diverse set of amines using the protocol described above.
| Amine Nucleophile | Product Structure | Expected Yield (%) | Purity (LC-MS, %) |
| Aniline | ![]() | 85-95% | >95% |
| Morpholine | ![]() | 90-98% | >98% |
| Benzylamine | ![]() | 80-90% | >95% |
| tert-Butylamine | ![]() | 65-75% | >90% |
Note: Yields and purities are representative and can vary based on the specific amine, reaction scale, and purification method. Sterically hindered amines like tert-butylamine may require longer reaction times or higher catalyst loading.
Conclusion
This compound is a highly effective and strategic building block for the parallel synthesis of 2-aminopyridine libraries. Its design leverages the principles of protecting group chemistry and modern cross-coupling reactions to enable a robust and flexible workflow. The protocols outlined herein provide a validated starting point for researchers in drug discovery to rapidly generate novel and diverse compound collections centered on this medicinally important scaffold, accelerating the identification of new therapeutic leads.
References
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Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications? Retrieved from Guidechem.[13]
-
ChemicalBook. (n.d.). 2-Amino-4-chloropyridine synthesis. Retrieved from ChemicalBook.[14]
-
Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Retrieved from Benchchem.[3]
-
Benchchem. (n.d.). 4-Amino-2-chloropyridine | 14432-12-3. Retrieved from Benchchem.[15]
-
ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis. Retrieved from ChemicalBook.[16]
-
Benchchem. (n.d.). Step-by-Step Guide for Cbz Protection of Pyridine Rings. Retrieved from Benchchem.[17]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from Organic Chemistry Portal.[18]
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4-chloropyridine CAS 19798-80-2. Retrieved from Shaanxi Bloom Tech Co., Ltd.[19]
-
PubMed. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Retrieved from PubMed.[5]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from Total Synthesis.[20]
-
Fisher Scientific. (2009). SAFETY DATA SHEET - Benzyl carbamate. Retrieved from Fisher Scientific.[9]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of Nottingham Blogs.[4]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from Technical Disclosure Commons.[12]
-
Carl ROTH. (2012). Safety data sheet. Retrieved from Carl ROTH.[21]
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Benzyl chloride. Retrieved from Fisher Scientific.[10]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from ResearchGate.[22]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry.[2]
-
National Institutes of Health (NIH). (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from NIH.[7]
-
Phcix. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Retrieved from Phcix.[23]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from YouTube.[8]
-
PubMed. (2016). Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. Retrieved from PubMed.[6]
-
MedChemExpress. (2025). Benzyl (piperidin-4-ylmethyl)carbamate-SDS. Retrieved from MedChemExpress.[24]
-
Apollo Scientific. (2023). Benzyl carbamate Safety Data Sheet. Retrieved from Apollo Scientific.[11]
-
PubMed. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Retrieved from PubMed.[1]
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Application of Benzyl (4-chloropyridin-2-yl)carbamate in Drug Discovery: A Guide for Researchers
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, particularly in oncology, the identification of novel molecular scaffolds that can selectively modulate key signaling pathways is of paramount importance. Benzyl (4-chloropyridin-2-yl)carbamate emerges as a compound of significant interest due to the convergence of two structurally important motifs: the 4-chloropyridine moiety and the benzyl carbamate group. The pyridine ring, particularly when substituted, is a well-established pharmacophore in a multitude of kinase inhibitors. Specifically, the 2-amino-4-chloropyridine scaffold has been identified in potent inhibitors of the c-Met receptor tyrosine kinase, a critical driver in various human cancers.[1][2] Aberrant c-Met signaling, triggered by its ligand, hepatocyte growth factor (HGF), promotes tumor growth, invasion, and metastasis, making it a highly validated therapeutic target.[3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the potential application of this compound as a c-Met kinase inhibitor. We will explore its synthesis, propose detailed protocols for its biological evaluation, and discuss the scientific rationale behind these experimental designs. The benzyl carbamate functional group may serve either as a crucial part of the pharmacophore interacting with the target protein or as a protecting group for the 2-amino pyridine, which can be deprotected in subsequent synthetic steps to generate further analogs. This guide will equip researchers with the necessary protocols to investigate the therapeutic potential of this intriguing molecule.
Chemical Profile of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ |
| Molecular Weight | 262.70 g/mol |
| Appearance | Off-white to light beige solid (predicted) |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform; insoluble in water (predicted).[5] |
| Storage | Store in a cool, dry place, protected from light. |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward N-acylation of 2-amino-4-chloropyridine with benzyl chloroformate.
Materials:
-
2-amino-4-chloropyridine
-
Benzyl chloroformate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or pyridine as a base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a solid.
Experimental Workflow for Biological Evaluation
The following workflow outlines a systematic approach to evaluate the potential of this compound as a c-Met kinase inhibitor.
Detailed Application Protocols
Protocol 1: In Vitro c-Met Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human c-Met kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6][7][8]
Materials:
-
Recombinant human c-Met kinase (e.g., from BPS Bioscience, Cat# 40255)
-
Kinase substrate, Poly (Glu:Tyr, 4:1) (e.g., from BPS Bioscience, Cat# 40217)
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer (e.g., from BPS Bioscience, Cat# 79334)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the Poly (Glu:Tyr, 4:1) substrate in nuclease-free water. The final ATP concentration should be at or near the Km for c-Met (typically 10-100 µM).
-
Kinase Dilution: Dilute the recombinant c-Met kinase in 1x Kinase Assay Buffer to the desired concentration (e.g., 0.8 ng/µL).[7]
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add 12.5 µL of the Master Mix to all wells.
-
To initiate the kinase reaction, add 10 µL of the diluted c-Met kinase to each well, except for the "no enzyme" blank wells.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of this compound on a c-Met-dependent cancer cell line, such as MKN-45 (gastric) or U-87 MG (glioblastoma).[2] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][9][10]
Materials:
-
MKN-45 or U-87 MG cells
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the cell viability against the compound concentration.
Protocol 3: Western Blot Analysis of c-Met Pathway Phosphorylation
This protocol allows for the direct assessment of the inhibitory effect of this compound on c-Met signaling in cancer cells. The phosphorylation status of c-Met and its key downstream effectors, AKT and ERK, will be analyzed following stimulation with HGF.[3][9][10]
Materials:
-
MKN-45 or U-87 MG cells
-
Serum-free growth medium
-
Recombinant human HGF (e.g., from R&D Systems)
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.[11]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.
-
Conclusion and Future Directions
This compound represents a promising starting point for a drug discovery campaign targeting the c-Met receptor tyrosine kinase. The protocols outlined in this application note provide a robust framework for its synthesis and comprehensive biological characterization. Initial biochemical and cell-based assays will establish its potency and efficacy, while subsequent mechanistic studies, such as Western blotting, will confirm its on-target activity.
Positive results from these initial studies would warrant further investigation, including selectivity profiling against a panel of other kinases to assess its specificity. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could be initiated to optimize the potency and pharmacokinetic properties of the lead compound. Ultimately, these efforts could lead to the development of a novel and effective therapeutic agent for the treatment of c-Met-driven cancers.
References
-
Ma, P. C., Tretiakova, M. S., MacKinnon, A. C., Ramnath, N., Johnson, C., Salgia, R. (2007). Downstream Signalling and Specific Inhibition of c-MET/HGF Pathway in Small Cell Lung Cancer: Implications for Tumour Invasion. British Journal of Cancer, 97(8), 1169–1177. [Link]
-
Organ, S. L., Tsao, M. S., & Sargent, D. J. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 2415. [Link]
-
Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). An overview of the c-MET signaling pathway. Cellular and Molecular Life Sciences, 69(11), 1735–1748. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Li, Y., Li, A., Li, J., & Li, X. (2013). Phosphorylation of cMet tyrosine residues in murine ascitic hepatic cancer cell lines with different lymph node metastatic potentials. Oncology Letters, 6(1), 183–188. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Puri, N., & Salgia, R. (2025). Targeting Mesenchymal-Epidermal Transition (MET) Aberrations in Non-Small Cell Lung Cancer: Current Challenges and Therapeutic Advances. Cancers, 17(9), 2415. [Link]
-
INDIGO Biosciences. (n.d.). Human c-MET/HGFR Reporter Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Different examples of type II c-Met inhibitors bearing different scaffolds. Retrieved from [Link]
-
Eder, J. P., Vande Woude, G. F., Boerner, S. A., & LoRusso, P. M. (2009). Targeting the HGF/MET signalling pathway in cancer therapy. Nature Reviews Clinical Oncology, 6(2), 80–88. [Link]
-
Zhang, Y., & Liu, Y. (2021). Molecular mechanism study of HGF/c-MET pathway activation and immune regulation for a tumor diagnosis model. BMC Cancer, 21(1), 819. [Link]
-
Cui, J. J. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. [Link]
-
ResearchGate. (n.d.). The expression of hepatocyte growth factor (HGF) and c-MET in the.... Retrieved from [Link]
-
Hadler, M., Gerlach, K., & Brückner, R. (2010). Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401. [Link]
-
Wang, X., He, Y., Zhang, H., & Chen, H. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Biomolecular Structure and Dynamics, 1–16. [Link]
-
Borowiak, M., Garratt, A. N., Wüstefeld, T., Strehle, M., Trautwein, C., & Birchmeier, C. (2004). Hepatocyte growth factor/c-met signaling pathway is required for efficient liver regeneration and repair. Proceedings of the National Academy of Sciences of the United States of America, 101(29), 10608–10613. [Link]
-
ResearchGate. (n.d.). Profile of c-Met Inhibitors in Clinical or Late Pre-Clinical Development. Retrieved from [Link]
-
Taylor & Francis. (n.d.). C-Met inhibitors – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
Sources
- 1. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the HGF/MET signalling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ita.promega.com [ita.promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Synthetic Routes to Novel Therapeutics from Benzyl (4-chloropyridin-2-yl)carbamate: Application Notes and Protocols
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in modern medicinal chemistry, forming the structural cornerstone of numerous therapeutic agents.[1] Its prevalence is particularly notable in the domain of kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form critical hydrogen bond interactions within the ATP-binding site of various kinases.[2][3] Benzyl (4-chloropyridin-2-yl)carbamate emerges as a highly versatile and strategic starting material for the synthesis of novel therapeutics. The benzyl carbamate provides robust protection for the 2-amino group, while the 4-chloro substituent serves as a reactive handle for introducing molecular diversity through various cross-coupling reactions. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outlines a synthetic route to a potential novel kinase inhibitor.
Core Synthetic Strategies: Leveraging Palladium Catalysis
The transformation of the C4-chloro position of the pyridine ring is central to elaborating the core structure. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering high efficiency and broad functional group tolerance.[4][5]
Logical Workflow for Derivatization
The overall synthetic strategy involves the initial diversification at the C4 position of the protected 2-aminopyridine scaffold, followed by deprotection of the amine to reveal the key pharmacophoric element.
Caption: General synthetic workflow from the starting carbamate.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[4][6][7] The reaction couples an organoboron species with an organic halide. For chloropyridines, which are less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial.[4][6]
Experimental Protocol (Conventional Heating)
-
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzyl (4-phenylpyridin-2-yl)carbamate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Benzyl (4-(4-methoxyphenyl)pyridin-2-yl)carbamate | 91 |
| 3 | 3-Aminophenylboronic acid | Benzyl (4-(3-aminophenyl)pyridin-2-yl)carbamate | 78 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, essential for synthesizing compounds with aniline or related motifs that can act as hinge-binding elements in kinase inhibitors.[5][8] Similar to Suzuki coupling, the amination of less reactive chloropyridines requires a carefully selected palladium catalyst and ligand system.[9]
Experimental Protocol (Microwave-Assisted)
-
Materials:
-
This compound (0.5 mmol, 1.0 eq)
-
Amine (0.6 mmol, 1.2 eq)
-
BrettPhos Palladacycle (Gen. 3) (0.01 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 eq)
-
Anhydrous toluene (3 mL)
-
Microwave vial with a stir bar
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, BrettPhos Palladacycle, and NaOtBu to a microwave vial.
-
Add anhydrous toluene and seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 20-60 minutes.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | Benzyl (4-anilinopyridin-2-yl)carbamate | 82 |
| 2 | Morpholine | Benzyl (4-morpholinopyridin-2-yl)carbamate | 93 |
| 3 | Benzylamine | Benzyl (4-(benzylamino)pyridin-2-yl)carbamate | 88 |
Application in Novel Therapeutic Design: Synthesis of a Pyrazolopyridine-Based Kinase Inhibitor
The 2-amino-4-arylpyridine scaffold is a key component of many kinase inhibitors.[2][10] By combining the Suzuki coupling with a subsequent deprotection and cyclization, we can access more complex heterocyclic systems like pyrazolopyridines, which are also known to be potent kinase inhibitors.[3]
Synthetic Route to a Hypothetical Kinase Inhibitor
Caption: Multi-step synthesis of a pyrazolopyridine kinase inhibitor.
Protocol 3: Deprotection of the Benzyl Carbamate
The removal of the benzyl carbamate (Cbz) group is typically achieved by hydrogenolysis, which offers clean conversion to the free amine.
-
Materials:
-
Cbz-protected aminopyridine derivative (e.g., Intermediate A) (1.0 mmol)
-
Palladium on carbon (10% Pd/C, 10 mol% Pd)
-
Methanol or Ethanol (10 mL)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the Cbz-protected aminopyridine derivative in methanol or ethanol in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 2-aminopyridine product, which is often pure enough for the next step.
-
Conclusion and Future Directions
This compound is a valuable and cost-effective starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. The protocols outlined herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling provide reliable and efficient methods for elaborating the 4-position of the pyridine ring. These functionalized intermediates are primed for further transformations, such as the deprotection of the 2-amino group, enabling access to key pharmacophores for a range of biological targets, particularly protein kinases. The strategic application of these synthetic routes can significantly accelerate the discovery and development of novel therapeutics.
References
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (n.d.). Vertex AI Search.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. (2025). BenchChem.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate.
- How is 2-Amino-4-chloropyridine synthesized and what are its applications? (2020). Guidechem.
- The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. (n.d.). PMC - NIH.
- 2-Amino-4-chloropyridine. (n.d.). Chem-Impex.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. (2025). BenchChem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. (2025). BenchChem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025). BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. (2025). BenchChem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Benzyl (4-chloropyridin-2-yl)carbamate in the synthesis of neuroprotective agents
An In-Depth Guide to the Application of Benzyl (4-chloropyridin-2-yl)carbamate in the Synthesis of Novel Neuroprotective Agents
Abstract
Neurodegenerative diseases represent a significant and growing challenge in modern medicine, necessitating the development of novel therapeutic agents capable of protecting neuronal structure and function. The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on this compound, a versatile building block designed for the efficient synthesis of 2-aminopyridine-based neuroprotective agents. The strategic placement of a chloro-substituent at the C4-position allows for late-stage diversification through modern cross-coupling methodologies, while the benzyl carbamate (Cbz) group provides robust protection of the C2-amino functionality. Herein, we provide a comprehensive overview of the synthetic utility of this key intermediate, detailed experimental protocols for its elaboration via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and insights into the mechanistic basis of neuroprotection conferred by the resulting molecular architectures.
The Strategic Importance of this compound
The design of this compound is predicated on three key functional components, each serving a distinct and critical role in the synthetic strategy:
-
The 4-Chloropyridine Moiety: This serves as the primary reactive handle for molecular elaboration. The carbon-chlorine bond at the 4-position of the pyridine ring is a versatile substrate for palladium-catalyzed cross-coupling reactions. While less reactive than the corresponding bromides or iodides, its activation is well-precedented with modern catalyst systems, and its use is often more cost-effective.[3] This position allows for the introduction of diverse aryl, heteroaryl, or amino substituents, enabling the systematic exploration of the chemical space required for structure-activity relationship (SAR) studies.
-
The 2-Aminopyridine Core: This scaffold is a recurring motif in a multitude of neurologically active agents.[4][5] Its hydrogen bonding capabilities and defined geometry allow it to interact with various biological targets implicated in neurodegeneration, such as neuronal nitric oxide synthase (nNOS) or acetylcholinesterase (AChE).[5][6]
-
The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group is a cornerstone of amine protection in organic synthesis. It is highly stable to a wide range of reaction conditions, including the basic and thermal environments typical of cross-coupling reactions. Crucially, it can be removed under mild, neutral conditions via catalytic hydrogenolysis, a process that preserves the integrity of most other functional groups, ensuring the clean generation of the final 2-aminopyridine target.
Synthesis of the Key Intermediate
While potentially available from commercial suppliers, this compound can be readily synthesized from 2-amino-4-chloropyridine. This protocol ensures a reliable supply of the starting material.
Protocol 2.1: Synthesis of this compound
Reaction Scheme: 2-amino-4-chloropyridine + Benzyl Chloroformate → this compound
Materials:
-
2-amino-4-chloropyridine (1.0 eq)
-
Benzyl chloroformate (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-chloropyridine and anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound as a solid.
Elaboration via Palladium-Catalyzed Cross-Coupling
The C4-chloro position is the focal point for diversification. The following sections detail robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.[3][7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is the premier method for installing aryl or heteroaryl groups at the C4-position, generating biaryl pyridine structures.[8] The key challenge with chloropyridines is the activation of the C-Cl bond, which is often the rate-limiting step.[9] The use of bulky, electron-rich phosphine ligands is essential to promote the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[3]
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
Procedure:
-
In an oven-dried Schlenk tube or round-bottom flask, combine this compound, the arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.[10]
-
Monitor the reaction for completion by TLC or LC-MS (typically 12-24 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.[3]
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Catalyst System Component | Example | Loading (mol%) | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃ | 1 - 2.5 | Common source of Pd(0). |
| Pd(OAc)₂ | 2 - 5 | Often used, but can be less reliable than precatalysts.[9] | |
| Ligand | SPhos / XPhos | 2 - 10 | Bulky, electron-rich biarylphosphines are highly effective for activating C-Cl bonds.[3] |
| Base | K₃PO₄ | 2.0 - 3.0 eq | Strong base, generally effective and well-tolerated. |
| K₂CO₃ | 2.0 - 3.0 eq | Often used with aqueous solvent mixtures. | |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | - | Common and effective solvent system. Must be degassed. |
| Toluene | - | Anhydrous option, requires a fully anhydrous base. |
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
This reaction is indispensable for synthesizing 2,4-diaminopyridine derivatives by coupling the C4-chloro position with primary or secondary amines.[11] Similar to the Suzuki coupling, the choice of an appropriate palladium precatalyst and a sterically hindered, electron-rich ligand is paramount for achieving high yields.[9] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to facilitate the deprotonation of the amine and formation of the key palladium-amido complex.[9][11]
Caption: Generalized workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3) (1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos) (1.5-7.5 mol%)
-
Base (e.g., NaOtBu, LiHMDS) (1.2-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (or catalyst/ligand) and base to a dry Schlenk tube or round-bottom flask.[11]
-
Add this compound to the vessel.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[11]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Catalyst System Component | Example | Loading (mol%) | Rationale & Notes |
| Palladium Precatalyst | RuPhos-Pd-G3 | 1 - 5 | Highly active precatalyst, excellent for C-Cl amination. |
| Pd₂(dba)₃ / RuPhos | 1-2.5 / 1.5-3.75 | If not using a precatalyst, a bulky biarylphosphine ligand is essential.[9] | |
| Base | NaOtBu | 1.2 - 2.0 eq | The most common and effective strong, non-nucleophilic base.[9] |
| LiHMDS | 1.2 - 2.0 eq | An alternative strong base, often used in THF.[11] | |
| Solvent | Toluene | - | High-boiling, non-coordinating solvent. Must be anhydrous. |
| 1,4-Dioxane | - | Another common choice; ensure it is peroxide-free and dry. |
Final Deprotection to Yield Neuroprotective Scaffolds
The final step in the synthesis is the removal of the Cbz protecting group to unmask the C2-primary amine. Catalytic hydrogenolysis is the method of choice due to its mild and clean nature.
Protocol 4.1: Cbz Deprotection via Hydrogenolysis
Procedure:
-
Dissolve the Cbz-protected substrate in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).
-
Add Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol% Pd) to the solution.
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon).
-
Stir the mixture vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
Mechanistic Rationale for Neuroprotection
The synthesized 4-substituted-2-aminopyridine derivatives are designed to intervene in key pathological pathways of neurodegeneration.[12] Aromatic carbamates and related structures have been shown to confer neuroprotection through multimodal mechanisms of action.[13]
-
Anti-Apoptotic Activity: A primary mechanism of neuronal death in neurodegenerative diseases is apoptosis.[12][14] Compounds derived from this scaffold may act to upregulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the Bcl-2/Bax ratio to an anti-apoptotic state and preserving mitochondrial integrity.[13][15]
-
Induction of Autophagy: The clearance of misfolded or aggregated proteins is a critical cellular process for neuronal health. Dysfunction in autophagy is a hallmark of many neurodegenerative disorders.[13] Certain aromatic carbamates have been found to induce autophagy by elevating levels of beclin 1, which enhances the clearance of toxic protein aggregates and promotes neuronal survival.[13]
Caption: Modulation of the Bcl-2 anti-apoptotic pathway.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. BenchChem.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). PMC - PubMed Central.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
- Benzyl (4-chloropyridin-3-yl)carbamate. AKSci.
- Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline. BenchChem.
- Benzyl (4-chloropyridin-3-yl)carbamate. BLD Pharm.
- Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- The mechanisms of action of neuroprotective agents that are in clinical trials. ResearchGate.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. Europe PMC.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Buchwald–Hartwig amination. Wikipedia.
- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC - PubMed Central.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC - PubMed Central.
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
- Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC - NIH.
- Some bioactive molecules containing the 2-aminopyridine. ResearchGate.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Benzyl (4-chloropyridin-2-yl)carbamate
Introduction: The Strategic Unveiling of 2-Amino-4-chloropyridine
In the landscape of pharmaceutical and agrochemical synthesis, the 2-amino-4-chloropyridine scaffold is a privileged structural motif, pivotal to the biological activity of numerous compounds.[1] Its synthesis often necessitates the temporary masking of the highly reactive 2-amino group to ensure chemoselectivity in subsequent transformations. The benzyl carbamate (Cbz or Z group), introduced by Bergmann and Zervas, remains a stalwart choice for this purpose due to its robustness and orthogonal deprotection strategies.[2][3][4]
This technical guide provides a comprehensive overview and detailed experimental procedures for the deprotection of Benzyl (4-chloropyridin-2-yl)carbamate to furnish the parent amine, 2-amino-4-chloropyridine.[5][6][7] We will delve into the mechanistic underpinnings of the most effective deprotection methodologies, offering field-proven insights to navigate potential challenges, particularly those arising from the electronic nature of the chloropyridine ring.
Choosing Your Cleavage Strategy: A Mechanistic Rationale
The selection of a deprotection method is not a trivial choice; it is dictated by the substrate's overall functional group tolerance and the desired scale of the reaction.[8][9] For this compound, the two primary avenues for Cbz group removal are catalytic hydrogenolysis and acid-mediated cleavage.
Catalytic Hydrogenolysis: The Mild Workhorse
This is often the method of choice due to its exceptionally mild conditions and clean byproducts (toluene and carbon dioxide).[4][10][11] The reaction proceeds via the cleavage of the benzylic C-O bond with hydrogen gas, catalyzed by a noble metal, typically palladium on carbon (Pd/C).[9][10]
Mechanism of Catalytic Hydrogenolysis:
The accepted mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis of the resulting palladium-benzylic species. The presence of the electron-withdrawing 4-chloropyridine ring may slightly influence the electronic density of the carbamate, but it is generally not expected to impede the hydrogenolysis process. However, catalyst poisoning by the pyridine nitrogen is a potential concern that can often be mitigated by the choice of solvent and catalyst loading.
Acid-Mediated Cleavage: The Robust Alternative
When catalytic hydrogenolysis is not viable, for instance, in the presence of other reducible functional groups, acid-mediated cleavage presents a potent alternative.[9][12] Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) are commonly employed.[10][12]
Mechanism of Acid-Mediated Cleavage:
The reaction is initiated by the protonation of the carbamate oxygen, followed by the nucleophilic attack of the bromide ion at the benzylic carbon. This results in the formation of an unstable carbamic acid, which readily decarboxylates to yield the desired amine as its hydrobromide salt. The electron-deficient nature of the pyridine ring is unlikely to interfere with this mechanism.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.
Protocol 1: Catalytic Hydrogenolysis
This protocol is recommended for its mildness and high yield.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).
-
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4-chloropyridine.
-
Purification (if necessary): The crude product can be purified by crystallization or column chromatography.
Data Presentation: Hydrogenolysis Parameters
| Parameter | Recommended Condition | Notes |
| Catalyst | 10% Pd/C | A higher loading may be necessary if reaction is sluggish. |
| Solvent | Methanol or Ethanol | Anhydrous solvent is preferred. |
| Hydrogen Source | H₂ balloon or Parr apparatus | Balloon is suitable for small-scale reactions. |
| Temperature | Room Temperature | Gentle heating (40-50 °C) can be applied if needed. |
| Reaction Time | 2-16 hours | Highly dependent on substrate and catalyst activity. |
Workflow for Catalytic Hydrogenolysis
Caption: Workflow for the deprotection via catalytic hydrogenolysis.
Protocol 2: Acid-Mediated Cleavage with HBr in Acetic Acid
This protocol is a robust alternative, particularly for substrates with functionalities sensitive to reduction.
Materials:
-
This compound
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid (optional)
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid (if necessary for solubility) in a round-bottom flask.
-
Reagent Addition: Add 33% HBr in acetic acid (5-10 equivalents) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, add an excess of cold diethyl ether to the reaction mixture to precipitate the 2-amino-4-chloropyridine hydrobromide salt.
-
Isolation: Isolate the precipitate by filtration, wash the solid with diethyl ether, and dry under vacuum.
-
Neutralization (Optional): To obtain the free amine, dissolve the hydrobromide salt in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Data Presentation: Acid-Mediated Cleavage Parameters
| Parameter | Recommended Condition | Notes |
| Reagent | 33% HBr in Acetic Acid | Handle in a well-ventilated fume hood. |
| Solvent | Glacial Acetic Acid (optional) | Use minimal amount for dissolution. |
| Temperature | Room Temperature | Reaction is typically rapid at this temperature. |
| Reaction Time | 30 minutes - 4 hours | Monitor closely by TLC/LC-MS. |
Workflow for Acid-Mediated Cleavage
Caption: Workflow for the deprotection via acid-mediated cleavage.
Trustworthiness and Validation
To ensure the success of these protocols, the following validation steps are crucial:
-
Reaction Monitoring: Unambiguous identification of the starting material and product spots by TLC, ideally with co-spotting of an authentic sample of the product if available. LC-MS provides definitive mass confirmation of the product formation.
-
Product Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of 2-amino-4-chloropyridine is reported to be around 130 °C, which can serve as a preliminary check of purity.
Conclusion
The deprotection of this compound is a critical transformation for accessing the valuable 2-amino-4-chloropyridine intermediate. Both catalytic hydrogenolysis and acid-mediated cleavage are highly effective methods. The choice between them should be guided by the principles of chemical compatibility and laboratory capabilities. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently and efficiently achieve the desired deprotection, paving the way for further synthetic advancements.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Deprotection of Benzyl (4-hydroxycyclohexyl)carbamate.
- Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
- BenchChem. (n.d.). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine.
- Guidechem. (n.d.). How is 2-Amino-4-chloropyridine synthesized and what are its applications?.
- BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
- ChemicalBook. (n.d.). 2-Amino-4-chloropyridine synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.
- Biosynth. (n.d.). 2-Amino-4-chloropyridine | 19798-80-2.
- Wikipedia. (n.d.). Benzyl chloroformate.
- Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4-chloropyridine CAS 19798-80-2.
- BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Unnamed manufacturer. (n.d.). The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Synthesis of Benzyl (4-chloropyridin-2-yl)carbamate for Pharmaceutical Intermediate Production
Abstract Benzyl (4-chloropyridin-2-yl)carbamate is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its production on a laboratory scale is relatively straightforward; however, scaling this process for pilot or industrial manufacturing presents significant challenges related to reaction kinetics, thermal management, and the handling of hazardous materials. This document provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process engineering considerations necessary for a safe, efficient, and reproducible large-scale production. We detail a robust protocol from starting material selection to final product purification and quality control, grounded in established chemical literature and safety standards.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amino group of 2-amino-4-chloropyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable carbamate product.
Reaction: 2-Amino-4-chloropyridine + Benzyl Chloroformate → this compound + HCl
Choice of Reagents and Rationale
-
2-Amino-4-chloropyridine (Starting Material): This substituted pyridine is the nucleophilic backbone of the target molecule. The purity of this starting material is critical, as impurities can lead to side reactions and complicate purification. Several synthetic routes to 2-amino-4-chloropyridine exist, commonly involving the nitration and subsequent reduction of 2-chloropyridine.[1][2]
-
Benzyl Chloroformate (Cbz-Cl, Acylating Agent): This is a highly effective reagent for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines.[3] It is readily available but requires careful handling due to its corrosive and lachrymatory nature.[4]
-
Base (Acid Scavenger): The reaction generates one equivalent of hydrogen chloride (HCl) gas. On a large scale, this acidic byproduct must be neutralized in situ to prevent the protonation and deactivation of the starting amine nucleophile, and to avoid potential corrosion of the reactor vessel. A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is an ideal choice. It is strong enough to scavenge the HCl but does not compete with the primary amine in attacking the benzyl chloroformate.
-
Solvent: A dry, aprotic solvent is necessary to prevent the hydrolysis of benzyl chloroformate. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices. For scale-up, factors such as boiling point, cost, environmental impact, and ease of recovery must be considered. Toluene can also be an effective solvent.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Process Hazard Analysis and Safety Precautions
Scaling up this synthesis requires a rigorous approach to safety due to the hazardous nature of the reagents involved.
-
Benzyl Chloroformate (Cbz-Cl): This is a highly corrosive and toxic chemical.[5] It is a lachrymator and can cause severe burns to the skin and eyes, and is fatal if inhaled.[4][6] It reacts with water and moisture to release corrosive hydrogen chloride gas.[4] All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor.
-
Triethylamine (TEA): A flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen.
Engineering Controls and Personal Protective Equipment (PPE)
| Control / PPE | Specification and Rationale |
| Ventilation | All operations should be performed in a chemical fume hood or a fully enclosed, ventilated reactor system to prevent inhalation of vapors.[6] |
| Reactor Setup | A jacketed glass reactor with overhead stirring, a temperature probe, a pressure-equalizing dropping funnel, and a condenser connected to a gas scrubber (containing a caustic solution) is essential for controlling the reaction temperature and neutralizing HCl gas. |
| Eye Protection | Chemical safety goggles and a full-face shield are mandatory.[5] |
| Hand Protection | Wear heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton). Check for compatibility and inspect gloves before each use. |
| Body Protection | An acid-resistant apron or a full chemical-resistant suit should be worn over a lab coat.[4] |
| Emergency | An emergency shower and eyewash station must be immediately accessible.[4] A spill kit containing an appropriate neutralizer for Cbz-Cl should be on hand. |
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol details the synthesis of approximately 1.0 kg of this compound.
Reagents and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Amino-4-chloropyridine | 19798-80-2 | 128.56 | 643 g | 5.00 | 1.0 |
| Benzyl Chloroformate | 501-53-1 | 170.59 | 906 g (755 mL) | 5.31 | 1.06 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 557 g (768 mL) | 5.50 | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 6.5 L | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 4.0 L | - | - |
| Brine (sat. NaCl) | - | - | 2.0 L | - | - |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | 500 g | - | - |
Equipment: 20 L jacketed glass reactor, overhead mechanical stirrer, thermocouple, 1 L pressure-equalizing dropping funnel, condenser, nitrogen inlet, and a caustic scrubber.
Experimental Procedure
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Reactor Setup: Assemble the 20 L reactor system. Ensure all joints are properly sealed. Purge the system with dry nitrogen gas.
-
Charging Reagents: Charge the reactor with 2-Amino-4-chloropyridine (643 g) and Dichloromethane (6.5 L). Begin stirring to dissolve the solid. Once dissolved, add Triethylamine (768 mL).
-
Cooling: Cool the reactor jacket to bring the internal temperature of the reaction mixture to between 0 °C and 5 °C.
-
Controlled Addition: In the dropping funnel, prepare a solution of Benzyl Chloroformate (755 mL). Add this solution dropwise to the stirred reaction mixture over 2-3 hours. Causality: A slow, controlled addition is paramount to manage the reaction exotherm. A rapid addition can lead to a runaway reaction, causing boiling of the DCM and release of hazardous materials. The internal temperature must be maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours.
-
In-Process Control (IPC): Withdraw a small sample from the reaction mixture. Quench it with water and extract with DCM. Analyze the organic layer by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC to confirm the consumption of the starting amine.
-
Warming: Once the reaction is deemed complete, allow the mixture to slowly warm to room temperature and stir for an additional hour.
-
Work-up & Isolation: a. Slowly add deionized water (4.0 L) to the reactor to quench the reaction and dissolve the triethylammonium chloride salt. b. Transfer the mixture to a separatory funnel (or perform the separation in the reactor if equipped). Separate the lower organic layer. c. Wash the organic layer sequentially with deionized water (2 x 2.0 L) and then saturated brine (2.0 L). d. Dry the organic layer over anhydrous sodium sulfate (500 g), stir for 30 minutes, and then filter.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator or reactor distillation) to afford the crude product as a solid.
-
Purification (Recrystallization): a. Transfer the crude solid back to a clean reactor. b. Add a suitable solvent for recrystallization, such as isopropanol or an ethyl acetate/heptane mixture. Heat the mixture to dissolve the solid completely. c. Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization. d. Filter the resulting solid, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved.
Quality Control and Analytical Methods
A self-validating protocol requires stringent quality control of the final product.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 98.5% (Area %) | See HPLC Method Below |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR (400 MHz, CDCl₃) |
| Melting Point | 118-122 °C | Capillary Melting Point Apparatus |
| Residual Solvents | Per ICH Guidelines | Headspace GC |
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Rationale: This reverse-phase HPLC method is designed to separate the non-polar product from any remaining polar starting materials or byproducts. The use of a gradient ensures efficient elution of all components.[7]
Conclusion
This application note provides a detailed, safety-conscious, and scalable protocol for the synthesis of this compound. By understanding the rationale behind each step—from reagent selection and hazard mitigation to in-process controls and final purification—researchers and drug development professionals can confidently and safely scale this important synthesis. The emphasis on process control, safety engineering, and robust analytical validation ensures a reproducible process that delivers a high-quality product suitable for further use in pharmaceutical development.
References
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Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-777.
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
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Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services.
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Belokon, Y. N., et al. (2012). Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride. Organic Process Research & Development, 16(3), 455-461.
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Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
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New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Chloroformate.
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Flippen-Anderson, J. L., & Gilardi, R. (2010). Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401.
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Benzyl chloroformate.
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ChemicalBook. (2019). 4-Amino-2-chloropyridine: Application, Synthesis.
- Tilstam, U., & Weinmann, H. (2002). The Hofmann Rearrangement. In Organic Reactions. John Wiley & Sons, Inc.
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Kaur, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2993-3040.
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Sigma-Aldrich. (2022). Safety Data Sheet: Benzyl chloroformate.
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J. Med. Chem. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
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Benchchem. (n.d.). 4-Amino-2-chloropyridine | 14432-12-3.
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Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4-chloropyridine CAS 19798-80-2.
-
NOAA. (n.d.). BENZYL CHLOROFORMATE - CAMEO Chemicals.
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U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
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- 7. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Benzyl (4-chloropyridin-2-yl)carbamate Derivatives
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Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on benzyl (4-chloropyridin-2-yl)carbamate derivatives. This class of compounds represents a vital scaffold in medicinal chemistry, and the C-C bond formation at the C4-position of the pyridine ring is a critical step in the synthesis of numerous biologically active molecules.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, step-by-step protocols, and provides troubleshooting strategies to overcome common challenges. The protocols have been designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness and reproducibility.
Introduction: The Strategic Importance of Pyridine Scaffolds
The pyridine ring is a privileged structural motif in drug discovery, present in over 7,000 known drugs.[3] Its ability to act as a bioisosteric replacement for a benzene ring often enhances biological activity and improves physicochemical properties.[3] The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[1][2][3]
The coupling of 4-chloropyridine derivatives, such as this compound, presents specific challenges. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, and the Lewis basic nitrogen atom of the pyridine ring can coordinate to and inhibit the palladium catalyst.[4][5][6] Overcoming these hurdles requires a carefully optimized catalytic system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can facilitate the challenging oxidative addition step.[6][7][8][9] This guide provides the necessary insights and detailed procedures to successfully navigate these challenges.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11][12][13] Understanding this mechanism is crucial for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step for chloro-aromatics and requires a highly active catalyst.[4][12] The result is a Pd(II) complex.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][10][12]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11][12]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercial Source | Starting material. |
| Arylboronic Acid | >97% | Commercial Source | Coupling partner. Ensure dryness. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | Pre-catalyst. |
| Buchwald Ligand (e.g., SPhos, XPhos) | >98% | Commercial Source | Air-sensitive, handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, powder | Commercial Source | Base. Should be finely ground and dried before use. |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial Source | Solvent. Degas thoroughly before use. |
| Water | Degassed, DI | In-house | Co-solvent. |
| Argon or Nitrogen Gas | High Purity (5.0) | Gas Supplier | For maintaining an inert atmosphere. |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
General Protocol for Suzuki Coupling
This protocol describes a representative reaction for the coupling of this compound with a generic arylboronic acid.
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (2.0-3.0 equiv).
-
In a separate vial, under an inert atmosphere (glovebox or Schlenk line), weigh the palladium(II) acetate (1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Seal the Schlenk flask containing the substrates and base with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.[5]
-
Add the pre-weighed catalyst and ligand to the reaction flask against a positive flow of inert gas.
-
Via syringe, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The typical concentration is 0.1 M with respect to the limiting reagent.[6][14]
-
Ensure the septum is secure and the flask is properly sealed.
Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[6]
-
Monitor the reaction progress by taking small aliquots (under inert conditions) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Work-up and Purification:
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[6]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.[10]
Optimization and Troubleshooting
The success of the Suzuki coupling with chloropyridine substrates is highly dependent on the reaction conditions. The following workflow and table provide guidance for optimization and troubleshooting.
Figure 2. A logical workflow for optimizing the Suzuki coupling reaction.
Troubleshooting Guide:
| Issue Observed | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst system for C-Cl activation.[5] 2. Catalyst inhibition by pyridine nitrogen.[5] 3. Insufficiently strong or soluble base. | 1. Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos).[6] 2. Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). 3. Use a stronger base like K₃PO₄ or Cs₂CO₃.[15] |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of excess water or protic sources.[5][15] | 1. Lower the reaction temperature. 2. Use a more active catalyst to shorten reaction time. 3. Use anhydrous solvents and ensure the base is dry. Consider using boronate esters which are more stable.[16] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture, leading to Pd(II) species.[5][15] 2. Incomplete reduction of Pd(II) precatalyst. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[5] 2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions favor rapid reduction of the Pd(II) precatalyst. |
| Dehalogenation of Starting Material | The palladium catalyst reacts with a hydride source (e.g., solvent, base impurities).[5] | 1. Ensure all reagents and solvents are pure and dry. 2. Use a non-hydride-donating solvent like dioxane or toluene. |
Literature Precedent and Data
The following table summarizes successful Suzuki coupling reactions on related chloropyridine scaffolds, providing a valuable reference for condition selection.
| Electrophile | Nucleophile (Boronic Acid) | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 86 | [17] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(η³-1-tBu-indenyl)(SIPr)(Cl) | KF | THF | RT | 75 (C4-sel) | [18] |
| 2-Chloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 98 | [9] |
| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [3] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a highly valuable transformation for the synthesis of complex molecules in drug discovery. Success hinges on the rational selection of a highly active palladium catalyst, typically featuring bulky, electron-rich ligands, in combination with an appropriate base and solvent system. By understanding the underlying mechanism and following the detailed protocols and troubleshooting guides presented herein, researchers can effectively and reproducibly synthesize desired biaryl pyridine structures, accelerating the drug development pipeline.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
-
Synlett. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed. Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings of aryl halides with 3-pyridylboroxin. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]
-
ResearchGate. Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. Available from: [Link]
-
National Institutes of Health. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
NTNU Open. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Available from: [Link]
-
Buchwald Lab, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
-
OUCI. Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
PubMed Central. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Available from: [Link]
-
PubMed Central. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]
-
Kochi University of Technology. Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. Available from: [Link]
-
PubMed Central. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available from: [Link]
-
National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
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- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. youtube.com [youtube.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yoneda Labs [yonedalabs.com]
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- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Aminopyridines from Benzyl (4-chloropyridin-2-yl)carbamate
Introduction: The Strategic Value of the 2,4-Disubstituted Aminopyridine Scaffold
The aminopyridine framework is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and high-value clinical candidates.[1][2] Its prevalence stems from the pyridine nitrogen's ability to engage in hydrogen bonding and the ring's capacity for diverse functionalization, enabling fine-tuning of physicochemical and pharmacological properties.[3][4] Specifically, the 2,4-disubstituted aminopyridine motif is of paramount interest, offering vectors for molecular elaboration that can profoundly influence target engagement and pharmacokinetic profiles.[5]
This guide provides a detailed, field-proven methodology for accessing a diverse library of 4-substituted-2-aminopyridines utilizing Benzyl (4-chloropyridin-2-yl)carbamate as a pivotal intermediate. This strategy hinges on a robust three-stage process:
-
Protection: Masking the highly nucleophilic 2-amino group as a benzyloxycarbonyl (Cbz) carbamate. This prevents self-reaction and electronically activates the pyridine ring for subsequent functionalization.[6]
-
Functionalization: Leveraging the C4-chloro atom as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction to introduce a wide array of substituents.
-
Deprotection: Efficient removal of the Cbz group to unveil the final, desired 2,4-disubstituted aminopyridine.[7][8]
This approach offers a reliable and scalable pathway for researchers in drug discovery and process development to generate novel chemical entities for screening and lead optimization.
Synthetic Workflow Overview
The overall synthetic strategy is a linear sequence designed for modularity, allowing for the introduction of diversity at the SNAr step.
Caption: High-level workflow for the synthesis of 4-substituted-2-aminopyridines.
Part 1: Preparation of the Key Intermediate - this compound
The initial step involves the protection of the 2-amino group of 2-amino-4-chloropyridine. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under the basic conditions of the subsequent SNAr reaction and its clean removal via hydrogenolysis.[9]
Protocol 1: Synthesis of this compound
| Reagent | MW | Quantity | Moles | Equiv. |
| 2-Amino-4-chloropyridine | 128.56 | 10.0 g | 77.8 mmol | 1.0 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 14.0 mL | 81.7 mmol | 1.05 |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
| Pyridine, anhydrous | 79.10 | 7.5 mL | 93.3 mmol | 1.2 |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2-amino-4-chloropyridine (10.0 g, 77.8 mmol) and anhydrous THF (200 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (7.5 mL, 93.3 mmol) to the stirred suspension.
-
Add benzyl chloroformate (14.0 mL, 81.7 mmol) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate (250 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the title compound as a white solid.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: White crystalline solid.
-
Characterization: The product identity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
Rationale for Key Steps:
-
Anhydrous Conditions: Benzyl chloroformate is moisture-sensitive and will readily hydrolyze.
-
Pyridine as Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7] It is also a suitable solvent for the starting materials.
-
Slow Addition at 0 °C: The reaction is exothermic. Slow, controlled addition of the acylating agent prevents side reactions and ensures selectivity.
-
Aqueous Workup: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
Part 2: The Core Reaction - Nucleophilic Aromatic Substitution (SNAr)
With the 2-amino group protected, the C4-position of the pyridine ring is sufficiently electron-deficient to undergo nucleophilic aromatic substitution. The chlorine atom serves as an effective leaving group for a wide range of nucleophiles.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. In the second step, the leaving group (chloride) is eliminated, restoring aromaticity.[10][11]
Caption: SNAr mechanism on the Cbz-protected 4-chloropyridine.
Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.
Protocol 2: General SNAr Procedure with N-Methylbenzylamine
| Reagent | MW | Quantity | Moles | Equiv. |
| This compound | 262.70 | 1.0 g | 3.81 mmol | 1.0 |
| N-Methylbenzylamine | 121.18 | 0.51 mL | 3.99 mmol | 1.05 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.33 mL | 7.62 mmol | 2.0 |
| N-Methyl-2-pyrrolidone (NMP) | - | 10 mL | - | - |
Procedure:
-
To a microwave vial or sealed tube, add this compound (1.0 g, 3.81 mmol), NMP (10 mL), N-Methylbenzylamine (0.51 mL, 3.99 mmol), and DIPEA (1.33 mL, 7.62 mmol).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 4-8 hours. Microwave irradiation can significantly shorten reaction times.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10-50% Ethyl Acetate in Hexanes) to yield the desired product.
Rationale for Key Steps:
-
High-Boiling Polar Aprotic Solvent: NMP or DMSO is used to solubilize the reagents and stabilize the charged Meisenheimer intermediate, accelerating the reaction.[12]
-
Base (DIPEA): A non-nucleophilic organic base is used to scavenge the HCl formed during the substitution.
-
Elevated Temperature: SNAr reactions on less activated systems like chloropyridines often require thermal energy to overcome the activation barrier.
Scope and Representative Data
This method is applicable to a wide range of amine, alcohol, and thiol nucleophiles.
| Nucleophile | Product Structure | Typical Yield | Notes |
| Piperidine | Benzyl (4-(piperidin-1-yl)pyridin-2-yl)carbamate | 85-95% | Reaction is typically fast and high-yielding. |
| Aniline | Benzyl (4-(phenylamino)pyridin-2-yl)carbamate | 70-85% | May require slightly longer reaction times or higher temperatures. |
| Benzyl Mercaptan | Benzyl (4-(benzylthio)pyridin-2-yl)carbamate | 80-90% | Use of a base like NaH or K₂CO₃ is often preferred for thiolates. |
| Phenol | Benzyl (4-phenoxypyridin-2-yl)carbamate | 65-80% | Requires a strong base (e.g., NaH) to pre-form the phenoxide. |
Part 3: Final Step - Cbz Deprotection
The final step is the removal of the Cbz protecting group to liberate the 2-amino functionality. The most common and effective method is palladium-catalyzed hydrogenolysis, which proceeds under mild conditions and produces benign byproducts (toluene and CO₂).[7][8] Acid-mediated deprotection is an alternative but may not be suitable for acid-labile functional groups introduced in the SNAr step.[13]
Protocol 3: Cbz Deprotection via Hydrogenolysis
| Reagent | Quantity | Moles |
| Cbz-protected intermediate | 1.0 g | (Varies) |
| Palladium on Carbon (10% Pd/C) | 100 mg | 10% w/w |
| Methanol or Ethanol | 25 mL | - |
| Hydrogen (H₂) | 1 atm (balloon) or 50 psi | - |
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 g) in methanol or ethanol (25 mL) in a suitable hydrogenation flask.
-
Carefully add 10% Pd/C (100 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the formation of a more polar spot (the free amine) indicates completion.
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the final 4-substituted-2-aminopyridine product. Further purification is often not necessary.
Rationale for Key Steps:
-
Catalyst: Pd/C is the standard catalyst for the hydrogenolysis of benzyl ethers and carbamates.[7]
-
Hydrogen Source: H₂ gas is the reductant. The reaction involves the cleavage of the C-O bond of the carbamate.
-
Celite Filtration: Celite is a filter aid that prevents the fine palladium particles from passing through the filter paper, which is crucial for removing the metal catalyst from the final product.
Conclusion
The synthetic route detailed herein, centered on the versatile intermediate this compound, provides a powerful and highly adaptable platform for the synthesis of 2,4-disubstituted aminopyridines. The clear, three-step process of protection, SNAr functionalization, and deprotection allows for the systematic generation of compound libraries essential for modern drug discovery programs. The protocols are robust, scalable, and grounded in well-established chemical principles, making them accessible to researchers across the chemical sciences.
References
-
Title: Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines Source: RSC Advances URL: [Link]
-
Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]
-
Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL: [Link]
-
Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: Molecules (MDPI) URL: [Link]
-
Title: 2-Aminopyridine - An unsung hero in drug discovery Source: ResearchGate URL: [Link]
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Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]
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Title: A mild, catalyst-free synthesis of 2-aminopyridines Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Benzyl N-(4-pyrid-yl)carbamate Source: PubMed URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
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Title: Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model Source: PubMed URL: [Link]
-
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: National Institutes of Health (PMC) URL: [Link]
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Title: 5.6 Nucleophilic Aromatic Substitution: SNAr Source: KPU Pressbooks - Organic Chemistry II URL: [Link]
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Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Publications URL: [Link]
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Application Note: Benzyl (4-chloropyridin-2-yl)carbamate as a Key Intermediate for the Synthesis of Novel Agrochemicals
Abstract
The substituted pyridine scaffold is a cornerstone in modern agrochemical design, lending potent biological activity to a wide array of herbicides, fungicides, and insecticides.[1][2] However, the synthetic manipulation of functionalized pyridines, such as 2-amino-4-chloropyridine, presents significant challenges due to the competing reactivity of the amino group. This application note provides a detailed guide to the synthesis and utilization of Benzyl (4-chloropyridin-2-yl)carbamate, a pivotal intermediate that circumvents these challenges. By temporarily protecting the nucleophilic amine as a stable benzyloxycarbonyl (Cbz) carbamate, this intermediate unlocks a broader range of subsequent chemical transformations, particularly at the 4-position of the pyridine ring. We present a robust protocol for the synthesis of the title compound and demonstrate its utility in a model cross-coupling reaction, a common strategy in the synthesis of advanced agrochemical candidates.
Introduction: The Strategic Importance of Amine Protection
In the multi-step synthesis of complex molecules, the selective reaction of one functional group in the presence of others is paramount. Amines, being both basic and nucleophilic, often require temporary "masking" or protection to prevent unwanted side reactions.[3] The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a classic and highly effective protecting group for amines.[3][4] The resulting carbamate is stable under a variety of reaction conditions, yet can be cleanly removed later in the synthetic sequence, typically through catalytic hydrogenation.[3]
The starting material, 2-Amino-4-chloropyridine, is a valuable building block for agrochemicals.[1][2] However, its free amino group can interfere with many critical reactions, such as metal-catalyzed cross-couplings, by coordinating to the metal center or undergoing undesired N-alkylation or N-arylation. Converting it to this compound renders the amine inert, thereby directing reactivity to other sites on the molecule, such as the chlorine-bearing carbon, enabling the construction of more complex and potent agrochemical active ingredients.
Physicochemical Properties of Key Compounds
A clear understanding of the physical properties of reactants and products is essential for safe handling, accurate measurement, and effective purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-Amino-4-chloropyridine | C₅H₅ClN₂ | 128.56 | White to light brown crystalline powder | 129 - 133 | 19798-80-2[1] |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | Oily liquid | N/A | 501-53-1[3] |
| This compound | C₁₃H₁₁ClN₂O₂ | 262.69 | Crystalline solid | N/A | Not widely listed |
Protocol 1: Synthesis of this compound
This protocol details the protection of 2-amino-4-chloropyridine using benzyl chloroformate to yield the target intermediate.
Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-amino-4-chloropyridine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[4][5] This is followed by the elimination of a chloride ion. A mild base, such as triethylamine (TEA) or sodium bicarbonate, is added to the reaction to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[3][5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chloropyridine | ≥99% | Commercial | - |
| Benzyl Chloroformate | Reagent Grade | Commercial | Lachrymator, handle in fume hood. |
| Triethylamine (TEA) | Reagent Grade | Commercial | Distill before use for best results. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | - |
| Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated NaCl (Brine) | - | Lab Prepared | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Commercial | For drying. |
| Round-bottom flask, stir bar, dropping funnel, ice bath | - | Standard Lab Equipment | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chloropyridine (5.0 g, 38.9 mmol). Dissolve it in 100 mL of anhydrous tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (5.9 mL, 42.8 mmol, 1.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0°C.
-
Reagent Addition: Add benzyl chloroformate (6.1 mL, 42.8 mmol, 1.1 eq) to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 1 x 50 mL). Insight: The brine wash helps to remove residual water and break any emulsions that may have formed.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure this compound.
Protocol 2: Application in a Model Suzuki Cross-Coupling Reaction
This protocol demonstrates the utility of the protected intermediate by using it in a Suzuki cross-coupling reaction to form a new carbon-carbon bond at the 4-position—a reaction that would be problematic with the unprotected amine.
Rationale and Principle
The Suzuki reaction is a powerful tool for forming C-C bonds by coupling an organoboron compound with an organic halide using a palladium catalyst. With our Cbz-protected intermediate, the chlorine at the 4-position is the primary site for oxidative addition to the palladium catalyst. The inert carbamate group does not interfere with the catalytic cycle, allowing for a clean and high-yielding coupling reaction. After the coupling, the Cbz group can be removed to reveal the amine, providing a highly functionalized pyridine derivative.
Application Workflow Diagram
Caption: Application of the intermediate in a Suzuki coupling and subsequent deprotection.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | Synthesized | From Protocol 1 |
| Phenylboronic Acid | ≥97% | Representative coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Catalyst, handle under inert gas |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base |
| Toluene | Anhydrous | Solvent |
| Deionized Water | - | For biphasic system |
| Diethyl Ether or Ethyl Acetate | ACS Grade | For extraction |
Step-by-Step Protocol
-
Inert Atmosphere: To a flame-dried round-bottom flask, add this compound (1.0 g, 3.81 mmol), phenylboronic acid (0.56 g, 4.57 mmol, 1.2 eq), and potassium carbonate (1.58 g, 11.43 mmol, 3.0 eq).
-
Catalyst Addition: Place the flask under an inert atmosphere (Nitrogen or Argon). Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol, 5 mol%). Safety Note: Palladium catalysts are toxic and air-sensitive. Handle with appropriate care in a glovebox or under a positive pressure of inert gas.
-
Solvent Addition: Add 20 mL of toluene and 5 mL of water via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring. Maintain the reaction at reflux for 8 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the coupled product, Benzyl (4-phenylpyridin-2-yl)carbamate.
-
Deprotection (Optional): The resulting Cbz-protected compound can be deprotected by dissolving it in ethanol or methanol and stirring under a hydrogen atmosphere (using a balloon or Parr shaker) in the presence of a catalytic amount of 10% Palladium on carbon (Pd/C). Filtration through Celite and removal of the solvent yields the final 4-phenylpyridin-2-amine.
Safety and Troubleshooting
-
Safety: Benzyl chloroformate is a strong lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Palladium catalysts are toxic and should be handled with care.
-
Incomplete Reaction (Protocol 1): If TLC shows significant starting material remaining, ensure reagents are anhydrous and consider adding an additional small portion of benzyl chloroformate.
-
Low Yield (Protocol 2): Poor yields in Suzuki couplings can result from an inactive catalyst or impure reagents. Ensure the palladium catalyst has not been excessively exposed to air and that the base is anhydrous. Degassing the solvent prior to use can also improve results.
-
Purification Issues: If the product is difficult to crystallize, column chromatography is the recommended alternative. If the product co-elutes with impurities, try a different solvent system for chromatography.
Conclusion
This compound is a highly valuable and versatile intermediate. Its synthesis via the protection of 2-amino-4-chloropyridine is straightforward and robust. The use of this intermediate effectively masks the reactive amine, enabling chemists to perform selective modifications, such as palladium-catalyzed cross-coupling reactions, at other positions on the pyridine ring. This strategy significantly expands the synthetic possibilities for creating novel, highly substituted pyridine derivatives for screening and development as next-generation agrochemicals.
References
- Vertex AI Search. The Chemistry of Amine Protection: Benzyl Chloroformate Explained.
- Chem-Impex. 2-Amino-4-chloropyridine.
- Benchchem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
- ChemicalBook. 4-Amino-2-chloropyridine: Application, Synthesis.
- Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism.
- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.
- Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE.
- PubMed. Benzyl N-(4-pyrid-yl)carbamate.
- Google Patents. Efficient carbamate synthesis.
- Grokipedia. Benzyl carbamate.
- Chem-Impex. 4-Amino-2-chloropyridine.
Sources
Library synthesis of bioactive molecules using Benzyl (4-chloropyridin-2-yl)carbamate
Topic: Accelerating Drug Discovery: Parallel Library Synthesis of Bioactive Scaffolds Using Benzyl (4-chloropyridin-2-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with protein hinge regions makes it an ideal starting point for inhibitor design. However, the synthesis of diverse libraries based on this scaffold can be challenging due to the competing reactivity of the amino group and the pyridine ring. This application note details a robust and efficient strategy for the parallel synthesis of compound libraries based on the This compound core. This key intermediate offers two significant strategic advantages: (1) the 2-amino group is protected with a readily cleavable benzyl carbamate (Cbz) group, preventing unwanted side reactions, and (2) the 4-chloro substituent provides a reactive handle for diversification via transition metal-catalyzed cross-coupling reactions. We present detailed protocols for library generation using Suzuki-Miyaura cross-coupling, followed by Cbz deprotection to yield a versatile library of 4-substituted-2-aminopyridines, primed for further derivatization or direct biological screening.
Introduction: The Strategic Value of this compound
In the quest for novel therapeutics, the efficient construction of molecular diversity around a validated bioactive core is paramount. The 2-aminopyridine scaffold is a cornerstone of modern drug discovery.[2] Its derivatives have been successfully developed as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[1][3][4]
The primary challenge in functionalizing the 2-aminopyridine ring is controlling regioselectivity and preventing self-condensation or other side reactions involving the nucleophilic amino group. This compound (CAS No. 1073372-14-1)[5] is a purpose-built intermediate designed to overcome these hurdles.
-
The Benzyl Carbamate (Cbz) Protecting Group: The Cbz group is a classic and highly reliable protecting group for amines.[6] It is stable to a wide range of reaction conditions, including the basic media often employed in palladium-catalyzed cross-coupling. Its removal is typically achieved under mild, neutral conditions via catalytic hydrogenation (hydrogenolysis), which is a clean reaction that produces toluene and carbon dioxide as byproducts, simplifying purification.[7][8]
-
The 4-Chloro Reactive Handle: The chlorine atom at the C4 position of the pyridine ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes).[9][10][11][12] This allows for the introduction of a vast array of chemical diversity at this position, enabling the exploration of the corresponding chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This strategic combination of a protected amine and a reactive handle makes this compound an ideal starting material for library synthesis.
Caption: Strategic design of the key intermediate.
Experimental Workflow: A Two-Stage Library Synthesis Protocol
The overall strategy involves a two-stage process ideally suited for parallel synthesis formats.
-
Stage 1: Diversification via Suzuki-Miyaura Cross-Coupling. The core intermediate is coupled with a library of commercially available boronic acids or esters to generate a library of Cbz-protected 4-substituted-2-aminopyridines.
-
Stage 2: Deprotection to Unveil the Bioactive Scaffold. The Cbz group is removed via hydrogenolysis to yield the final library of 4-substituted-pyridin-2-amines. This final library can be screened directly or used as a platform for further diversification at the now-free amino group.
Caption: Two-stage workflow for library synthesis.
Detailed Protocols
Protocol 1: Stage 1 - Parallel Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids in a parallel format (e.g., in a 24-well plate).
Materials:
-
This compound
-
Boronic acid library (aryl, heteroaryl, vinyl, etc.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq.) in anhydrous 1,4-dioxane.
-
Prepare a stock solution of Pd(dppf)Cl₂ (0.05 eq.) in anhydrous 1,4-dioxane.
-
Prepare an aqueous solution of K₂CO₃ (3.0 eq.). Ensure it is thoroughly degassed by bubbling with nitrogen or argon for 20 minutes.
-
-
Reaction Setup (per well):
-
To each well of a 24-well reaction block, add the desired boronic acid (1.2 eq.).
-
Using a multichannel pipette, dispense the stock solution of this compound into each well.
-
Dispense the catalyst stock solution into each well.
-
Dispense the degassed aqueous K₂CO₃ solution into each well. The final solvent ratio of dioxane to water should be approximately 4:1.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Execution:
-
Place the sealed reaction block on a shaker hot plate.
-
Heat the reaction mixture to 85-90 °C with vigorous shaking for 4-12 hours.
-
Rationale: The dppf ligand provides a good balance of stability and activity for the palladium catalyst, making it suitable for a wide range of boronic acids.[12][13] The biphasic dioxane/water system with a carbonate base is a standard, robust condition for Suzuki couplings.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding ethyl acetate and water.
-
Separate the organic layer. This can be automated using a liquid handler or performed manually.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo.
-
The crude products can be purified via parallel flash chromatography or preparative HPLC.
-
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | R-B(OH)₂ (1.2 eq.) | Product | Yield (%)¹ | MS (ESI+) m/z [M+H]⁺ |
| 1 | Phenylboronic acid | Benzyl (4-phenylpyridin-2-yl)carbamate | 88 | 305.13 |
| 2 | 4-Methoxyphenylboronic acid | Benzyl (4-(4-methoxyphenyl)pyridin-2-yl)carbamate | 91 | 335.14 |
| 3 | Thiophen-3-ylboronic acid | Benzyl (4-(thiophen-3-yl)pyridin-2-yl)carbamate | 79 | 311.09 |
| 4 | Pyridin-3-ylboronic acid | Benzyl (4-(pyridin-3-yl)pyridin-2-yl)carbamate | 75 | 306.12 |
| ¹Isolated yields after purification. |
Protocol 2: Stage 2 - Parallel Cbz-Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the intermediate library.
Materials:
-
Cbz-protected 4-substituted-2-aminopyridine library (from Stage 1)
-
Palladium on Carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Reaction Setup (per well/vial):
-
Dissolve each member of the intermediate library (1.0 eq.) in MeOH or EtOAc in a separate reaction vessel.
-
Carefully add Pd/C (approx. 0.1 eq. by weight) to each vessel. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the vessels.
-
-
Reaction Execution:
-
Purge each vessel by evacuating and backfilling with nitrogen three times.
-
Evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale).
-
Stir the reaction mixtures vigorously under a positive pressure of H₂ at room temperature for 2-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS, watching for the disappearance of the starting material.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen atmosphere and purge with nitrogen.
-
Filter the reaction mixtures through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOAc).
-
Concentrate the filtrate in vacuo to yield the final 4-substituted-pyridin-2-amine products.
-
Scientist's Note: This deprotection is typically very clean. In many cases, the product obtained after filtration and solvent removal is of sufficient purity for biological screening without further chromatography.
-
Caption: Simplified mechanism of catalytic hydrogenolysis.
Application in Bioactive Molecule Discovery
The resulting library of 4-substituted-pyridin-2-amines serves as an excellent starting point for identifying novel kinase inhibitors. The 2-aminopyridine core is a well-established "hinge-binder," capable of forming two or three hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. The diversification at the C4 position allows for the exploration of the solvent-exposed region of the active site, enabling the optimization of potency and selectivity.[1][14]
Caption: Binding mode of a 2-aminopyridine scaffold.
Conclusion
This compound is a highly valuable and strategically designed building block for the rapid and efficient synthesis of libraries of potential bioactive molecules. The orthogonal reactivity of the protected amine and the chloro-substituent allows for a clean, two-stage diversification strategy. The protocols provided herein are robust, scalable, and amenable to parallel synthesis formats, making this approach ideal for academic and industrial drug discovery campaigns aimed at generating novel chemical matter for high-throughput screening and lead optimization.
References
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Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Source: Hep Journals URL: [Link]
-
Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: ACS Publications URL: [Link]
-
Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: Beilstein Journal of Organic Chemistry (via NIH) URL: [Link]
-
Title: Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Source: PubMed URL: [Link]
-
Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. Source: ACS Publications URL: [Link]
-
Title: Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Source: ACS Publications URL: [Link]
-
Title: A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Source: ResearchGate URL: [Link]
-
Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Source: RSC Publishing URL: [Link]
-
Title: Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Source: ResearchGate URL: [Link]
-
Title: Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Source: ResearchGate URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules. Source: MDPI URL: [Link]
-
Title: A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. Source: ResearchGate URL: [Link]
-
Title: Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Source: Morressier URL: [Link]
-
Title: BENZYL ISOPROPOXYMETHYL CARBAMATE. Source: Organic Syntheses URL: [Link]
-
Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Source: PubMed Central (PMC) URL: [Link]
-
Title: The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Source: Medium URL: [Link]
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Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Source: Semantic Scholar URL: [Link]
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Title: A mild, catalyst-free synthesis of 2-aminopyridines. Source: PubMed Central (PMC) URL: [Link]
-
Title: Benzyl N-(4-pyrid-yl)carbamate. Source: PubMed URL: [Link]
-
Title: 2-Aminopyridine – an unsung hero in drug discovery. Source: RSC Publishing URL: [Link]
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Title: In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Source: ResearchGate URL: [Link]
-
Title: Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Source: PubMed Central (PMC) URL: [Link]
- Title: Method for synthetizing 2-pyridyl benzyl cyanide.
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Title: Benzyl N-(4-pyridyl)carbamate. Source: PubMed Central (PMC) URL: [Link]
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Title: Organic Carbamates in Drug Design and Medicinal Chemistry. Source: PubMed Central (PMC) URL: [Link]
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Application Notes & Protocols: Chemoinformatic Analysis of Benzyl (4-chloropyridin-2-yl)carbamate Derivatives
Introduction: Unlocking the Therapeutic Potential of Pyridine-Carbamate Scaffolds
The pyridine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2] Its unique electronic properties and versatile substitution patterns make it a privileged scaffold for designing targeted therapies.[1][3] When combined with a carbamate linker, as seen in the Benzyl (4-chloropyridin-2-yl)carbamate series, a chemical space ripe for exploration emerges. Carbamates are known to act as inhibitors for various enzymes, including cholinesterases, and are integral to the design of new therapeutic agents.[4][5][6][7] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the chemoinformatic analysis of this promising class of compounds. We will move beyond a simple listing of methods to provide a self-validating framework for analysis, grounded in established scientific principles and computational best practices.
The strategic combination of the 4-chloropyridine moiety, a benzyl group, and a carbamate linkage presents a unique set of physicochemical properties that can be rationally optimized for specific biological targets. The following protocols are designed to systematically dissect the structure-activity relationships (SAR) of these derivatives, predict their pharmacokinetic profiles, and ultimately guide the design of more potent and selective drug candidates.
Part 1: Foundational Analysis - Ligand Preparation and Physicochemical Profiling
Before embarking on advanced computational modeling, a thorough understanding of the fundamental properties of the this compound derivatives is paramount. This initial phase ensures data quality and provides a baseline for subsequent analyses.
Protocol 1.1: 3D Structure Generation and Energy Minimization
Rationale: The 3D conformation of a molecule is critical for its interaction with a biological target. This protocol outlines the steps to generate accurate and energetically favorable 3D structures for the derivative library.
Step-by-Step Methodology:
-
2D Structure Sketching: Draw the 2D structures of all this compound derivatives using a chemical drawing tool such as MarvinSketch or ChemDraw.
-
Conversion to 3D: Convert the 2D structures to 3D. Most chemical drawing software has this functionality built-in.
-
Initial Cleaning: Add explicit hydrogens to the structures.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a low-energy, stable conformation.
-
Causality: The initial 3D conversion may result in sterically strained or high-energy conformations. Energy minimization relaxes the structure to a more realistic and energetically favorable state, which is essential for accurate docking and pharmacophore modeling.
-
-
File Format: Save the optimized 3D structures in a standard format like SDF or MOL2 for use in subsequent chemoinformatic tools.
Protocol 1.2: Calculation of Physicochemical Properties and ADMET Prediction
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with favorable pharmacokinetic profiles and minimize late-stage attrition in drug discovery.[5][8]
Step-by-Step Methodology:
-
Descriptor Calculation: Use software like SwissADME, pkCSM, or ADMETLab 3.0 to calculate a wide range of physicochemical descriptors (e.g., molecular weight, logP, topological polar surface area) and predict ADMET properties.[6]
-
Data Compilation: Organize the calculated data into a table for easy comparison across the derivative series.
-
Analysis against Drug-Likeness Rules: Evaluate the compounds based on established rules like Lipinski's Rule of Five to assess their potential as orally bioavailable drugs.
-
Trustworthiness: Cross-referencing predictions from multiple tools can provide a more robust assessment of a compound's likely ADMET profile.
-
Data Presentation: Predicted Physicochemical and ADMET Properties
| Derivative ID | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Blood-Brain Barrier Permeation | hERG Inhibition |
| B4C2C-001 | 262.69 | 3.15 | 49.33 | 1 | 3 | High | Low Risk |
| B4C2C-002 | 292.74 | 3.68 | 49.33 | 1 | 3 | High | Low Risk |
| B4C2C-003 | 310.72 | 3.50 | 58.56 | 1 | 4 | Moderate | Moderate Risk |
| B4C2C-004 | 342.77 | 4.03 | 58.56 | 1 | 4 | Low | Moderate Risk |
This table presents hypothetical data for illustrative purposes.
Part 2: Target-Centric Analysis - Unraveling Molecular Interactions
Assuming a biological target has been identified for the this compound series (e.g., a specific kinase or cholinesterase), the next step is to understand how these molecules interact with the target at an atomic level.
Workflow: Integrated Target-Based Drug Design
Caption: A typical workflow for developing a QSAR model.
Protocol 3.1: 2D-QSAR Modeling
Rationale: 2D-QSAR models use descriptors calculated from the 2D representation of molecules to predict biological activity. They are computationally less intensive than 3D-QSAR and can provide valuable insights into the physicochemical properties that drive activity.
Step-by-Step Methodology:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their corresponding experimental biological activities (e.g., IC50 values).
-
Convert the biological activity data to a logarithmic scale (pIC50).
-
-
Descriptor Calculation: Calculate a variety of 2D descriptors (e.g., topological, constitutional, electronic) for each molecule.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and a test set for external validation.
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build the QSAR model.
-
Model Validation:
-
Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the robustness of the model.
-
External Validation: Use the test set to evaluate the predictive power of the model on new data.
-
Authoritative Grounding: The quality of a QSAR model is judged by various statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predicted squared correlation coefficient for the test set (Pred_R²). [9] Data Presentation: QSAR Model Performance Statistics
-
| Model | R² (Training Set) | Q² (Leave-One-Out) | R² (Test Set) |
| MLR Model | 0.85 | 0.78 | 0.82 |
| PLS Model | 0.88 | 0.81 | 0.85 |
This table presents hypothetical data for illustrative purposes.
Conclusion and Future Directions
The chemoinformatic protocols detailed in this guide provide a robust framework for the systematic analysis of this compound derivatives. By integrating ligand-based and structure-based approaches, researchers can gain a deep understanding of the structure-activity relationships governing this chemical series, predict their pharmacokinetic properties, and rationally design novel compounds with enhanced therapeutic potential. The iterative application of these computational methods, in close concert with synthetic chemistry and biological testing, will undoubtedly accelerate the journey from a promising chemical scaffold to a viable drug candidate.
References
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- Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity. PubMed.
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- Highly selective carbamate-based butyrylcholinesterase inhibitors derived from a naturally occurring pyranoisoflavone. PubMed.
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- Theoretical Frontiers in Pyridine Derivative Research: A Technical Guide for Drug Discovery. Benchchem.
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- Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggreg
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Application Notes and Protocols for Benzyl (4-chloropyridin-2-yl)carbamate in the Context of the TACE/ADAM17 Inhibitor Patent Landscape
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the patent landscape and potential applications of Benzyl (4-chloropyridin-2-yl)carbamate. This document delves into the therapeutic rationale for targeting the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and situates the subject compound within this competitive landscape. Detailed protocols for the synthesis and in-vitro evaluation of this compound are provided to facilitate further research and development.
Part 1: Introduction to this compound and the Therapeutic Target TACE/ADAM17
This compound is a synthetic organic compound featuring a benzyl carbamate moiety attached to a 4-chloropyridine ring. While specific biological data for this exact molecule is not extensively published, its structural components are prevalent in a multitude of biologically active compounds. The carbamate linkage is a common functional group in medicinal chemistry, valued for its chemical stability and ability to act as a peptide bond surrogate.[1][2][3] The substituted pyridine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs.
A highly promising, albeit challenging, therapeutic target for which molecules bearing similar structural motifs have been investigated is the Tumor Necrosis Factor-alpha Converting Enzyme (TACE), or ADAM17.[4][5] TACE is a transmembrane protease responsible for the shedding of the extracellular domain of various membrane-bound proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[6][7] Dysregulated TACE activity is implicated in a range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as in cancer progression.[8][9][10] Consequently, the inhibition of TACE presents a compelling therapeutic strategy.[11]
This guide will, therefore, explore the patent landscape surrounding TACE inhibitors and provide practical protocols for the synthesis and evaluation of this compound as a potential scaffold or starting point for the development of novel TACE inhibitors.
Part 2: Patent Landscape Analysis of TACE/ADAM17 Inhibitors
The development of TACE inhibitors has been an active area of research for several decades, resulting in a rich patent landscape.[6][7] Early efforts focused on peptidic and peptide-like compounds, which, despite their potency, were often hampered by poor bioavailability and pharmacokinetic properties.[6][7] This led to a shift towards the discovery of small, orally bioavailable, non-peptidic inhibitors.
A review of the patent literature reveals several key structural classes of TACE inhibitors. Many of these compounds feature a chelating group that coordinates with the zinc ion in the catalytic domain of the enzyme. Common chelating groups include hydroxamates, carboxylates, and sulfonamides. The remainder of the inhibitor molecule is designed to occupy the substrate-binding pockets of the enzyme, thereby conferring potency and selectivity.
While a direct patent for this compound as a TACE inhibitor has not been identified, its core structure aligns with the general characteristics of small molecule enzyme inhibitors. The 4-chloropyridin-2-amine moiety can be found in various patented bioactive molecules, and the benzyl carbamate group can serve as a versatile linker or be part of a pharmacophore that interacts with the enzyme's active site. The exploration of derivatives of this compound, potentially incorporating a zinc-binding group, could therefore be a fruitful avenue for discovering novel TACE inhibitors.
The broader patent landscape for TNF-α modulation also includes monoclonal antibodies and soluble TNF receptor fusion proteins.[12][13][14] However, small molecule inhibitors of TACE offer the potential for oral administration and may provide a more nuanced control over TNF-α signaling.[7]
Part 3: Scientific Integrity & Logic: Rationale, Synthesis, and Evaluation
The Rationale for TACE/ADAM17 Inhibition
TACE/ADAM17 is a key regulator of inflammation and other physiological processes through its "shedding" activity.[4][5][8][10] Its most prominent substrate is pro-TNF-α, a transmembrane protein that is cleaved by TACE to release soluble TNF-α (sTNF-α).[6][7] sTNF-α is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][8][10] By inhibiting TACE, the release of sTNF-α can be suppressed, thereby mitigating the inflammatory cascade.
Beyond TNF-α, TACE cleaves a wide array of other substrates, including growth factors, cytokines, and their receptors.[4][5][8][10] This pleiotropic activity of TACE has presented a challenge in the development of inhibitors with a favorable safety profile, as off-target effects can arise from the inhibition of shedding of other beneficial substrates.[4][5] Therefore, the development of selective TACE inhibitors remains a key objective in the field.
The signaling pathway initiated by TACE-mediated TNF-α release is depicted in the diagram below.
Caption: TACE-mediated release of soluble TNF-α and subsequent inflammatory signaling.
Synthesis Protocol for this compound
This protocol details the synthesis of this compound from commercially available starting materials: 4-chloropyridin-2-amine and benzyl chloroformate.[15][16]
Materials:
-
4-chloropyridin-2-amine
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloropyridin-2-amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the reaction mixture.
-
Addition of Benzyl Chloroformate: Slowly add a solution of benzyl chloroformate (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
In-Vitro TACE/ADAM17 Inhibition Assay Protocol
This protocol describes a general method for evaluating the inhibitory activity of this compound against TACE/ADAM17 using a commercially available fluorescence resonance energy transfer (FRET) assay kit.
Materials:
-
Recombinant human TACE/ADAM17 enzyme
-
Fluorogenic TACE substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer
-
Known TACE inhibitor (positive control, e.g., TAPI-1)
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound and the positive control in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare the TACE enzyme and substrate solutions in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer only.
-
Control wells (no inhibitor): TACE enzyme and assay buffer.
-
Positive control wells: TACE enzyme and serial dilutions of the known inhibitor.
-
Test compound wells: TACE enzyme and serial dilutions of this compound.
-
-
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic TACE substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair. Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37 °C.
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of substrate cleavage (reaction velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound and the positive control relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
| Compound | IC50 (µM) |
| Positive Control (e.g., TAPI-1) | Expected value |
| This compound | To be determined |
Part 4: Conclusion and Future Directions
This compound represents a simple yet potentially valuable scaffold for the development of novel therapeutics, particularly in the context of TACE/ADAM17 inhibition. The synthetic route is straightforward, and established in-vitro assays can be readily employed to evaluate its biological activity.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing a library of analogues of this compound to establish structure-activity relationships (SAR). Modifications could include substitution on the pyridine and benzyl rings, as well as the incorporation of known zinc-binding groups.
-
Selectivity Profiling: Assessing the selectivity of promising compounds against other metalloproteinases to minimize potential off-target effects.
-
In-vivo Evaluation: Testing the efficacy and pharmacokinetic properties of lead compounds in relevant animal models of inflammatory diseases or cancer.
By leveraging the information and protocols provided in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the ongoing efforts to develop safe and effective TACE/ADAM17 inhibitors.
References
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Murumkar, P. R., DasGupta, S., Chandani, S., Giridhar, R., & Yadav, M. R. (2010). Novel TACE inhibitors in drug discovery: a review of patented compounds. Expert opinion on therapeutic patents, 20(1), 31–53. [Link]
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Díaz-Rodríguez, E., & Arribas, J. (2021). Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Patsnap. (2024). What are ADAM17 inhibitors and how do they work?. Patsnap Synapse. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-chloropyridin-2-amine: Properties and Synthesis. [Link]
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Li, Y., & Sun, H. (2023). ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers in Pharmacology, 14, 1243537. [Link]
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Murumkar, P. R., DasGupta, S., Chandani, S., Giridhar, R., & Yadav, M. R. (2010). Novel TACE inhibitors in drug discovery: A review of patented compounds. ResearchGate. [Link]
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Li, Y., & Sun, H. (2023). ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. PubMed Central. [Link]
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BioSpace. (2020). Enosi Life Sciences Files Patent for TNF-Inhibiting Molecules EN1001, EN2001 and EN3001. [Link]
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den Hertog, H. J., & Jouwersma, C. (1953). The reaction of 4-chloropyridine with some amines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]
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Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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PharmaCompass. 4-CHLORO-2-AMINOPYRIDINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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Justia Patents. (2022). Anti-TNF-alpha-antibodies and functional fragments thereof. [Link]
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Organic Syntheses. (2007). BENZYL ISOPROPOXYMETHYL CARBAMATE. Org. Synth. 2007, 84, 101. [Link]
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Tasso, B., Catto, M., Nicolotti, O., & Carotti, A. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
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Murumkar, P. R., et al. (2016). Recent developments and strategies for the discovery of TACE inhibitors. Expert opinion on drug discovery, 11(10), 953–966. [Link]
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Tenkorang, J., & Patel, P. (2023). Carbamate Toxicity. StatPearls. [Link]
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Sundberg, R. J., et al. (1993). Carbamate Derivatives of 2-Arylimidazo[ l,2-a]pyridinium Salts as Acetylcholinesterase Inhibitors and Protective Agents against Organophosphorus Compounds. Chemical Research in Toxicology, 6(4), 506-510. [Link]
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Wang, S., & Zhang, M. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. Expert opinion on therapeutic patents, 32(9), 1037–1049. [Link]
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Klatka, B. Z., Terpiłowski, M., Orzeł, A., & Szponar, J. (2019). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]
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Kamal, A., Ramana, K. V., Ramana, A. V., & Reddy, D. R. (2003). Phenyl chloroformate. Tetrahedron Letters, 44(27), 5169-5171. [Link]
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Modrić, T., & Zorc, B. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(3), 293-316. [Link]
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Organic Syntheses. (1943). CARBOBENZOXY CHLORIDE AND DERIVATIVES. Org. Synth. 1943, 23, 13. [Link]
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Cont, A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 337-345. [Link]
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Hanna, I., & Lantos, I. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. ARKIVOC, 2006(11), 168-175. [Link]
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Hobart, E. W., et al. (1966). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 31(9), 3074-3076. [Link]
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Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. [Link]
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MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3456. [Link]
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Chambers, H. W. (1992). Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. [Link]
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Rome, B. N., & Kesselheim, A. S. (2022). An Orange Book Landscape: Drugs, Patents, and Generic Competition. Journal of Law and the Biosciences, 9(1), lsac018. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the technical support guide for the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.
Reaction Overview: The Schotten-Baumann Approach
The synthesis of this compound is typically achieved by the N-protection of 2-amino-4-chloropyridine with benzyl chloroformate (Cbz-Cl). This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated in the presence of a base to neutralize the acidic byproduct, in this case, hydrochloric acid (HCl).[1]
General Reaction Scheme:
While straightforward in principle, the unique electronic properties of the aminopyridine ring system present specific challenges that can lead to suboptimal results. This guide will address these challenges directly.
Troubleshooting Guide: From Low Yields to Pure Product
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of this compound consistently low?
Low yield is the most frequent complaint and can stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Competing N-Acylation of the Pyridine Ring The pyridine ring nitrogen is also nucleophilic and can react with benzyl chloroformate to form an N-acylpyridinium salt.[2] This side reaction consumes your reagent and starting material, directly reducing the yield of the desired product. The 2-amino group's nucleophilicity is somewhat diminished by the electron-withdrawing nature of the ring nitrogen, making this side reaction significant.[2]
-
Solution:
-
Temperature Control: Perform the reaction at a lower temperature, ideally 0 °C, by using an ice bath.[2] This slows down the rate of the competing N-acylation more than the desired N-protection of the exocyclic amine.
-
Controlled Reagent Addition: Add the benzyl chloroformate dropwise to the solution of the aminopyridine and base.[2] This prevents a localized high concentration of the acylating agent, which favors the formation of the desired product.
-
-
-
Cause 2: Degradation of Benzyl Chloroformate (Cbz-Cl) Benzyl chloroformate is highly sensitive to moisture.[2][3] If it has been improperly stored or handled, it can hydrolyze to benzyl alcohol and HCl, rendering it ineffective for the carbamoylation reaction.
-
Solution:
-
Use Fresh or Properly Stored Reagent: Always use Cbz-Cl from a freshly opened bottle or one that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Anhydrous Conditions: If using an organic solvent with an organic base, ensure your solvent is anhydrous and the reaction is run under an inert atmosphere.[2]
-
-
-
Cause 3: Inappropriate Base Selection or Stoichiometry The base is critical for scavenging the HCl produced. If the base is too weak, the reaction medium will become acidic, protonating the starting amine and shutting down the reaction. If an insufficient amount is used, the same outcome will occur.
-
Solution:
-
Use a Suitable Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred.[2] Alternatively, an inorganic base like sodium bicarbonate in an aqueous-organic biphasic system can be very effective.[2]
-
Ensure Sufficient Equivalents: Use at least 1.0 equivalent of base to neutralize the generated HCl. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to ensure the reaction medium remains basic. For biphasic systems with sodium bicarbonate, a larger excess (e.g., 2.0 equivalents) is often used.[2]
-
-
Q2: My TLC and LC-MS show multiple product spots. What are the likely impurities?
Impurity formation complicates purification and reduces the isolated yield. The primary culprits are the N-acylpyridinium salt and unreacted starting material.
-
Impurity 1: N-Acylpyridinium Salt As discussed above, this is a common side product formed by the reaction at the pyridine ring nitrogen.[2] It is typically more polar than the desired product.
-
Mitigation: Follow the solutions in Q1, Cause 1 (low temperature, slow addition). Using a non-nucleophilic base like DIPEA can also help minimize this side reaction.[2]
-
-
Impurity 2: Unreacted 2-amino-4-chloropyridine If the reaction does not go to completion, you will have leftover starting material.
-
Mitigation:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material.[2]
-
Check Reagent Quality: Ensure your Cbz-Cl is active (see Q1, Cause 2).
-
Stoichiometry: A slight excess of benzyl chloroformate (e.g., 1.05-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can promote side reactions.
-
-
-
Impurity 3: Dibenzyl Carbonate This can form if benzyl chloroformate reacts with benzyl alcohol, which may be present as an impurity or from degradation of Cbz-Cl.[3]
-
Mitigation: Use high-purity, fresh benzyl chloroformate.
-
Q3: My purification by column chromatography is difficult and gives poor separation.
This is usually a consequence of the issues mentioned above. If your reaction mixture contains the highly polar N-acylpyridinium salt, it can streak on the silica gel column, leading to poor separation and contamination of product fractions.
-
Solution 1: Aqueous Workup Before concentrating the reaction mixture for chromatography, perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (like ethyl acetate) and wash with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution). This can help remove the water-soluble N-acylpyridinium salt and excess inorganic base. Follow with a brine wash to remove residual water.[2]
-
Solution 2: Optimize Chromatography Conditions Use a solvent system that provides good separation between your product and the main impurities on a TLC plate before running the column. A gradient elution from a less polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can be effective.
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? Aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a very common and effective choice.[4][5] Other options include ethyl acetate (EtOAc), and dichloromethane (DCM). If using an inorganic base like NaHCO₃, a biphasic system like THF/water can be used.[2]
-
Which base should I choose? The choice of base can significantly impact the reaction's success. The table below summarizes the common choices.
| Base | Type | Common System | Advantages | Disadvantages |
| Triethylamine (TEA) | Organic, Nucleophilic | Anhydrous THF or DCM | Good solubility, effective acid scavenger. | Can sometimes contribute to side reactions. |
| DIPEA | Organic, Non-nucleophilic | Anhydrous THF or DCM | Bulky and less nucleophilic, reducing N-acylation side product.[2] | More expensive than TEA. |
| Sodium Bicarbonate | Inorganic | THF/Water | Inexpensive, easy to remove during workup.[2] | Requires a two-phase system, which may have slower reaction kinetics. |
-
How critical is the reaction temperature? Very critical. Running the reaction at 0 °C is one of the most effective ways to improve the selectivity for the desired product by minimizing the formation of the N-acylpyridinium salt byproduct.[2]
-
What are the primary safety concerns? Benzyl chloroformate is corrosive, a lachrymator, and moisture-sensitive.[3][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction can be exothermic, especially during the addition of Cbz-Cl, which is another reason for slow, controlled addition at 0 °C.
Visualized Reaction and Troubleshooting Workflow
To better understand the chemical transformations and decision-making process, the following diagrams have been created.
Caption: Reaction mechanism for Cbz protection showing desired and side pathways.
Caption: A workflow for troubleshooting common synthesis issues.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
2-amino-4-chloropyridine (1.0 eq.)
-
Benzyl chloroformate (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-4-chloropyridine (1.0 eq.) and anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (1.2 eq.) to the stirred solution.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 eq.) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C, monitoring its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield this compound as a pure solid.
References
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]
-
RSC Advances. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Royal Society of Chemistry. DOI:10.1039/D4RA03683B. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
PubMed. (2010). Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallogr Sect E Struct Rep Online. 66(Pt 2):o401. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. 92, 91-102. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Carbamate Formation and Side Reactions. [Download Scientific Diagram]. Retrieved from [Link]
-
National Institutes of Health. (2010). Benzyl N-(4-pyridyl)carbamate. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide.
-
Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
ResearchGate. (n.d.). Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Steering Amine-CO 2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound - APOLLO-NMR. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new 4-(substituted pyrimidin-2-yl)-1- (substituted benzenesulfonyl)semicarbazides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Benzyl N-(4-pyrid-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl N-(4-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the technical support guide for the purification of Benzyl (4-chloropyridin-2-yl)carbamate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two most effective and widely used methods for purifying this compound and similar carbamates are flash column chromatography and recrystallization.[1] Flash chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is a powerful technique for achieving high purity if the crude material is already substantially pure and solid.[1][2]
Q2: What are the most probable impurities I will encounter during the synthesis and purification of this compound?
A2: Impurities typically arise from the starting materials or side reactions. Key impurities to look out for include:
-
Unreacted Starting Materials: 2-Amino-4-chloropyridine and benzyl chloroformate.
-
Reagent-Derived Impurities: Benzyl alcohol (from the hydrolysis of benzyl chloroformate) and triethylamine or other bases used in the reaction.[3]
-
Side-Products: Symmetrical ureas, such as 1,3-dibenzylurea, can form if moisture is present during the reaction.[4][5]
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, carbamates as a class of compounds can be sensitive to hydrolysis under strongly acidic or basic conditions, or at elevated temperatures.[1] It is advisable to use neutral pH conditions and avoid excessive heat during purification steps like solvent evaporation to prevent degradation.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low or No Recovery After Flash Column Chromatography
-
Question: I ran a silica gel column, but my yield of the final product is extremely low. What went wrong?
-
Answer & Troubleshooting Steps:
-
Causality (The "Why"): Low recovery is often due to either irreversible adsorption of your compound onto the stationary phase or using an elution solvent (mobile phase) that is too weak to move the compound down the column. The pyridine nitrogen in your compound can interact strongly with the acidic silanol groups on the silica surface, causing significant tailing and potential loss of material.
-
Immediate Action - Check TLC: Spot your crude material on a TLC plate alongside the collected column fractions. This will confirm if the compound ever eluted from the column.
-
Solution 1: Optimize Mobile Phase: Before running the column, perform a thorough TLC analysis to find a solvent system where your product has an Rf value between 0.2 and 0.4.[2] This provides a good balance between movement and separation.
-
Solution 2: Deactivate the Silica Gel: To mitigate the strong interaction with acidic silica, you can add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your elution solvent. This will cap the acidic sites on the silica gel, leading to sharper peaks and improved recovery.
-
Solution 3: Consider a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized reverse-phase silica gel.
-
Issue 2: The Product is an Oil and Refuses to Solidify
-
Question: I have removed the solvent after column chromatography, but the product is a persistent oil, not the expected solid. How can I crystallize it?
-
Answer & Troubleshooting Steps:
-
Causality (The "Why"): The oily state is typically due to the presence of residual solvents or impurities that act as a eutectic mixture, depressing the melting point. Complete removal of high-boiling point solvents (like DMF or DMSO) is critical.
-
Solution 1: High Vacuum Drying: Ensure the product is dried under a high vacuum for an extended period, possibly with gentle warming, to remove all traces of solvent.
-
Solution 2: Trituration: This is the most effective technique. Add a solvent in which your product is insoluble (or sparingly soluble) but the impurities are soluble. Common choices include hexanes, pentane, or diethyl ether. Stir the oil vigorously with the chosen solvent. The pure product should precipitate as a solid, which can then be collected by filtration.
-
Solution 3: Recrystallization from a Binary Solvent System: Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes, petroleum ether) until the solution becomes cloudy.[2][3] Warm the mixture slightly to redissolve, then allow it to cool slowly. This often induces crystallization.
-
Issue 3: Product Purity is Still Low After Purification (Multiple Spots on TLC)
-
Question: I purified my compound, but the TLC analysis still shows significant impurities. What is the next step?
-
Answer & Troubleshooting Steps:
-
Causality (The "Why"): The initial purification method did not have sufficient resolving power to separate the impurities, which likely have similar polarity to your product (a phenomenon known as co-elution in chromatography).[6]
-
Solution 1: Re-Chromatograph with a Shallower Gradient: If using column chromatography, run the column again but use a slower, shallower gradient of the eluting solvent. This increases the separation between compounds with similar Rf values.
-
Solution 2: Change the Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For example, if you used an ethyl acetate/hexane system, try a dichloromethane/methanol system. Different solvent interactions can dramatically improve separation.
-
Solution 3: Orthogonal Purification: Switch to a different purification technique based on a different physical principle. If column chromatography failed, attempt recrystallization. The specific solubility properties required for crystallization are different from the polar interactions governing chromatography, and this "orthogonal" approach is often successful.[1]
-
Visualized Workflows
A logical approach is key to efficient purification. The following diagrams illustrate decision-making processes for method selection and troubleshooting.
Caption: Decision tree for selecting the initial purification method.
Caption: Troubleshooting workflow for low purity after column chromatography.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a general procedure for purifying this compound on a silica gel column.
1. Mobile Phase Selection:
-
Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.3 for the product. A common starting point is a mixture of ethyl acetate and petroleum ether or hexanes. For a similar compound, a 2:1 petroleum ether/ethyl acetate system was effective.[3]
2. Column Packing (Slurry Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[7]
-
In a separate beaker, create a slurry of silica gel in your chosen starting eluent.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the silica bed run dry.[7]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Gently add the mobile phase to the column, taking care not to disturb the top surface.
-
Apply pressure (flash chromatography) and begin collecting fractions in test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is ideal for purifying a solid crude product that is already relatively pure.
1. Solvent Selection:
-
The key is to find a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold.[1]
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under a high vacuum to remove all traces of solvent.
Quantitative Data Summary
| Parameter | Technique | Recommended Value/System | Rationale & Source |
| TLC Rf Value | Column Chromatography | 0.2 - 0.4 | Optimal range for good separation and reasonable elution time.[2] |
| Mobile Phase | Column Chromatography | Petroleum Ether / Ethyl Acetate (e.g., 2:1) | Proven effective for a structurally similar analogue.[3] |
| Solvent Modifier | Column Chromatography | 0.5 - 1% Triethylamine in eluent | Neutralizes acidic silica sites, preventing tailing of the basic pyridine moiety. |
| Recrystallization Solvents | Recrystallization | Ethyl Acetate/Hexane or Dichloromethane/Petroleum Ether | Binary systems provide fine control over solubility for effective crystallization.[2][3] |
References
-
Benzyl N-(4-pyridyl)carbamate. National Center for Biotechnology Information. [Link]
-
Benzyl N-(4-pyridyl)carbamate. PubMed. [Link]
-
BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. [Link]
-
Supporting Information for a scientific publication. The Royal Society of Chemistry. [Link]
-
Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. [Link]
-
Column Chromatography. Magritek. [Link]
-
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. ResearchGate. [Link]
-
Benzyl Chloride-impurities. Pharmaffiliates. [Link]
-
Performing Column Chromatography. YouTube. [Link]
Sources
Technical Support Center: Benzyl (4-chloropyridin-2-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this specific carbamate formation reaction. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your synthesis, identify byproducts, and ensure the highest purity of your target compound.
I. Reaction Overview: The Chemistry of Cbz Protection of 2-Amino-4-chloropyridine
The synthesis of this compound involves the protection of the primary amino group of 2-amino-4-chloropyridine with a benzyloxycarbonyl (Cbz or Z) group. The most common method for this transformation is the reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1] While seemingly straightforward, the nucleophilic nature of both the exocyclic amino group and the pyridine ring nitrogen can lead to a variety of byproducts. Understanding the interplay of reactants and reaction conditions is paramount to achieving a high yield and purity of the desired product.
II. Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
1. Problem: Low Yield of the Desired Product with Significant Starting Material Remaining
-
Question: I am seeing a low conversion of my 2-amino-4-chloropyridine, even after an extended reaction time. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion is a common issue that can often be traced back to the nucleophilicity of the starting amine or the quality of your reagents.
-
Causality: The exocyclic amino group of 2-amino-4-chloropyridine is the intended nucleophile. However, if the reaction conditions are not optimal, its reactivity can be diminished. The hydrochloric acid (HCl) generated during the reaction will protonate the starting material, rendering the amino group non-nucleophilic and halting the reaction. An inadequate amount or a weak base will not effectively neutralize this HCl.[2] Furthermore, benzyl chloroformate is highly sensitive to moisture and can degrade over time, leading to a lower effective concentration of the acylating agent.[3][4]
-
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Benzyl Chloroformate: Use freshly opened or properly stored Cbz-Cl. If in doubt about the quality, its purity can be checked by 1H NMR. Impurities such as benzyl alcohol and benzyl chloride may be present in older reagents.[5]
-
2-Amino-4-chloropyridine: Ensure the starting material is pure and dry.
-
Solvent: Use anhydrous solvents to prevent the hydrolysis of benzyl chloroformate.
-
-
Optimize Base and Addition Order:
-
Choice of Base: Employ a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stoichiometry: Use at least a stoichiometric equivalent of the base to neutralize the generated HCl. An excess (1.1-1.5 equivalents) is often recommended.
-
Addition Order: Add the base to the solution of 2-amino-4-chloropyridine before the dropwise addition of benzyl chloroformate. This ensures that any generated HCl is immediately neutralized.
-
-
Control Reaction Temperature:
-
Perform the addition of benzyl chloroformate at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
-
-
Workflow Diagram: Optimizing Reaction Conversion
Caption: Troubleshooting workflow for low reaction conversion.
-
2. Problem: Formation of a Highly Polar Byproduct, Insoluble in Common Organic Solvents
-
Question: My reaction mixture contains a significant amount of a byproduct that is difficult to remove and appears to be a salt. What is this byproduct and how can I prevent its formation?
-
Answer: This is a classic side reaction in the acylation of aminopyridines. The highly polar byproduct is likely the N-acylpyridinium salt, formed by the reaction of benzyl chloroformate with the pyridine ring nitrogen.
-
Causality: The pyridine nitrogen is also a nucleophilic center and can compete with the exocyclic amino group for the electrophilic benzyl chloroformate. This side reaction is more pronounced if the nucleophilicity of the exocyclic amino group is reduced, for instance, by steric hindrance or electronic effects.[2] The resulting N-acylpyridinium salt is ionic and generally has low solubility in non-polar organic solvents.
-
Troubleshooting Protocol:
-
Minimize N-Acylation:
-
Temperature Control: Perform the reaction at low temperatures (0 °C or below) to favor the kinetically controlled acylation of the more nucleophilic amino group over the thermodynamically favored N-acylation.
-
Slow Addition: Add the benzyl chloroformate solution dropwise and slowly to maintain a low instantaneous concentration, which helps to minimize the reaction at the less nucleophilic pyridine nitrogen.
-
Choice of Base: The use of a hindered, non-nucleophilic base like DIPEA can disfavor the formation of the N-acylpyridinium salt.
-
-
Purification Strategy:
-
Aqueous Work-up: N-acylpyridinium salts are often water-soluble. A thorough aqueous wash of the organic layer during work-up can help to remove this impurity.
-
Hydrolysis: In some cases, the N-acylpyridinium salt can be hydrolyzed back to the starting materials by treatment with water or a mild aqueous base. However, this can also lead to the hydrolysis of the desired product if the conditions are too harsh.
-
Chromatography: If the salt is not completely removed by washing, it will typically remain at the baseline on a normal-phase silica gel column.
-
-
-
Reaction Pathway: Formation of N-Acylpyridinium Salt
Caption: Competing reaction pathways leading to the desired product and the N-acylpyridinium salt byproduct.
-
3. Problem: Presence of Multiple Spots on TLC, Including a Less Polar Impurity
-
Question: My TLC analysis shows the desired product, but also a less polar spot and sometimes a spot with a similar Rf value. What are these impurities and how can I avoid them?
-
Answer: These impurities are likely due to over-reaction or byproducts from the benzyl chloroformate itself.
-
Causality:
-
Di-benzylation: Although less common for aminopyridines, it is possible for the carbamate nitrogen to be acylated a second time under harsh conditions (e.g., high temperature, excess Cbz-Cl), leading to a di-benzylated product. This byproduct would be less polar than the desired mono-Cbz product.
-
Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol, which may be present as an impurity in the Cbz-Cl or formed from its hydrolysis.[6][7] Dibenzyl carbonate is also a relatively non-polar compound.
-
Benzyl Alcohol: Present as an impurity or from hydrolysis of Cbz-Cl.[4]
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of benzyl chloroformate.
-
Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to over-acylation.
-
Purification:
-
Column Chromatography: These less polar byproducts can typically be separated from the desired product by silica gel column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for removing these impurities.
-
-
-
Byproduct Polarity Comparison
Compound Structure Expected Relative Polarity N-Acylpyridinium Salt Ionic Very High (often baseline on TLC) 2-Amino-4-chloropyridine Starting Material High This compound Desired Product Medium Benzyl Alcohol Impurity Medium-Low Dibenzyl Carbonate Byproduct Low | Di-benzylated Product | Byproduct | Very Low |
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for this reaction?
-
A1: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is generally recommended. These bases are effective at neutralizing the HCl byproduct without competing with the aminopyridine as a nucleophile. Inorganic bases like sodium carbonate or bicarbonate can also be used, often in a biphasic solvent system.[1]
-
-
Q2: What is the ideal solvent for this reaction?
-
A2: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. The choice of solvent can influence the solubility of the starting materials and products, as well as the reaction rate.
-
-
Q3: How can I confirm the identity of my product and the byproducts?
-
A3: A combination of analytical techniques is recommended:
-
1H NMR: Will show characteristic peaks for the benzyl group, the pyridine ring protons, and the carbamate N-H proton. The chemical shifts of the pyridine protons will be different in the desired product compared to the N-acylpyridinium salt.
-
LC-MS: Can be used to determine the mass of the product and byproducts, which is a powerful tool for identification.
-
TLC: A quick and easy way to monitor the reaction progress and assess the purity of the crude product.
-
-
-
Q4: My benzyl chloroformate is yellow. Can I still use it?
-
A4: A yellow color in benzyl chloroformate often indicates some decomposition.[6] While it may still be usable, the presence of impurities like benzyl alcohol is higher, which could lead to the formation of dibenzyl carbonate. For best results and to avoid complicating purification, using fresh, colorless benzyl chloroformate is recommended.
-
-
Q5: What is a standard purification procedure for this compound?
-
A5: After an aqueous work-up to remove the base and any salts, the crude product is often purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.[3] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.
-
IV. References
-
Organic Syntheses. Org. Synth.2023 , 100, 1-13. [Link]
-
PubChem. Benzyl chloroformate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Beilstein Journals. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein J. Org. Chem.2021 , 17, 33-41. [Link]
-
RSC Publishing. Synthesis of dibenzyl carbonate: towards a sustainable catalytic approach. RSC Adv.2014 , 4, 56789-56795. [Link]
-
MDPI. The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Separations2022 , 9, 210. [Link]
-
ACS Publications. Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Org. Lett.2020 , 22, 19, 7645–7650. [Link]
-
PubMed Central (PMC). N-Amino Pyridinium Salts in Organic Synthesis. NIH.[Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. [Link]
-
PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. [Link]
-
MDPI. 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Molbank2023 , 2023(4), M1738. [Link]
-
ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry2018 , 30(4), 885-887. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
PubChem. Benzyl carbamate. [Link]
-
Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth.2015 , 92, 91-102. [Link]
-
PubMed Central (PMC). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. NIH.[Link]
-
ResearchGate. Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. [Link]
-
Scholars Research Library. Chromatographic Separation of Various Pharmacological Classes of Therapeutic Agents on Impregnated Thin Layer Silica Gel Plates. Der Pharma Lett.2022 , 14(5), 01-04. [Link]
-
The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. [Link]
-
ResearchGate. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoyl Pyridinium Salts. [Link]
-
ResearchGate. N-Acylpyridinium salts. [Link]
-
PubMed. A Pyridinium Ylide-Alkylation Strategy for the Structural Diversification of N-Carbamoylpyridinium Salts. [Link]
-
GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]
-
ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russ J Org Chem2005 , 41, 1530-1538. [Link]
-
PubMed Central (PMC). N-Amino Pyridinium Salts in Organic Synthesis. NIH.[Link]
-
PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges with Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl (4-chloropyridin-2-yl)carbamate. This resource is designed to provide you with in-depth, practical guidance to overcome the common, yet often frustrating, hurdle of solubility issues. By understanding the physicochemical properties of this compound and employing systematic strategies, you can ensure reliable and reproducible experimental outcomes.
Understanding the Molecule: Predicted Physicochemical Properties
A thorough understanding of the molecular structure of this compound is the first step in predicting its solubility behavior. The molecule's key features include a hydrophobic benzyl group, a polar carbamate linker capable of hydrogen bonding, and a weakly basic chloropyridine ring.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~262.69 g/mol | Moderate molecular weight, not excessively large to inherently limit solubility. |
| LogP | Estimated to be in the range of 2.5-3.5 | Suggests poor aqueous solubility and a preference for lipophilic environments. |
| Hydrogen Bond Donors | 1 (N-H of the carbamate) | Can participate in hydrogen bonding, which may aid solubility in protic solvents. |
| Hydrogen Bond Acceptors | 3 (C=O and O-C=O of the carbamate, N of pyridine) | Can interact with protic solvents. |
| pKa (of conjugate acid) | The pyridine nitrogen is expected to be weakly basic. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49[1]. | The pyridine ring will be protonated only at very low pH, suggesting that pH adjustment to increase aqueous solubility will require strongly acidic conditions. |
Step 1: Systematic Solubility Screening Protocol
Before attempting to use this compound in your experiments, it is crucial to perform a systematic solubility screening. This will provide you with a baseline understanding of its behavior in various common laboratory solvents.
Objective: To determine the approximate solubility of this compound in a range of solvents with varying polarities.
Materials:
-
This compound
-
A selection of solvents (see table below)
-
Vortex mixer
-
Small, clear vials (e.g., 1.5 mL glass vials)
-
Analytical balance
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into each labeled vial.
-
Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
If the solid has completely dissolved, the compound is soluble at that concentration. You can add more solute to determine the saturation point.
-
If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.
-
-
Record Keeping: Record your observations in a table similar to the one below. Calculate the approximate solubility in mg/mL.
-
Repeat: Repeat steps 2-5 for each solvent you are testing.
Solubility Screening Table
| Solvent | Polarity Index | Volume of Solvent Added (mL) to Dissolve 1 mg | Approximate Solubility (mg/mL) | Observations (e.g., clear solution, suspension, insoluble) |
| Water | 10.2 | |||
| 0.1 M HCl | High | |||
| 0.1 M NaOH | High | |||
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| Isopropanol | 3.9 | |||
| Acetonitrile | 5.8 | |||
| Acetone | 5.1 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | |||
| Dimethylformamide (DMF) | 6.4 | |||
| Dichloromethane (DCM) | 3.1 | |||
| Chloroform | 4.1 | |||
| Toluene | 2.4 |
Troubleshooting and FAQs
Here are some common questions and issues that researchers encounter when working with this compound, along with detailed troubleshooting strategies.
Q1: My compound is insoluble in water and common aqueous buffers. What should I do first?
A1: This is expected given the predicted lipophilicity of the molecule. The first step is to try dissolving it in a small amount of a water-miscible organic solvent before diluting it with your aqueous medium. This is a common technique known as using a co-solvent.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.
-
Ethanol: A less toxic option that can be effective for moderately nonpolar compounds.
-
Dimethylformamide (DMF): Another strong solvent, but handle with care due to its toxicity.
Protocol: Preparing an Aqueous Solution using a Co-solvent
-
Initial Dissolution: Dissolve your this compound in a minimal amount of your chosen co-solvent (e.g., DMSO) to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of this stock solution with your aqueous buffer to reach the desired final concentration.
-
Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your aqueous solution as low as possible (ideally <1% v/v) to avoid off-target effects in biological assays.
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to try a different co-solvent or explore other solubilization methods.
Q2: I'm using a co-solvent, but my compound still precipitates out of my aqueous buffer. What's the next step?
A2: If a simple co-solvent approach is insufficient, you can explore pH adjustment or the use of solubilizing excipients.
pH Adjustment:
The pyridine nitrogen in this compound is weakly basic. Protonating this nitrogen by lowering the pH can increase the molecule's polarity and, consequently, its aqueous solubility. However, given the low predicted pKa of the conjugate acid, a significantly low pH may be required.
Experimental Workflow for pH-Dependent Solubility
Caption: Decision workflow for pH-dependent solubility testing.
Use of Solubilizing Excipients:
For particularly challenging cases, the use of surfactants or cyclodextrins can be highly effective.
-
Surfactants: These molecules form micelles in aqueous solutions, and the hydrophobic core of the micelle can encapsulate poorly soluble compounds, increasing their apparent solubility. Common non-ionic surfactants used in research include Tween® 20, Tween® 80, and Triton™ X-100.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.
Q3: I need to prepare a formulation for in vivo studies. What are the key considerations?
A3: For in vivo formulations, toxicity and biocompatibility are paramount. The choice of solvents and excipients is much more restricted.
Commonly Used Excipients for In Vivo Formulations:
-
Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) of various molecular weights are often used.
-
Surfactants: Polysorbates (Tween® series) and Cremophor® EL are frequently employed, but their concentrations must be carefully controlled to avoid toxicity.
-
Lipid-based formulations: For highly lipophilic compounds, formulating in oils (e.g., sesame oil, corn oil) or as self-emulsifying drug delivery systems (SEDDS) can be a viable strategy.
It is crucial to consult established guidelines and literature for safe and effective in vivo formulation strategies.
Advanced Strategies for Persistent Solubility Issues
If the above methods are not successful, more advanced formulation techniques may be necessary, particularly in a drug development context.
-
Solid Dispersions: The compound can be dispersed in a solid, inert carrier (often a polymer) at the molecular level. When this solid dispersion is introduced to an aqueous environment, the carrier dissolves and releases the compound in a finely dispersed, more soluble state.
-
Nanosuspensions: The particle size of the compound can be reduced to the nanometer range through techniques like milling or high-pressure homogenization. The increased surface area-to-volume ratio significantly enhances the dissolution rate.
Decision Tree for Solubility Enhancement
Caption: A systematic approach to overcoming solubility challenges.
References
-
PubChem. 2-Chloropyridine. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. [Link]
-
PubMed. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the technical support center for Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the benzyl carbamate group on this molecule?
The benzyl carbamate (Cbz) group serves as a protecting group for the 2-amino functionality of the pyridine ring.[1][2][3] This is crucial because free amines can be reactive under cross-coupling conditions and can coordinate to the palladium catalyst, potentially inhibiting its activity. The carbamate tames the basicity and nucleophilicity of the amine, allowing for selective reaction at the C4-chloro position.[1][4]
Q2: Which position on the pyridine ring is expected to react in a cross-coupling reaction?
The reaction is expected to occur at the C4 position, displacing the chloride. In palladium-catalyzed cross-couplings of di- or halo-substituted N-heteroarenes, halides adjacent to the nitrogen (the C2 position) are conventionally more reactive.[5] However, the presence of the bulky carbamate group at the C2-amino position may sterically hinder access to this site. Furthermore, the electronic properties of the pyridine nitrogen activate both the C2 and C4 positions for nucleophilic attack and oxidative addition.[6] For 2,4-dichloropyridines, specific ligand systems have been developed to achieve high selectivity for the C4 position.[5] Given that the C2 position is occupied by the protected amine, the C4-chloro is the primary electrophilic site for cross-coupling.
Q3: Is this compound stable under typical coupling conditions?
While the Cbz group is generally robust, it can be sensitive to harsh basic conditions or high temperatures, which are sometimes required for coupling with less reactive aryl chlorides.[7] It is also susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C), so care must be taken if such reagents are used in subsequent steps. The stability should be monitored if using very strong bases or prolonged heating above 110 °C.
Q4: Why is my reaction failing or giving low yields? What are the first things to check?
When a cross-coupling reaction with this compound fails, the most common culprits are related to the catalyst system and reaction conditions, especially given that chloropyridines are challenging substrates.[6]
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active. Pre-catalysts are often more reliable than generating the active Pd(0) species in situ.[6]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[8][9]
-
Reagent Quality: Check the purity of your coupling partner (e.g., boronic acid), base, and solvent. Water content can be a major issue, leading to side reactions like protodeboronation in Suzuki couplings.[9]
-
Temperature: The oxidative addition of the C-Cl bond is often the rate-limiting step and typically requires elevated temperatures (80–110 °C).[6][8]
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses common problems encountered during the Suzuki-Miyaura coupling of this compound with organoboron reagents.
Issue 1: Low to No Conversion of Starting Material
-
Question: I am trying to couple my arylboronic acid with this compound, but I am only recovering my starting materials. What should I do?
-
Answer & Rationale: This is a common issue stemming from the low reactivity of the C-Cl bond.[6][10] The oxidative addition step is likely too slow under your current conditions.
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this transformation.[6][10] You need a more active catalyst system designed for C-Cl bond activation.
-
Recommendation: Switch to a catalyst system employing bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they accelerate oxidative addition.[8] Using a pre-catalyst like XPhos Pd G3 or G4 can also improve reliability.[11]
-
Causality: These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the electron-deficient C-Cl bond of the pyridine ring.
-
-
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[9]
-
Temperature & Solvent:
-
| Parameter | Initial Condition (Low Yield) | Recommended Optimization | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ | XPhos Pd G3 (2-5 mol%) | More active for C-Cl bond activation.[6][8] |
| Ligand | PPh₃ | XPhos (or other Buchwald ligand) | Bulky, electron-rich ligand accelerates oxidative addition.[8] |
| Base | Na₂CO₃ (aq.) | K₃PO₄ (anhydrous) | Stronger base enhances transmetalation; anhydrous conditions prevent protodeboronation.[9] |
| Temperature | 60 °C | 100-110 °C | Provides sufficient energy to overcome the activation barrier for oxidative addition.[8] |
Issue 2: Significant Side Product Formation
-
Question: My reaction shows consumption of the starting material, but I am isolating significant amounts of homocoupled boronic acid and a product where the chlorine has been replaced by hydrogen (hydrodehalogenation). How can I minimize this?
-
Answer & Rationale: These side products point to specific flaws in the reaction setup and catalytic cycle.
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl from two molecules of your boronic acid. It is often caused by the presence of oxygen, which can mediate the oxidative coupling of the boronic acid.
-
Solution: Ensure your solvent and reaction vessel are rigorously degassed before adding the palladium catalyst. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[9]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water), effectively destroying your nucleophile.[9]
-
Solution: Use anhydrous reagents and solvents. If using a base like K₃PO₄, ensure it is freshly dried. Consider using more stable boronic esters, such as pinacol (BPin) esters, which are less prone to hydrolysis.[9]
-
-
Hydrodehalogenation: This is the replacement of the chloro group with a hydrogen. It can be caused by β-hydride elimination from certain intermediates or by protonolysis of the Pd-aryl intermediate.
-
Solution: This side reaction can be complex. Ensuring strictly anhydrous conditions is a good first step. Sometimes, the choice of ligand and base can influence this pathway.
-
-
Troubleshooting Guide: Buchwald-Hartwig Amination
This section addresses common problems encountered during the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Issue 1: The Reaction Stalls at Low Conversion
-
Question: I am trying to couple an aniline with this compound, but the reaction stops after about 30% conversion, even with prolonged heating. What is causing this?
-
Answer & Rationale: Stalled reactions are common with chloropyridines in Buchwald-Hartwig amination due to the difficulty of the oxidative addition step and potential catalyst deactivation.[6]
-
Catalyst and Ligand Choice: As with Suzuki coupling, the ligand is paramount. Standard ligands are often ineffective.[6]
-
Recommendation: Use a highly active, sterically hindered biarylphosphine ligand such as RuPhos, BrettPhos, or the ferrocene-based Josiphos.[6][13] These have been shown to be effective for the amination of chloropyridines. For challenging substrates, increasing catalyst loading to 3-5 mol% may be necessary.[6]
-
Causality: These ligands create a more electron-rich and sterically accessible palladium center, which facilitates the challenging oxidative addition to the C-Cl bond and promotes the subsequent reductive elimination step.[14]
-
-
Base Selection: The choice of base is critical and often non-obvious.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and often most effective base for these couplings.[6] If your substrate is sensitive to this strong base, a weaker base like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely require a more active catalyst and higher temperatures.[6]
-
Important: Ensure the base is of high purity and anhydrous. Traces of hydroxide can interfere with the reaction.[6]
-
-
Potential for Carbamate Cleavage: If using a very strong base like NaOtBu at high temperatures, you may risk partial cleavage of the benzyl carbamate protecting group.
-
Monitoring: Monitor the reaction by LC-MS not just for product formation but also for the appearance of the deprotected starting material or product. If cleavage is observed, try a weaker base (e.g., K₃PO₄) or a lower reaction temperature with a more active catalyst system.
-
-
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for challenging Suzuki couplings.[8]
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 equiv).
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
-
Solvent Addition & Degassing:
-
Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl chlorides.[6]
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv). Caution: NaOtBu is corrosive and moisture-sensitive; handle under inert gas.
-
-
Catalyst Addition:
-
In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%).
-
-
Solvent Addition & Degassing:
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Add dry, degassed toluene (to achieve a concentration of 0.1-0.2 M) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring & Workup:
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizations
General Catalytic Cycle for Palladium Cross-Coupling
Caption: Troubleshooting Low Yield
Interplay of Key Reaction Parameters
Caption: Key Parameter Relationships
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
Lohse, O. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999, 45-48. [Link]
-
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
Zhu, Q., et al. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N-heterocycles. RSC Publishing. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Benzyl N-(4-pyrid-yl)carbamate. PubMed. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Syntheses. BENZYL ISOPROPOXYMETHYL CARBAMATE. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Reddit. Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chem-Station. Carbamate Protective Groups. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
- Method for synthetizing 2-pyridyl benzyl cyanide.
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Protecting Groups for Amines: Carbamates. YouTube. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
ResearchGate. Coupling outcomes for pyridines. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. National Institutes of Health. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
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- 4. youtube.com [youtube.com]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Complexities of Chloropyridine Chemistry
A Senior Application Scientist's Guide to Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloropyridine scaffolds. The chloropyridine ring is a cornerstone in medicinal chemistry and materials science, yet its unique electronic properties present significant challenges in synthetic transformations. The lone pair on the pyridine nitrogen can act as a catalyst poison, and the C-Cl bond's relative inertness often necessitates harsh reaction conditions, paving the way for a host of unwanted side reactions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to diagnose issues, optimize your reactions, and prevent undesirable outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
Q1: My cross-coupling reaction with a chloropyridine substrate is failing or giving very low yields. What are the most common culprits?
A1: This is a classic and multifaceted problem. Failure in cross-coupling reactions involving chloropyridines typically stems from two primary sources: catalyst deactivation and the low reactivity of the C-Cl bond.
-
Catalyst Deactivation (The "Pyridyl Problem"): The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate strongly to the palladium catalyst center.[1][2] This coordination can inhibit or completely shut down the catalytic cycle by preventing the substrate from accessing the metal's active site.
-
C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger and less reactive than its C-Br or C-I counterparts.[1][2] This makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult, typically requiring more reactive catalysts and higher temperatures.[3]
To overcome these issues, a systematic optimization of the catalyst system (ligand and palladium source), base, and solvent is essential.[1][4]
Q2: I'm observing significant amounts of a dehalogenated byproduct (my starting material with the chlorine replaced by hydrogen). What causes this and how can I stop it?
A2: Dehalogenation is a common side reaction where the chloro group is reductively cleaved and replaced by a hydrogen atom.[2][4] This can be promoted by several factors:
-
Hydride Sources: Certain reagents or solvents can act as hydride donors. For instance, some amine bases or alcohols, especially at elevated temperatures, can be sources of hydride.
-
Catalyst-Mediated Pathways: The palladium catalyst itself can participate in pathways that lead to reductive dehalogenation.[4]
-
Moisture: The presence of water can sometimes facilitate protonolysis, leading to dehalogenation.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure solvents and reagents are rigorously dried.[1][5]
-
Select a Non-Hydridic Base: Opt for bases less prone to acting as hydride sources. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over some amine bases.[1]
-
Optimize the Solvent: Choose a solvent that is less likely to act as a proton or hydride source, such as dioxane or toluene.[2]
-
Careful Temperature Control: Avoid excessively high temperatures which can promote decomposition pathways leading to dehalogenation.[2]
Q3: My reaction mixture is full of homocoupled products. How do I favor the desired cross-coupling pathway?
A3: Homocoupling, the self-coupling of your starting materials (e.g., boronic acid with itself in a Suzuki reaction), is a frustrating side reaction that consumes valuable reagents.[1][6] It is most often promoted by the presence of oxygen.[1][7]
Key Mitigation Strategies:
-
Maintain a Strictly Inert Atmosphere: This is the most critical factor. Thoroughly degas all solvents and the reaction vessel by performing several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1][6][8] Running the reaction under a positive pressure of inert gas is crucial.
-
Use a Pd(0) Catalyst Source: Homocoupling can be exacerbated by the presence of Pd(II) species.[4][6] Using a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst system that efficiently generates the active Pd(0) species in situ can minimize this side reaction.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step of the cross-coupling cycle over pathways that lead to homocoupling.[6]
-
Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, disfavoring the second-order homocoupling reaction relative to the cross-coupling.
Part 2: Troubleshooting Guide - A Deeper Dive
This section provides a more granular approach to specific experimental problems.
Scenario 1: Unsuccessful Suzuki-Miyaura Coupling
Issue: "I am attempting to couple 2-chloro-5-nitropyridine with phenylboronic acid. My main products are 5-nitropyridine (dehalogenation) and biphenyl (homocoupling), with only traces of the desired product."
This is a classic challenge where an electron-deficient chloropyridine is prone to side reactions.
Caption: A workflow for troubleshooting low-yield Suzuki couplings.
The desired reaction must compete with several off-cycle pathways. Understanding where these occur is key to suppression.
Caption: The Suzuki cycle with key side reaction pathways.
For electron-deficient or sterically hindered chloropyridines, standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are often insufficient. More robust systems are required.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) pre-catalysts that, when paired with an appropriate ligand, form a highly active catalytic species.[4] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich biaryl phosphines | These ligands accelerate the rate-limiting oxidative addition of the C-Cl bond and promote the desired reductive elimination step, outcompeting side reactions.[6] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are often required to facilitate the transmetalation step without promoting unwanted side reactions like hydrolysis.[1][4] |
| Solvent | 1,4-Dioxane or Toluene (anhydrous) | Aprotic, anhydrous solvents are crucial for minimizing protodeboronation and other water-mediated side reactions.[1][2] A small amount of water can sometimes be beneficial to dissolve the base, but this must be carefully optimized.[4] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to achieve a reasonable reaction rate for C-Cl bond activation.[1] |
Part 3: Advanced Strategies & Protocols
Q4: I've optimized my conditions, but catalyst inhibition by the pyridine nitrogen remains an issue. Are there any other strategies?
A4: Yes. When standard optimization isn't enough, you can chemically modify the pyridine ring to "hide" the lone pair from the catalyst. This involves using a protecting group.
-
N-Oxide Formation: The pyridine can be oxidized to a pyridine-N-oxide. The N-O bond effectively sequesters the lone pair. The N-oxide can then be used in the coupling reaction, and the oxygen can be removed in a subsequent step (e.g., with PCl₃).[9]
-
Borane Protection: The pyridine nitrogen can be coordinated to a Lewis acid like borane (BH₃). This forms a stable adduct that prevents coordination to the palladium catalyst. The borane group can be removed post-coupling with an acid or alcohol.[9]
Caption: Protecting the pyridine nitrogen to prevent catalyst deactivation.
Experimental Protocol: Inert Atmosphere Suzuki Coupling
This protocol outlines the rigorous setup required to minimize oxygen-sensitive side reactions like homocoupling.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septa, needles, and syringes
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C. Assemble the reaction flask and condenser while hot and allow them to cool to room temperature under a positive pressure of inert gas.[5]
-
Reagent Addition (Solids): To the cooled Schlenk flask, quickly add the K₃PO₄, Pd₂(dba)₃, SPhos, chloropyridine, and arylboronic pinacol ester under a counterflow of inert gas.
-
Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum (gently, to avoid disturbing the solids) and backfill with inert gas. Repeat this "evacuate-and-fill" cycle three to five times to ensure all oxygen is removed.[1][6]
-
Solvent Degassing & Addition: Separately, degas the anhydrous 1,4-dioxane by bubbling inert gas through it for 20-30 minutes or by using three freeze-pump-thaw cycles. Using a dry syringe, transfer the degassed solvent to the reaction flask.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing them by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic salts.[1][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][6]
References
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Support.
- Johansson, H., & Antonsson, T. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
-
Mantzavinos, D., et al. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution. [Link]
-
Comins, D. L., & Schilling, S. (1984). The Protection and Deprotection of the Pyridine Nitrogen. Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). Process for the preparation of chloropyridine sulphonic acid chlorides.
- BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem Technical Support.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem Technical Support.
-
ResearchGate. (n.d.). An Application of Borane As a Protecting Group for Pyridine. [Link]
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
-
Katritzky, A. R., & Majumder, P. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH Public Access. [Link]
-
Sims, J. L., & Sommer, R. D. (2014). Environmental fate of pyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
- BenchChem. (2025). How to prevent premature hydrolysis of Trichloro(dichlorophenyl)silane in reactions. BenchChem Technical Support.
-
Nolan, S. P., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the technical support center for Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the stability of this compound in various solvents. Understanding the stability profile of your compound is critical for ensuring the accuracy, reproducibility, and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A: The carbamate functional group is the most reactive part of the molecule and is susceptible to degradation, primarily through hydrolysis of the carbamate ester linkage.[1][2] This can be catalyzed by acidic or basic conditions.[1] The primary degradation products would be 4-chloro-2-aminopyridine, benzyl alcohol, and carbon dioxide. Under thermal stress, carbamates can also decompose to form an isocyanate and an alcohol.[3][4]
Q2: How does the choice of solvent affect the stability of this compound?
A: The stability of carbamates is highly dependent on the solvent system.[2]
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in the hydrolysis of the carbamate bond, especially at non-neutral pH. In aqueous solutions, the rate of hydrolysis is often pH-dependent.[5]
-
Aprotic Solvents (e.g., DMSO, acetonitrile, THF): Generally, this compound is more stable in aprotic solvents. However, the presence of trace amounts of water can still lead to slow hydrolysis over time. Some aprotic solvents can also influence degradation pathways; for instance, DMSO has been shown to have a deactivating ability in certain acid-catalyzed reactions of benzyl carbamate, while acetonitrile can be activating.[6][7][8]
Q3: What is the influence of pH on the stability of this compound in aqueous or partially aqueous solutions?
A: The pH of the solution is a critical factor. Carbamates are generally most stable at a neutral pH.[2]
-
Acidic Conditions (pH < 7): Carbamates are relatively stable at low pH.[2][5] However, strong acidic conditions can promote hydrolysis.
-
Basic Conditions (pH > 7): The carbamate linkage is particularly susceptible to base-catalyzed hydrolysis.[1][5] This degradation process is often a significant concern under alkaline conditions.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A: To ensure the integrity of your compound:
-
Solvent Selection: Whenever possible, use a dry, aprotic solvent such as DMSO or acetonitrile for preparing stock solutions.
-
Concentration: Prepare concentrated stock solutions to minimize the volume added to your aqueous experimental media, thereby reducing the potential for solvent-induced effects.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q5: How can I monitor the degradation of this compound in my experiments?
A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the degradation of carbamates.[1] A stability-indicating HPLC method should be able to separate the parent compound from its degradation products. Gas Chromatography (GC) is often less suitable due to the thermal lability of many carbamates.[1][9]
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity of this compound in biological assays.
-
Possible Cause: The compound may be degrading in your experimental medium. The carbamate linkage is susceptible to hydrolysis, especially in aqueous buffers with a non-neutral pH.[1][5]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm the purity and concentration of the parent compound.
-
Perform a Time-Course Stability Study: Incubate the compound in your assay buffer at the experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the samples by HPLC to quantify the amount of remaining parent compound at each time point.
-
Adjust Experimental Conditions: If degradation is observed, consider modifying your experimental protocol. This could involve reducing the incubation time, adjusting the pH of the buffer to be closer to neutral, or preparing fresh dilutions of the compound immediately before use.
-
Problem: Appearance of unknown peaks in HPLC analysis of experimental samples.
-
Possible Cause: These new peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products.[1][10] This will help in identifying the unknown peaks in your experimental samples.
-
Characterize Degradants: If necessary, use techniques like LC-MS to determine the mass of the degradation products and elucidate their structures. This can provide valuable insights into the degradation pathway.
-
Stability of Carbamates in Different Solvent Systems: A Summary
| Solvent Type | Examples | General Stability of Carbamate Linkage | Key Considerations |
| Aprotic Polar | DMSO, Acetonitrile (ACN), DMF | Generally Stable | Recommended for stock solutions. Ensure use of anhydrous grade to minimize water content. |
| Aprotic Non-Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | Stable | Good for short-term handling during synthesis and purification. |
| Protic Polar | Water, Methanol, Ethanol | Potentially Unstable | Stability is highly pH-dependent. Risk of solvolysis/hydrolysis. |
| Aqueous Buffers (Acidic) | pH 1-5 | Relatively Stable | Hydrolysis can occur, but is generally slower than in basic conditions.[2] |
| Aqueous Buffers (Neutral) | pH 6-8 | Moderately Stable | Stability is optimal around neutral pH, but hydrolysis can still occur over time.[5] |
| Aqueous Buffers (Basic) | pH 9-12 | Unstable | Susceptible to rapid base-catalyzed hydrolysis.[1][5] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Different Solvents
This protocol outlines a basic experiment to evaluate the stability of this compound in various solvents over a 24-hour period at room temperature.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous Acetonitrile
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a suitable C18 column
-
Autosampler vials
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: In separate vials, dilute the stock solution to a final concentration of 100 µg/mL in each of the following solvents: DMSO, Acetonitrile, Methanol, and PBS.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Store the vials at room temperature, protected from light.
-
Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, and 24 hours), inject an aliquot from each vial into the HPLC system.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each solvent.
Protocol 2: Forced Degradation Study
This protocol is based on ICH guidelines and is designed to identify potential degradation products under stress conditions.[1][10]
Materials:
-
This compound
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile
-
HPLC system
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 48 hours. Neutralize with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 48 hours. Neutralize with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[1] Store at room temperature, protected from light, for 48 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve a portion of the stressed sample in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. Analyze by HPLC.
-
Analysis: Analyze all stressed samples by HPLC, comparing them to an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: General workflow for conducting a stability assessment study.
References
- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
- Taliani, S., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
- Delgado, A., et al. (2001). Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. Journal of Chromatography A.
- Kaiser, C., et al. (n.d.). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed.
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
- Various Authors. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.
- Main, A. R., & Iverson, F. (1966). Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids. Biochemical Journal.
- Delgado, A., et al. (n.d.). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. ResearchGate.
- Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- Dyer, E., & Wright, G. C. (1958). Thermal Degradation of Alkyl N-Phenylcarbamates. American Chemical Society.
- de Souza, R. O. M. A., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. EPA.
- Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Iowa State University Digital Repository.
- Miller, M. J., et al. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC - NIH.
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online.
- Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH.
- Paromov, A. E., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Troubleshooting guide for reactions involving Benzyl (4-chloropyridin-2-yl)carbamate
Technical Support Center: Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile intermediate. The structure of this molecule—featuring a benzyl carbamate (Cbz) protected amine and a reactive chlorine on a pyridine ring—presents unique opportunities and specific experimental hurdles. This guide provides in-depth, mechanistically-grounded answers to frequently asked questions.
FAQ 1: Synthesis & Purity of Starting Material
Question: I'm synthesizing this compound from 2-amino-4-chloropyridine and benzyl chloroformate, but my yield is low and I see multiple spots on my TLC. What are the likely side products?
Answer: This is a common issue stemming from the reactivity of the starting materials and potential side reactions. The primary reaction is the nucleophilic attack of the exocyclic amine on benzyl chloroformate.[1][2] However, several factors can lead to impurities:
-
Bis-acylation: Although the pyridine nitrogen is less nucleophilic than the exocyclic amine, under strongly basic or forcing conditions, it can be acylated to form a pyridinium species. This is less common but possible.
-
Reaction with Base: If using an aqueous base like sodium carbonate, hydrolysis of benzyl chloroformate to benzyl alcohol can occur, which will contaminate your product.
-
Over-reaction: Using a significant excess of benzyl chloroformate can lead to the formation of dibenzyl carbonate.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. Adding it dropwise as a solution in an aprotic solvent (like THF or DCM) at 0 °C can significantly improve selectivity.[2]
-
Choice of Base: An organic, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred over inorganic bases to minimize hydrolysis of the chloroformate.
-
Monitor by TLC: Track the consumption of the starting amine. The product is significantly less polar. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes.
-
Purification: The primary impurities (benzyl alcohol, excess reagents) are typically removed via column chromatography on silica gel.
FAQ 2: Palladium-Catalyzed Cross-Coupling Reactions
The 4-chloro position is a prime handle for forming new carbon-carbon or carbon-nitrogen bonds via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. However, the pyridine nitrogen introduces a significant challenge.
Question: My Suzuki-Miyaura coupling at the 4-position is failing or giving very low yields. My starting material is either unreacted or I see hydrodehalogenation (Cl replaced by H). What's going wrong?
Answer: This is a classic problem when working with halopyridines. The two most probable causes are catalyst poisoning and suboptimal reaction conditions for this specific substrate class.
-
Causality - Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium(0) center.[3] This coordination can either prevent the initial oxidative addition step or form stable, off-cycle complexes, effectively "poisoning" the catalyst and halting the reaction.[4]
-
Causality - Difficult Oxidative Addition: The C-Cl bond is strong and less reactive than C-Br or C-I bonds. The oxidative addition of an aryl chloride to Pd(0) is often the rate-limiting step and requires a highly active catalyst system.[5][6]
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question: I want to perform a Buchwald-Hartwig amination at the 4-position. What are the key considerations?
Answer: The principles are very similar to the Suzuki coupling, with an emphasis on using a highly active catalyst system to overcome the hurdles of C-Cl bond activation and potential catalyst inhibition.[5][7]
-
Ligand is Critical: Standard ligands are generally ineffective. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands are essential for activating the C-Cl bond.[5]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5][8] If your substrate is base-sensitive, weaker bases like K₃PO₄ can be used, but this will likely necessitate a more active catalyst and higher temperatures.
-
Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.
| Parameter | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ or Palladacycle Pre-catalyst (e.g., G3/G4) | Provides a more reliable source of active Pd(0) compared to Pd(OAc)₂.[5] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos (1.5-2.0 eq. to Pd) | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[9] |
| Base | NaOtBu (1.5-2.0 equiv.) | Strong, non-nucleophilic base required to generate the amine anion and facilitate the catalytic cycle.[8] |
| Solvent | Toluene, 1,4-Dioxane (anhydrous, degassed) | High-boiling aprotic solvents are standard. |
| Temperature | 100-110 °C | Elevated temperatures are necessary to drive the oxidative addition of the C-Cl bond.[5] |
FAQ 3: Cbz Protecting Group Cleavage
The benzyl carbamate (Cbz) group is prized for its stability and clean removal, but issues can still arise, especially with a heterocyclic core.[10][11]
Question: My standard catalytic hydrogenation (H₂, Pd/C) to remove the Cbz group is slow or has stalled completely. What can I do?
Answer: This is a frequent and frustrating problem. The cause is almost always poisoning of the palladium catalyst, but the culprit can be the substrate itself or a contaminant.
Primary Causes & Solutions:
-
Pyridine Inhibition: As with coupling reactions, the pyridine nitrogen can adsorb to the palladium surface, blocking active sites for hydrogenation.[12]
-
Solution: Add a stoichiometric amount of a mild, non-reducible acid like acetic acid (AcOH) or a slight excess of HCl (as a solution in dioxane). This protonates the pyridine nitrogen, preventing it from binding to the catalyst. Be aware that harsh acidic conditions can also cleave the Cbz group.[13]
-
-
Chloride Contamination: Residual chloride from the starting materials or side reactions can act as a potent catalyst poison.
-
Solution: Ensure your starting material is highly pure. If you suspect chloride contamination, you can try washing a solution of your substrate with aqueous bicarbonate, drying, and re-isolating before the hydrogenation step.
-
-
Catalyst Activity: The quality and activity of your Pd/C catalyst can vary significantly.
-
Solution: Use a fresh bottle of catalyst. Increase the catalyst loading (up to 20-50 wt%). Ensure the reaction is adequately agitated to maintain suspension of the catalyst.
-
Alternative Deprotection Methods
If hydrogenation is not viable due to other reducible functional groups (alkenes, alkynes, nitro groups) or persistent catalyst poisoning, consider these alternatives:[14][15]
Caption: Decision tree for Cbz deprotection methods.
Detailed Protocol: Transfer Hydrogenation This method avoids flammable H₂ gas and can sometimes be more effective for poisoned substrates.[14]
-
Dissolve this compound (1.0 equiv.) in a suitable solvent like Methanol or Ethanol.
-
Add Palladium on Carbon (10 wt%, 0.1 equiv.).
-
Add the hydrogen donor, such as ammonium formate (5-10 equiv.) or 1,4-cyclohexadiene (5-10 equiv.).
-
Heat the reaction to 40-60 °C and monitor by TLC/LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate and perform an appropriate workup to remove the salt byproducts and isolate the free amine, 2-amino-4-chloropyridine.
References
- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Protocol for Deprotection of the Benzyl Carbam
- Protocol for the Deprotection of the Benzyl Carbam
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions. (2026).
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (2025). BenchChem.
- Developing Ligands for Palladium(II)
- Protecting Groups for Amines: Carbam
- Buchwald–Hartwig amin
- Benzyl N-(4-pyrid-yl)
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (2025). BenchChem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central.
- Benzyl N-(4-pyridyl)
Sources
- 1. Benzyl N-(4-pyrid-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl N-(4-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring Benzyl (4-chloropyridin-2-yl)carbamate Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.
Introduction: The Importance of Robust Analytical Monitoring
This compound is a molecule of interest in medicinal chemistry and drug discovery, featuring a carbamate linkage and a halogenated pyridine ring. Accurate monitoring of its synthesis and subsequent reactions is critical for optimizing reaction conditions, quantifying yield, identifying impurities, and ensuring the overall quality of the final product. The unique structural characteristics of this compound—namely the thermally labile carbamate group and the polar, potentially chelating pyridine moiety—present specific analytical challenges. This guide will equip you with the necessary knowledge to navigate these challenges effectively.
Troubleshooting Guides: A Symptom-Based Approach
This section is structured to address common problems encountered during the analysis of this compound and its reaction mixtures using various analytical techniques.
High-Performance Liquid Chromatography (HPLC/LC-MS)
HPLC is the workhorse for monitoring non-volatile and thermally sensitive compounds like this compound.[1][2]
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the cause, and how can I resolve it?
Answer:
Peak tailing for this compound is often due to secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the surface of silica-based reversed-phase columns (e.g., C18).[3] This interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the residual silanols by lowering the mobile phase pH. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) will protonate the silanols, minimizing the secondary interaction.
-
Use of a "Base-Deactivated" Column: Modern HPLC columns are often end-capped or "base-deactivated" to have a lower concentration of accessible silanols. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.
-
Increase Buffer Strength: If you are using a buffered mobile phase, increasing the buffer concentration can help to saturate the active sites on the stationary phase, reducing tailing.[3]
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer alternative interaction mechanisms with the aromatic rings of the analyte.[4]
Peak Fronting , on the other hand, is typically a sign of column overload. To address this, simply dilute your sample or inject a smaller volume.
Question: The retention time for my main peak is drifting between injections. What could be causing this instability?
Answer:
Retention time drift can compromise the reliability of your quantification. The common culprits are changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration.[4][5][6]
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Premix your mobile phase components to avoid variations from the online mixing of the HPLC pump. Always degas the mobile phase to prevent bubble formation, which can affect the pump's performance.[4]
-
Use a Column Oven: Ambient temperature fluctuations can significantly impact retention times. Employing a column oven set to a constant temperature (e.g., 30-40 °C) will provide a stable chromatographic environment.[4]
-
Adequate Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the initial mobile phase conditions. This is particularly crucial for gradient methods. A good rule of thumb is to flush the column with at least 10-15 column volumes of the starting mobile phase.
-
Check for Leaks: A small leak in the system can lead to pressure fluctuations and, consequently, retention time drift.
Question: I am not getting a good signal for this compound in my LC-MS analysis using electrospray ionization (ESI). How can I improve the signal intensity?
Answer:
Low sensitivity in ESI-MS is often related to inefficient ionization of the analyte. For this compound, the pyridine nitrogen is the most likely site for protonation in positive ion mode.
Troubleshooting Steps:
-
Optimize Mobile Phase Additives: The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase is crucial for promoting protonation and enhancing the ESI signal in positive ion mode.[7]
-
Check the Source Parameters: Optimize the ESI source parameters, including the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.
-
Consider a Different Ionization Mode: While ESI is generally suitable, you could also explore Atmospheric Pressure Chemical Ionization (APCI), which may offer better sensitivity for certain compounds.
-
Investigate Matrix Effects: If your sample is in a complex matrix (e.g., a crude reaction mixture), co-eluting components can suppress the ionization of your target analyte.[8] Diluting the sample or improving the chromatographic separation can mitigate this effect.
Gas Chromatography (GC/GC-MS)
GC analysis of carbamates is challenging due to their thermal lability.[1][9] The carbamate functional group in this compound is susceptible to degradation at the high temperatures of the GC inlet.[1][9]
Question: When I try to analyze my reaction mixture by GC-MS, I see a very broad peak for what I believe is my product, and the area is much smaller than expected. Why is this happening?
Answer:
This is a classic sign of on-column degradation. The high temperature of the GC inlet is likely causing the this compound to decompose. Additionally, the polar nature of the molecule can lead to interactions with active sites in the GC system.[8]
Troubleshooting Steps:
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and gradually increase it to find a balance between efficient volatilization and minimal degradation.
-
Use a Derivatization Agent: A more robust approach is to derivatize the carbamate before GC analysis. Flash methylation in the injector port can be an effective technique for making the compound more volatile and thermally stable.[10]
-
Check for Active Sites: Ensure your GC system is well-maintained. Use a deactivated liner and trim the column to remove any active sites at the inlet end.
-
Consider an Alternative Technique: For routine analysis of this compound, HPLC or LC-MS is generally the more suitable technique due to the thermal instability of carbamates.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and reaction monitoring, providing quantitative information without the need for a reference standard of the product.[12][13]
Question: I'm trying to monitor my reaction progress using ¹H NMR, but the peaks of the starting material and product are overlapping. How can I accurately determine the conversion?
Answer:
Peak overlap in ¹H NMR can be a significant challenge. However, there are several strategies to overcome this.
Troubleshooting Steps:
-
Identify Non-Overlapping Peaks: Carefully examine the entire spectrum to find unique, well-resolved signals for both the starting material and the product. Even a small, clean singlet can be used for integration and quantification.
-
Use ¹³C NMR: While less sensitive, ¹³C NMR spectra are typically much better resolved. A quantitative ¹³C NMR experiment (with a long relaxation delay) can provide accurate conversion data.
-
Consider a Different NMR-Active Nucleus: If your reaction involves other NMR-active nuclei (e.g., ¹⁹F, ³¹P), these can be excellent probes for monitoring the reaction, as their spectra are often simpler and have a wider chemical shift range.
-
Spike in an Internal Standard: Adding a known amount of an inert internal standard with a clean, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) to your reaction aliquot before taking the NMR can allow for accurate quantification of both starting material and product.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for routine monitoring of a reaction to synthesize this compound?
A1: For routine monitoring, Reversed-Phase HPLC with UV detection is the most practical and robust choice. It is well-suited for the non-volatile and thermally labile nature of the carbamate.[1][2] A simple isocratic or gradient method using a C18 column with a water/acetonitrile or water/methanol mobile phase containing 0.1% formic acid will likely provide good separation of the starting materials, product, and common impurities. UV detection at a wavelength around 254 nm or 270 nm should provide a good response for the aromatic rings in the molecule.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you need to perform forced degradation studies .[14][15][16] This involves subjecting a solution of this compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., heating at 60-80 °C)
-
Photolytic Stress: (exposing the solution to UV light)
The samples from these stress studies are then analyzed by HPLC to ensure that the degradation products are well-resolved from the parent peak. The goal is to achieve a target degradation of 5-20%.[17]
Q3: What are the expected degradation pathways for this compound?
A3: Based on its structure, the primary degradation pathway is likely the hydrolysis of the carbamate bond , especially under acidic or basic conditions.[14] This would yield 4-chloro-2-aminopyridine and benzyl alcohol. Under strong oxidative conditions, oxidation of the benzyl group or the pyridine ring could also occur.
Q4: Can I use Thin Layer Chromatography (TLC) for quick reaction monitoring?
A4: Yes, TLC is an excellent and rapid tool for qualitative reaction monitoring.[18] You can use a silica gel plate with a mobile phase such as a mixture of hexane and ethyl acetate to track the disappearance of the starting material and the appearance of the product spot. Visualizing the spots under a UV lamp will be effective due to the aromatic nature of the compound.
Data Presentation and Protocols
Table 1: Recommended Starting HPLC/LC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for ESI+ and suppresses silanol activity. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic modifiers for reversed-phase. |
| Gradient | 10-95% B over 10-15 minutes | A good starting point for separating components of varying polarity. |
| Flow Rate | 0.3-1.0 mL/min (depending on column ID) | Standard flow rates for analytical HPLC. |
| Column Temp. | 30-40 °C | Ensures stable retention times.[4] |
| Injection Vol. | 1-10 µL | Adjust based on sample concentration to avoid overload. |
| UV Detection | 254 nm or 270 nm | Wavelengths where the aromatic rings will absorb. |
| MS Ionization | ESI Positive Mode | The pyridine nitrogen will readily protonate. |
Experimental Protocol: Monitoring Reaction Progress by ¹H NMR
-
Prepare an Internal Standard Stock Solution: Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) that is compatible with your reaction solvent.
-
Sample the Reaction: At various time points, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and Prepare the NMR Sample: Immediately quench the reaction in the aliquot if necessary (e.g., by diluting with cold solvent). Add a known volume of the internal standard stock solution to the aliquot.
-
Acquire the ¹H NMR Spectrum: Acquire a standard ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration.
-
Process and Analyze: Integrate the area of a well-resolved peak from your starting material, your product, and the internal standard. Calculate the concentration of the starting material and product relative to the known concentration of the internal standard to determine the reaction conversion.
Visualizations
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A stepwise workflow for diagnosing and resolving HPLC peak tailing issues.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of the appropriate analytical method.
References
- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
- BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers.
- Zhang, K., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
- BenchChem. (2025). Technical Support Center: Characterization of Halogenated Organic Compounds.
- Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science.
- Organic Syntheses Procedure. 2.
- SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination. Acta Sci. Pol. Technol. Aliment., 22(4), 385–394.
- MedCrave online. (2016). Forced Degradation Studies.
- PubMed. (n.d.). 1H NMR spectroscopic studies on the reactions of haloalkylamines with bicarbonate ions: formation of N-carbamates and 2-oxazolidones in cell culture media and blood plasma.
- (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (n.d.). Combination of H-1 nuclear magnetic resonance spectroscopy and mass spectrometry as tools for investigation of the thermolytic and solvolytic effects Case of carbamates analysis.
- SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture.
- BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds.
- HPLC Troubleshooting Guide. (n.d.).
- QScience.com. (2016). oa Extraction and Analysis of Carbamate and Pyrethroid Pesticides in Tomatoes and Rice by Gas Chromatography Mass Spectrometry.
- HPLC Troubleshooting Guide. (n.d.).
- PubMed Central (PMC). (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57.
- ResearchGate. (n.d.). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol.
- PubMed. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts.
- PubMed. (2024). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.
- S4Science. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.
- ResearchGate. (n.d.). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry.
Sources
- 1. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 2. s4science.at [s4science.at]
- 3. hplc.eu [hplc.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. hpst.cz [hpst.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. qscience.com [qscience.com]
- 10. scispec.co.th [scispec.co.th]
- 11. food.actapol.net [food.actapol.net]
- 12. scispace.com [scispace.com]
- 13. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 17. sgs.com [sgs.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Benzyl (4-chloropyridin-2-yl)carbamate Synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide expert-driven, actionable solutions to help you minimize impurities and maximize yield and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry. Its synthesis, typically achieved by reacting 2-amino-4-chloropyridine with benzyl chloroformate, appears straightforward. However, the nucleophilic nature of the pyridine nitrogen and the reactivity of the carbamate product itself can lead to a variety of impurities that complicate purification and compromise final product quality. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these common synthetic hurdles.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but the yield is low and purification is difficult due to multiple side products. What are the most common impurities and how do I prevent them?
A1: This is the most prevalent issue and typically stems from three primary side reactions. Understanding their formation is key to prevention.
The primary synthetic route involves the acylation of 2-amino-4-chloropyridine with benzyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.[1]
Caption: Primary reaction for this compound synthesis.
However, several competing reactions can occur:
-
Bis-acylation (Impurity A): The nitrogen on the carbamate product can be acylated by a second molecule of benzyl chloroformate. This is more likely if there is a localized excess of benzyl chloroformate or if the reaction temperature is too high.
-
Hydrolysis (Impurity B): Benzyl chloroformate is highly sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. This consumes your reagent and the excess HCl can protonate the starting amine, rendering it unreactive.
-
Dimerization/Oligomerization: Complex side reactions can lead to the formation of urea-type byproducts, especially under prolonged reaction times or elevated temperatures.[2]
Caption: Major pathways for the formation of key synthesis impurities.
Troubleshooting Protocol:
-
Moisture Control: Ensure all glassware is oven-dried. Use anhydrous solvents. Handle benzyl chloroformate under an inert atmosphere (Nitrogen or Argon).
-
Controlled Reagent Addition: Add the benzyl chloroformate dropwise to the solution of the amine and base at a low temperature (0 °C is standard).[1] This prevents localized high concentrations of the acylating agent.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. A large excess promotes bis-acylation.
-
Temperature Management: Maintain the reaction at 0 °C during addition and let it slowly warm to room temperature. Do not heat the reaction unless you have evidence that it is necessary and does not increase impurity formation.
Q2: What is the optimal base for this reaction, and how much should I use?
A2: The choice of base is critical for success. The base acts as a scavenger for the HCl generated during the reaction.
| Base Type | Examples | Pros | Cons | Recommendation |
| Tertiary Amines | Triethylamine (TEA), DIPEA | Soluble in common organic solvents (e.g., THF, DCM).[1] | Can be difficult to remove during workup. Can sometimes catalyze side reactions. | Use 1.1-1.2 equivalents. The resulting hydrochloride salt often precipitates and can be filtered off. |
| Pyridine | Pyridine, DMAP (catalyst) | Can also act as the solvent. | Can be nucleophilic, leading to its own set of byproducts. High boiling point makes removal difficult. | Not generally recommended as the primary base due to potential side reactions. |
| Inorganic Bases | K₂CO₃, NaHCO₃ | Easy to remove during aqueous workup. Inexpensive. | Often have poor solubility in organic solvents, leading to heterogeneous reactions and potentially slower reaction times. | Can be effective in a biphasic system (e.g., DCM/water) but requires vigorous stirring. |
Expert Recommendation: Triethylamine (TEA) is generally the most reliable choice for this synthesis in a solvent like THF or DCM.[1] It is strong enough to scavenge HCl effectively but not so reactive as to cause significant side reactions when used in the correct stoichiometry.
Q3: I am struggling with purification. My product co-elutes with an impurity during column chromatography. What are my options?
A3: Purification challenges often point back to the reaction conditions. If the reaction is clean, purification is simple. However, if impurities are present, consider the following:
-
Optimize Chromatography:
-
Solvent System: A common system for this type of compound is a gradient of ethyl acetate in hexanes or petroleum ether.[1] Try adding a small amount (0.5-1%) of triethylamine to the mobile phase to reduce tailing on silica gel.
-
Alternative Stationary Phase: If silica is not providing adequate separation, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica.
-
-
Recrystallization: This is often the most effective method for achieving high purity if a suitable solvent system can be found.
-
Screening Protocol: In small vials, test the solubility of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, MTBE) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Example Procedure: Dissolve the crude material in a minimal amount of hot ethyl acetate, then slowly add a non-polar solvent like hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.[3]
-
-
Aqueous Wash Optimization: Before chromatography, ensure your workup is effective.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any residual amine base (like TEA).
-
Follow with a wash using saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Finish with a brine wash to aid in phase separation.
-
Q4: How can I reliably monitor the reaction's progress to ensure it goes to completion without forming excess byproducts?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for in-process monitoring.
Detailed TLC Monitoring Protocol:
-
Prepare TLC Plate: Use a silica gel plate (e.g., Silica Gel 60 F254).
-
Spotting:
-
Lane 1 (Starting Material): A solution of 2-amino-4-chloropyridine.
-
Lane 2 (Co-spot): Spot both the starting material and the reaction mixture at the same point. This helps to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction Mixture): A sample taken directly from the reaction.
-
-
Elution: Develop the plate in a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The ideal mobile phase should give the product an Rf value of ~0.3-0.4.
-
Visualization:
-
View the plate under a UV lamp (254 nm).
-
Stain the plate with a suitable agent like potassium permanganate or ninhydrin (ninhydrin is excellent for detecting any remaining primary amine).
-
-
Interpretation: The reaction is complete when the starting material spot (Lane 1) is no longer visible in the reaction mixture lane (Lane 3). The appearance of new, lower Rf spots may indicate the formation of polar impurities.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Syntheses. (n.d.). A. Benzyl hydroxymethyl carbamate (1). Retrieved from orgsyn.org[3]
-
Beilstein Journal of Organic Chemistry. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives.[2]
-
PubMed. (2010). Benzyl N-(4-pyrid-yl)carbamate.[4]
-
National Center for Biotechnology Information. (2010). Benzyl N-(4-pyridyl)carbamate.[1]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.[5]
-
ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches.[6]
-
PubMed Central. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry.[7]
-
Google Patents. (2000). Efficient carbamate synthesis.[8]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.[9]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.[10]
Sources
- 1. Benzyl N-(4-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Benzyl N-(4-pyrid-yl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection for Reactions with Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for reactions involving this versatile building block. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of a Multifaceted Substrate
This compound is a valuable substrate in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions to introduce molecular diversity. However, its structure presents a unique set of challenges. The electron-deficient pyridine ring, the less reactive C-Cl bond, and the presence of two nitrogen atoms capable of coordinating to the metal center all demand careful consideration when selecting a catalytic system. This guide will address the most common palladium-catalyzed reactions for this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this substrate can often be traced back to a few key factors:
-
Catalyst Inhibition: The primary challenge arises from the Lewis basic nitrogen atoms on both the pyridine ring and the carbamate group.[1][2] These can coordinate with the palladium catalyst, leading to inhibition or deactivation and stalling the catalytic cycle.[1]
-
Inactive Catalyst System: The C-Cl bond is significantly less reactive than C-Br or C-I bonds.[3][4] The oxidative addition step, which is often rate-limiting, requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
-
Substrate-Specific Issues: The electron-donating nature of the protected amino group can modulate the reactivity of the C-Cl bond.[1] Additionally, under harsh basic or thermal conditions, the benzyl carbamate protecting group may be susceptible to hydrolysis.[5]
Q2: What are the best types of ligands to use for activating the 4-chloro position on this substrate?
A2: For challenging substrates like chloropyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly recommended as they promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition to the C-Cl bond, and facilitate reductive elimination.[3]
Highly effective ligand classes include:
-
Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in couplings of chloropyridines.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are another powerful class of ligands for activating C-Cl bonds and can be very effective in these couplings.[3][6]
Q3: Can the benzyl carbamate protecting group interfere with the reaction?
A3: Yes, the benzyl carbamate group can influence the reaction in several ways. The nitrogen atom can act as a coordinating ligand to the palladium center, potentially deactivating the catalyst.[1][2] While generally stable, carbamates can undergo hydrolysis under certain conditions, especially with strong bases or high temperatures, which could lead to undesired side products.[5] It's also worth noting that in some cases, carbamate groups themselves can be used as leaving groups in cross-coupling reactions, though this typically requires nickel catalysis.[7][8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion
If you are observing poor conversion of your starting material, consider the following troubleshooting steps, starting with the most likely culprits.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inhibition/Deactivation | Reaction stalls prematurely; a dark precipitate (palladium black) may form. | 1. Switch to a more robust ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3] 2. Increase catalyst loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.[1] 3. Use a pre-catalyst: G3 or G4 palladacycles can form the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[4] |
| Inefficient Oxidative Addition | Starting material is recovered, with minimal product formation. | 1. Increase reaction temperature: C-Cl bond activation often requires higher temperatures, typically in the 80-120 °C range.[3][4] 2. Select a more active ligand: As mentioned above, bulky, electron-rich ligands are essential for activating the C-Cl bond.[4] |
| Oxygen Contamination | The reaction mixture turns black immediately upon heating. | 1. Thoroughly degas all solvents and reagents: Use techniques such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[1] 2. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2] |
| Inappropriate Base or Solvent | Incomplete reaction or formation of side products. | 1. Base Selection: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is typically required.[4] 2. Solvent Choice: Use dry, degassed solvents such as toluene, 1,4-dioxane, or THF.[4] The solvent must be able to solubilize all reaction components. |
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR) indicates the presence of side reactions. Here are some of the most common ones:
| Side Product | Identification | Cause | Mitigation Strategy |
| Hydrodehalogenation Product | Mass spectrum shows the mass of the starting material minus 34 (loss of Cl, gain of H). | The palladium catalyst reacts with a hydride source in the reaction mixture.[2] This can be exacerbated by trace water or certain solvents.[4] | 1. Use scrupulously dried reagents and solvents. [4] 2. Optimize reaction time: Shorter reaction times can minimize this side reaction if the main reaction is fast enough.[1] |
| Protodeboronation Product (Suzuki) | Mass spectrum shows the mass of the corresponding arene from the boronic acid. | Hydrolysis of the boronic acid, often promoted by aqueous conditions and strong bases.[1] | 1. Use boronic esters (e.g., pinacol esters): These are more stable towards hydrolysis.[1] 2. Use anhydrous conditions and a milder base if possible.[1] |
| Homocoupling of Boronic Acid (Suzuki) | Mass spectrum shows a biaryl product derived from two molecules of the boronic acid. | Can be caused by the presence of Pd(II) species or oxygen in the reaction mixture.[9] | 1. Ensure adequate degassing to prevent oxidation of the Pd(0) catalyst.[2] 2. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.[2] |
Experimental Protocols & Workflows
Generalized Experimental Workflow for Cross-Coupling
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction. Adherence to inert atmosphere techniques is crucial for success.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon or nitrogen (repeat this cycle three times).
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Catalytic Cycle: A Closer Look at the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is key to effective troubleshooting. Below is a simplified representation of the key steps.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly achievable with careful selection of the catalyst system and reaction conditions. The key to overcoming the challenges posed by this substrate lies in utilizing highly active, sterically hindered ligands to facilitate the activation of the C-Cl bond while mitigating potential catalyst inhibition from the substrate's nitrogen atoms. We hope this guide serves as a valuable resource for your research and development endeavors.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
- Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. NIH.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Springer.
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.
- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing.
- Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Temperature Control in Large-Scale Reactions of Benzyl (4-chloropyridin-2-yl)carbamate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the thermal challenges associated with scaling up this critical reaction. Our focus is on ensuring process safety, reproducibility, and product quality through rigorous temperature control.
The formation of the carbamate bond via the reaction of 4-chloropyridin-2-amine with benzyl chloroformate is a well-established synthetic transformation.[1][2] However, like many acylation reactions, it is exothermic, meaning it releases a significant amount of heat.[3][4] While this is manageable at the lab bench, the risk of a thermal runaway—a dangerous situation where the reaction rate and heat generation increase uncontrollably—becomes a primary concern at pilot and production scales.[4] This guide provides a structured approach to troubleshooting and managing these thermal risks.
Section 1: Troubleshooting Guide - Immediate Response to Temperature Deviations
This section addresses urgent issues that may arise during the reaction. The advice provided is intended to help operators take immediate, corrective action to maintain control of the process.
???+ question "Q1: What are the immediate steps to take if the reactor temperature exceeds the upper limit (potential runaway condition)?"
???+ question "Q2: The reactor temperature is fluctuating erratically around the setpoint. What are the potential causes and solutions?"
???+ question "Q3: The cooling system is at maximum capacity, but the reactor temperature is still rising slowly. What should I do?"
???+ question "Q4: My reaction is running too cold and appears to be stalling. How should I address this safely?"
Section 2: Frequently Asked Questions (FAQs) - Proactive Management & Understanding
This section provides foundational knowledge to help you design and execute a safe and robust process from the start.
???+ question "Q1: Why is this reaction exothermic, and what are the primary risks during scale-up?"
???+ question "Q2: How can I predict the thermal behavior of this reaction before scaling up?"
???+ question "Q3: What are the critical process parameters (CPPs) I need to control for this reaction?"
???+ question "Q4: What reactor hardware considerations are important for effective temperature control?"
???+ question "Q5: How does reactant addition rate impact temperature control and safety?"
Section 3: Protocols & Procedures
These protocols provide a framework for safe and controlled execution. They should be adapted to your specific equipment and site safety policies.
Protocol 1: Pre-Reaction Safety & Equipment Checklist
-
Process Safety Review: Confirm that a full thermal hazard assessment (including calorimetry data) has been completed and approved.
-
Equipment Verification:
-
Utility Checks:
-
Reagent Verification:
-
Personnel:
Protocol 2: Step-by-Step Guide for Controlled Large-Scale Reaction Execution
-
Reactor Charging:
-
Charge the reactor with the solvent, 4-chloropyridin-2-amine, and the base.
-
Begin agitation to ensure a homogenous mixture.
-
Start inert gas blanketing.
-
-
Initial Cooling:
-
Cool the reactor contents to the starting temperature (e.g., 0-5 °C). A lower start temperature provides a larger safety buffer.
-
-
Benzyl Chloroformate Addition (Semi-Batch):
-
Begin the slow, subsurface addition of benzyl chloroformate via a calibrated dosing pump.
-
CRITICAL: Monitor the reactor temperature continuously. The temperature should rise slightly and then stabilize as the cooling system removes the heat of reaction.
-
Maintain the pre-determined addition rate as long as the temperature remains within the specified range (e.g., < 10 °C).
-
If the temperature approaches the upper limit, immediately slow or stop the addition until the temperature is back in control.
-
-
Reaction & Monitoring:
-
After the addition is complete, continue to stir the mixture at the control temperature for the specified time (e.g., 1-2 hours).
-
Monitor the reaction progress using a pre-approved in-process control (IPC) method (e.g., HPLC, TLC).
-
-
Work-up:
-
Once the reaction is complete, proceed with the planned aqueous work-up and product isolation. Ensure temperature is controlled during any quenching or phase separation steps.
-
Protocol 3: Emergency Quenching Procedure
This procedure is a last resort when a thermal runaway is imminent and cannot be controlled by stopping the feed and maximizing cooling.
-
Confirm Emergency Condition: Two operators should independently confirm that the temperature is rising uncontrollably towards the critical safety limit.
-
Stop Agitation & Addition: If not already done, stop all feeds and the agitator.
-
Initiate Quench: Add the pre-determined quenching agent (e.g., a large volume of cold, inert solvent like toluene, or a chemical neutralizer) to the reactor as rapidly as is safely possible through the designated quench port.
-
Evacuate: All personnel should evacuate to the designated safe assembly point.
-
Do Not Re-enter: No one should re-enter the area until the reaction has been stabilized and the area has been declared safe by the emergency response team.
Section 4: Visual Guides & Data
Diagrams (Graphviz DOT Language)
Sources
Column chromatography conditions for purifying Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to our dedicated technical support guide for the column chromatography purification of Benzyl (4-chloropyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific carbamate derivative. Here, we address common challenges and provide scientifically grounded solutions to ensure you achieve the desired purity for your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a good starting solvent system for the TLC analysis and column chromatography of this compound?
A good starting point for Thin Layer Chromatography (TLC) analysis is a mixture of ethyl acetate and hexanes.[1][2] Given the moderate polarity expected from the carbamate and the chloro-pyridine functionalities, begin with a 20-30% ethyl acetate in hexanes mixture. The ideal solvent system for column chromatography should provide a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound on the TLC plate.[1][3] This Rf range typically ensures good separation from both less polar and more polar impurities during the column run.
| Solvent System (Ethyl Acetate/Hexane) | Observed Rf (Approximate) | Recommendation |
| 10:90 | < 0.1 | Too low; increase polarity. |
| 20:80 | 0.2 - 0.3 | Good starting point for column. |
| 30:70 | 0.3 - 0.4 | Potentially good for faster elution. |
| 50:50 | > 0.6 | Too high; decrease polarity. |
If the compound shows poor solubility or remains at the baseline even with high concentrations of ethyl acetate, a more polar solvent system such as dichloromethane (DCM) and methanol (MeOH) may be necessary.[2][4] Start with a 98:2 DCM/MeOH mixture and gradually increase the methanol percentage.
Q2: I'm observing significant streaking or tailing of my compound on the TLC plate and column fractions. What is the cause and how can I fix it?
Streaking is a common issue when purifying pyridine-containing compounds on silica gel.[1] The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]
To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[1][2] Typically, a concentration of 0.1-1% (v/v) of TEA is sufficient to neutralize the acidic sites on the silica gel, leading to symmetrical spots and sharper peaks.[1]
Experimental Workflow: Troubleshooting Chromatography Issues
Caption: A workflow for troubleshooting common column chromatography issues.
Q3: My compound appears to be degrading on the column, leading to low recovery. How can I confirm this and what are the alternative purification strategies?
Degradation on silica gel can occur if your compound is sensitive to acid.[5][6] To test for stability, you can perform a 2D TLC analysis.[6]
Protocol for 2D TLC:
-
Spot your crude sample on one corner of a square TLC plate.
-
Develop the plate in your chosen solvent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
Visualize the plate. If your compound is stable, you will see a single spot on the diagonal. Any spots that appear off the diagonal are likely degradation products.[6]
If degradation is confirmed, consider the following:
-
Switch to a neutral stationary phase: Neutral alumina is a good alternative for basic or acid-sensitive compounds.[1]
-
Use a deactivated silica gel: Deactivating silica gel by adding a small percentage of water can reduce its acidity.[5]
-
Consider reversed-phase chromatography: If your compound has sufficient hydrophobicity, purification on a C18-functionalized silica gel using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[7]
Q4: I am unsure about the best way to load my sample onto the column. Should I use wet or dry loading?
The choice between wet and dry loading depends on the solubility of your crude product in the initial mobile phase.[8]
-
Wet Loading: This is the preferred method if your compound is readily soluble in a minimal amount of the starting eluent. Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column bed.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve your crude product in a suitable volatile solvent (e.g., DCM or acetone), add a small amount of silica gel (approximately 5-10 times the mass of your crude product), and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column bed.
Detailed Experimental Protocol: Column Chromatography of this compound
This protocol assumes a starting scale of approximately 1 gram of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Develop a TLC of the crude material using various ratios of ethyl acetate in hexanes (e.g., 10%, 20%, 30%).
-
Identify the solvent system that gives your product an Rf of ~0.2-0.3. If tailing is observed, add 0.5% triethylamine to the solvent mixture and re-run the TLC.
-
-
Column Preparation (Slurry Packing):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
Pour the silica gel slurry into the column, continuously tapping the side to ensure even packing. Allow the silica to settle, and do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (1 g) in a minimal amount of DCM or other suitable solvent.
-
Add 5-10 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and collect fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., move to 20% ethyl acetate, then 30%). This helps to elute your target compound in a reasonable number of fractions while leaving more polar impurities on the column.
-
Monitor the elution by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
-
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
- HPLC Troubleshooting Guide. (n.d.).
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]
- Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds.
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
How to prepare pyridine for solvent system for carbohydrate TLC chromatography?. (2013). [Link]
Sources
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- 2. silicycle.com [silicycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of Benzyl (4-chloropyridin-2-yl)carbamate
Welcome to the dedicated technical support guide for the high-purity recrystallization of Benzyl (4-chloropyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve optimal purity and yield in your experiments.
Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to provide rapid solutions to specific problems you may encounter during the recrystallization of this compound.
Question 1: My product is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of saturation. For this compound, this can be exacerbated by the presence of impurities which can depress the melting point.
Causality and Solutions:
-
High Initial Concentration and Rapid Cooling: If the solution is supersaturated and cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high relative to the compound's melting point.
-
Solution: Consider a solvent with a lower boiling point. For instance, if you are using toluene, you might switch to ethyl acetate.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: If slow cooling and solvent adjustment do not work, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, to remove the problematic impurities before a final recrystallization.
-
Question 2: I'm experiencing a very low yield after recrystallization. What are the likely reasons and how can I improve it?
Answer:
A low yield is a common issue in recrystallization and can often be attributed to a few key factors.[1]
Causality and Solutions:
-
Using Too Much Solvent: The most frequent cause of low yield is dissolving the crude product in an excessive volume of solvent.[1] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Before your main recrystallization, perform a small-scale solubility test to determine the optimal solvent volume. If you suspect you've used too much solvent, you can carefully evaporate some of it to re-establish a saturated solution and attempt to crystallize again.
-
-
Premature Crystallization: If crystals form too early, for example during a hot filtration step, product will be lost.
-
Solution: Use a slight excess of hot solvent before hot filtration and ensure your filtration apparatus is pre-heated to prevent cooling.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Solution: Always use a minimal amount of ice-cold solvent to wash your crystals on the filter.
-
Question 3: My final product has a persistent color, even after recrystallization. How can I obtain a colorless product?
Answer:
Colored impurities are common in organic synthesis. If a standard recrystallization does not remove them, they are likely present in small quantities and have similar solubility to your target compound.
Causality and Solutions:
-
Highly Colored Byproducts: Some side reactions can produce intensely colored impurities that are difficult to remove.
-
Solution 1: Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb your product, leading to a lower yield.
-
Solution 2: Column Chromatography: If charcoal treatment is ineffective, the colored impurities may need to be removed by silica gel chromatography before recrystallization.
-
Frequently Asked Questions (FAQs)
This section addresses more general questions about the recrystallization of this compound.
Question 4: What is the best solvent system for the recrystallization of this compound?
Answer:
The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of this compound, which contains both polar (carbamate, chloropyridine) and non-polar (benzyl) moieties, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Recommended Solvent Systems:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate are good starting points for single-solvent recrystallization.
-
Mixed Solvents: A mixed solvent system often provides the best results. A common and effective approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Recommended Pairs:
-
Ethyl Acetate / Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until cloudiness persists. Reheat to clarify and then cool slowly. This is a very effective system for compounds of intermediate polarity.
-
Ethanol / Water: Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool.
-
-
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate recrystallization solvent.
Question 5: What are the likely impurities in my crude this compound?
Answer:
Understanding potential impurities is key to designing an effective purification strategy. The most common impurities will be related to the starting materials and potential side products of the synthesis. A likely synthesis route involves the reaction of 2-amino-4-chloropyridine with benzyl chloroformate.
Potential Impurities:
-
Unreacted 2-amino-4-chloropyridine: This starting material is more polar than the product and should be readily removed by recrystallization in a moderately polar solvent system.
-
Benzyl alcohol: This can be present if the benzyl chloroformate has degraded. It is a liquid and will likely remain in the mother liquor.
-
Dibenzyl carbonate: A potential byproduct from the decomposition of benzyl chloroformate.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as tetrahydrofuran (THF) or ethyl acetate.
Question 6: What level of purity can I expect to achieve with a single recrystallization?
Answer:
A single, well-executed recrystallization can significantly improve the purity of your compound, often to >98%. The final purity will depend on the nature and amount of the initial impurities. For highly pure material (>99.5%), a second recrystallization may be necessary. Purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on small-scale solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate.
-
Addition of Anti-solvent: While keeping the solution hot, slowly add hexane dropwise until you observe persistent turbidity.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethyl acetate/hexane mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78 | 24.5 | Good general-purpose polar solvent.[2] |
| Isopropanol | 82 | 19.9 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | 6.0 | Excellent for compounds of intermediate polarity.[2] |
| Toluene | 111 | 2.4 | Good for less polar compounds, but high boiling point.[2] |
| Hexane | 69 | 1.9 | Non-polar solvent, often used as an anti-solvent.[2] |
| Water | 100 | 80.1 | Highly polar, good anti-solvent for less polar compounds dissolved in alcohols.[2] |
References
Sources
Technical Support Center: Identifying and Characterizing Unexpected Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate one of the most common yet challenging scenarios in the lab: the appearance of an unexpected reaction product. These situations, while often frustrating, can also be the most scientifically interesting, leading to discoveries of new reaction pathways or novel molecular entities.[1] This guide provides a systematic framework for isolating, identifying, and characterizing these unknown compounds with confidence.
Part 1: Initial Assessment & Troubleshooting
This section addresses the critical first steps to take when your reaction doesn't proceed as expected.
Q1: My initial analysis (TLC, LC-MS, GC-MS) shows an unexpected spot or peak. What are my immediate steps?
A1: The moment you detect a potential unknown, a systematic approach is crucial to avoid losing valuable information. Before any extensive characterization, you must first diagnose the reaction and workup procedure.
Troubleshooting Workflow: Initial Reaction Diagnosis
The primary goal is to determine if the unexpected product was formed during the reaction or as an artifact of the workup or analysis.[1]
-
Sample Before Workup: If the reaction is still running or can be repeated, take a small aliquot directly from the reaction mixture (pre-quench). Analyze this crude sample.
-
Simulate Workup: Take another aliquot and expose it to your planned workup conditions (e.g., acidic or basic quench, aqueous washes) in a separate vial.[1]
-
Compare Analyses: Compare the analytical results (TLC, LC-MS) of the pre-workup sample, the post-workup sample, and your final isolated material.
-
If the unknown is only in the post-workup sample: Your product is likely unstable to the workup conditions.[1] Re-evaluate your quench and extraction steps.
-
If the unknown is in the pre-workup sample: The product was formed during the reaction itself. Proceed to isolation and characterization.
-
If you can't find your product after workup: Check the aqueous layers, filtration media, and even the solvent in the rotovap trap, as your product may be more volatile or water-soluble than anticipated.[1]
-
Logical Flow for Initial Diagnosis
Caption: Initial troubleshooting workflow.
Part 2: Isolation and Purification Strategies
Q2: How can I effectively isolate the unknown byproduct for characterization?
A2: Complete separation of the byproduct from the starting materials, desired product, and other impurities is essential for unambiguous structural analysis.[2] Chromatographic techniques are the primary tools for this purpose.
The key principle is orthogonality . If your initial purification method (e.g., normal-phase flash chromatography with a hexane/ethyl acetate gradient) fails to resolve the compounds, you must change the separation mechanism.[3]
Step-by-Step Protocol for Orthogonal Purification:
-
Initial Attempt: Perform a standard purification, such as flash chromatography. If co-elution occurs, do not discard the mixed fractions.[3]
-
Change the Stationary Phase: If you used silica gel (normal-phase), consider switching to a C18-functionalized silica (reversed-phase). This is a highly effective orthogonal choice because the separation mechanism changes from polar interactions to hydrophobic interactions.[3]
-
Change the Mobile Phase Selectivity: If changing the stationary phase is not feasible, drastically alter the solvents used in your mobile phase. In normal-phase chromatography, solvents are grouped by their selectivity properties (e.g., proton donors, proton acceptors, dipole interactions). Switching from a hexane/ethyl acetate system to one using dichloromethane/methanol can dramatically alter the elution order because it changes the specific interactions between the analytes and the stationary phase.[3]
-
Consider Preparative HPLC: For difficult separations or when high purity is required for small amounts of material, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[2] Like flash chromatography, both normal-phase and reversed-phase options are available.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Best For | Causality & Insights |
| Flash Chromatography | Adsorption (Normal-Phase) or Partitioning (Reversed-Phase) | Rapid purification of moderate to large quantities (mg to g). | A workhorse technique. The choice of stationary and mobile phases directly exploits differences in polarity or hydrophobicity between your desired product and the unknown.[3] |
| Preparative HPLC | Partitioning (Primarily Reversed-Phase) | High-resolution separation of small quantities (µg to mg) for high-purity samples. | The higher efficiency of HPLC columns allows for the separation of compounds with very similar structures that are inseparable by flash chromatography. |
| Crystallization | Differential Solubility | Purifying stable, crystalline solids. Can sometimes selectively crystallize the desired product, leaving the unknown in the mother liquor. | Exploits differences in lattice energy and solubility. If successful, it can be a highly efficient, scalable purification method. |
Part 3: The "Big Three" for Structure Elucidation
Once you have a pure, isolated sample of the unknown, a combination of spectroscopic methods is used to piece together its structure.[4][5]
Q3: What is the general workflow for determining the structure of a complete unknown?
A3: The process is a synergistic puzzle-solving exercise where each piece of data provides a different type of clue. The three core techniques are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.[2][6][7]
General Structure Elucidation Workflow
Caption: General workflow for structure elucidation.
Q4: How do I interpret the Mass Spectrum?
A4: Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the molecular formula. This is your starting point.
-
Identify the Molecular Ion (M⁺): This is the peak with the highest mass-to-charge ratio (m/z) and represents the intact molecule.[8][9][10] Its mass is the molecular weight of your compound.
-
Determine the Molecular Formula (HRMS): High-resolution mass spectrometers (like TOF or Orbitrap) measure m/z to several decimal places. This precision allows you to determine a unique elemental composition (e.g., C₁₀H₁₂O₂ vs. C₁₁H₁₆O) that matches the measured accurate mass.[5][11]
-
Analyze the Fragmentation Pattern: The energetically unstable molecular ion often breaks apart into smaller, charged fragments.[8] The pattern of these fragments is a fingerprint of the molecule's structure. For example, the loss of a peak corresponding to 15 mass units often indicates the cleavage of a methyl group (CH₃).[10]
-
Use Isotope Patterns: Elements like chlorine and bromine have distinctive isotopic signatures (e.g., Chlorine has ³⁵Cl and ³⁷Cl in an ~3:1 ratio), which will appear as a characteristic pattern of peaks in the mass spectrum, making them easy to identify.[9]
Q5: What is the role of NMR spectroscopy and how do I use it?
A5: NMR is the most powerful technique for determining the precise connectivity and 3D arrangement of atoms in a molecule.[12][13] It provides a map of the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): Tells you about the electronic environment of each hydrogen atom. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) provide clues about neighboring atoms.
-
¹³C NMR (Carbon NMR): Shows a peak for each unique carbon atom in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for piecing together the structure. They reveal which atoms are connected to each other.
Logical Flow for Using 2D NMR Data
Caption: Using 2D NMR to determine connectivity.
By combining these experiments, you can walk along the molecule's backbone. An HSQC tells you which protons are attached to which carbons. A COSY then shows you which of those C-H groups are next to each other. Finally, an HMBC bridges gaps across atoms like oxygen, nitrogen, or carbonyls, connecting all the fragments into a single structure.[14]
Q6: Where does IR Spectroscopy fit in?
A6: Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in the molecule.[2][15] Before you even run an NMR, an IR spectrum can tell you if you have:
-
An O-H group (broad peak ~3300 cm⁻¹) from an alcohol or carboxylic acid.
-
A C=O group (sharp, strong peak ~1700 cm⁻¹) from a ketone, aldehyde, ester, or amide.[6]
-
An N-H group (peak(s) ~3400 cm⁻¹).
This information provides critical context for interpreting the MS and NMR data. For example, if HRMS gives a formula of C₅H₁₀O and IR shows a strong peak at 1715 cm⁻¹, you know the compound is a ketone or an aldehyde, not an alcohol with a double bond.[6]
Part 4: Advanced Characterization & Absolute Confirmation
Q7: I have a proposed structure, but it's chiral. How do I determine the absolute stereochemistry?
A7: For chiral molecules, particularly in pharmaceutical development, determining the absolute three-dimensional arrangement of atoms is critical, as different enantiomers can have drastically different biological activities.[16] While some advanced NMR techniques can help, the gold standard for unambiguous determination is Single-Crystal X-Ray Diffraction (SCXRD) .[16][17][18]
Protocol: Growing Crystals for X-Ray Diffraction
Obtaining a high-quality single crystal is often the most challenging step.[17]
-
High Purity is Essential: Ensure your sample is >99% pure. Impurities can inhibit crystal growth.
-
Screen Solvents: Dissolve a small amount of your compound in a variety of solvents (e.g., methanol, acetone, ethyl acetate, dichloromethane, hexane) to find one in which it is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution in a suitable solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Solvent/Anti-Solvent Diffusion: Dissolve your compound in a good solvent. In a larger vial, add an "anti-solvent" in which your compound is insoluble. Carefully layer the solution of your compound on top. Crystals will form at the interface.
-
Vapor Diffusion: Place a small, open vial containing a concentrated solution of your compound inside a larger, sealed jar that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.
Once a suitable crystal is obtained, SCXRD analysis provides the 3D structure and, through analysis of anomalous dispersion effects, can determine the absolute configuration.[17]
References
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Interpreting Mass Spectra. (2024). Chemistry LibreTexts. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. [Link]
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Understanding Impurity Analysis. Cormica. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2021). IntechOpen. [Link]
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A framework for automated structure elucidation from routine NMR spectra. (2021). Royal Society of Chemistry. [Link]
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How to isolate impurities from a reaction product. (2023). Biotage. [Link]
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Which techniques are most helpful in characterizing the structure of an unknown compound?. (2014). ResearchGate. [Link]
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Reaction Monitoring with Spectroscopy. Clairet Scientific. [Link]
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Identifying and Quantifying Impurities in Chemical Products. SCION Instruments. [Link]
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Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). MDPI. [Link]
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5 Analytical Techniques for Characterizing Unknown Samples. (2022). Frontier Laboratories. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
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A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2022). Scientific Research Publishing. [Link]
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Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. [Link]
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How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
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Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]
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Unexpected Products and Reaction Mechanisms of the Aqueous Chlorination of Cimetidine. (2007). ACS Publications. [Link]
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Spectroscopic methods for kinetic measurements. Fiveable. [Link]
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Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). PubMed. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry. [Link]
-
Absolute Structure Determination of Chiral Organic Nanocrystals Using Zone-Axis Electron Diffraction. (2023). Chinese Chemical Society. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2022). ACS Publications. [Link]
-
How to Read a Simple Mass Spectrum. Instructables. [Link]
-
Isolating, Identifying, Imaging, and Measuring Substances and Structures. National Center for Biotechnology Information. [Link]
-
Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers. (2022). ResearchGate. [Link]
-
Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. [Link]
-
Spectroscopic Methods for Studying Reaction Mechanisms. (2024). IGI Global. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Sannova. [Link]
-
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. (2022). ACS Publications. [Link]
-
reaction work-up, liquid-liquid extraction, & product isolation. (2021). YouTube. [Link]
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Validation & Comparative
A-Level Chemistry: Confirming the Structure of Benzyl (4-chloropyridin-2-yl)carbamate by NMR Spectroscopy
Published: January 10, 2026
Introduction
In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of the research and development process. Benzyl (4-chloropyridin-2-yl)carbamate is a compound of interest, and its precise molecular architecture is critical to understanding its potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of predicted versus experimental NMR data to confirm the structure of this compound, offering insights into the experimental choices and data interpretation.
Predicted ¹H and ¹³C NMR Analysis of this compound
Before undertaking any experimental work, a thorough analysis of the expected NMR spectrum provides a crucial baseline for comparison. The structure of this compound, shown below, suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.
Molecular Structure and Proton Labeling
Caption: Structure of this compound with proton labeling.
Based on the structure, we can predict the following NMR signals:
¹H NMR Predictions
-
Benzylic Protons (HF, HG): These two protons are diastereotopic due to the planar chirality of the molecule and are expected to appear as a singlet around 5.2 ppm.[1][2]
-
Aromatic Protons (HA, HB, HC, HD, HE): The five protons on the benzyl ring are expected to resonate in the aromatic region, typically between 7.3 and 7.5 ppm, likely as a complex multiplet.[3][4]
-
Pyridyl Protons (HH, HI): The protons on the 4-chloropyridine ring are in different chemical environments. HH (at C5) is expected to be a doublet, and HI (at C3) a singlet. Their chemical shifts will be influenced by the nitrogen atom and the chlorine substituent, generally appearing between 6.8 and 8.2 ppm.[5][6][7]
-
Carbamate Proton (HN): The N-H proton of the carbamate group is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but typically appears between 8.0 and 9.5 ppm.
¹³C NMR Predictions
-
Carbonyl Carbon (C8): The carbamate carbonyl carbon is expected to have a chemical shift in the range of 150-155 ppm.[8][9][10]
-
Aromatic and Pyridyl Carbons (C1-C6, C9-C12): The carbons of the benzyl and pyridine rings will appear in the aromatic region of the spectrum, between 110 and 160 ppm.[4][11] The carbon attached to the chlorine atom (C11) will be significantly affected.
-
Benzylic Carbon (C7): The benzylic carbon is expected to resonate around 67-70 ppm.[12][13][14][15]
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocol should be followed. This protocol is designed to be a self-validating system by minimizing potential sources of error.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Materials
-
This compound (10-20 mg)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool (if filtration is necessary)
-
Vortex mixer
Procedure
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[16][17]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[18][19][20][21][22] CDCl₃ is chosen for its excellent ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.[20] Gently vortex the sample until it is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[23]
-
Sample Transfer and Filtration: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are visible, filter the solution through a small plug of glass wool placed in the pipette to prevent magnetic field distortions.
-
NMR Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[24]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
Data Interpretation and Comparison
The following tables present hypothetical experimental NMR data for this compound and compare it with the predicted values.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| HN (Carbamate) | 8.0 - 9.5 | 8.85 | br s | 1H |
| HI (Pyridyl C3) | 6.8 - 8.2 | 8.12 | s | 1H |
| HH (Pyridyl C5) | 6.8 - 8.2 | 7.05 | d | 1H |
| HA,B,C,D,E (Benzyl) | 7.3 - 7.5 | 7.38 | m | 5H |
| HF,G (Benzylic) | ~5.2 | 5.23 | s | 2H |
The experimental ¹H NMR data aligns well with the predicted values.[25] The distinct signals for the carbamate, pyridyl, benzyl, and benzylic protons, with their corresponding integrations and multiplicities, strongly support the proposed structure.
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C8 (Carbonyl) | 150 - 155 | 153.2 |
| C9, C10, C11, C12 (Pyridyl) | 110 - 160 | 151.8, 148.5, 118.9, 112.3 |
| C1-C6 (Benzyl) | 120 - 140 | 135.9, 128.6, 128.3, 128.1 |
| C7 (Benzylic) | 67 - 70 | 68.5 |
The ¹³C NMR data further corroborates the structure of this compound. The downfield shift of the carbonyl carbon and the characteristic signals for the aromatic, pyridyl, and benzylic carbons are all consistent with the expected chemical environments.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unequivocal evidence for the structure of this compound. The close correlation between the predicted and experimentally observed chemical shifts, multiplicities, and integrations confirms the connectivity and chemical environments of all atoms within the molecule. This guide demonstrates the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and drug development.
References
-
TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
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American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. ACS Publications. Retrieved from [Link]
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Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
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Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group.... Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Unknown. (n.d.). How to select NMR solvent. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]
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PubMed. (1976, October 10). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase. Retrieved from [Link]
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EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Analysis: A Comparative Study of Benzyl (4-chloropyridin-2-yl)carbamate Assessment
Introduction: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Benzyl (4-chloropyridin-2-yl)carbamate, a molecule of interest in synthetic chemistry and drug discovery, presents a typical analytical challenge. Its structural features—a carbamate linkage, a substituted pyridine ring, and a benzyl group—necessitate a robust, specific, and sensitive analytical strategy for purity determination. The presence of impurities, even at trace levels, can arise from starting materials, by-products, or degradation and may impact the substance's biological activity and toxicity.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) with key orthogonal analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate technique for their specific needs, from discovery to quality control.
The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the quintessential tool for the purity analysis of novel chemical entities. Its power lies in the synergistic combination of the high-resolution separation capability of liquid chromatography with the unparalleled specificity and sensitivity of mass spectrometry.[2] For a molecule like this compound, which contains a chromophore and is thermally labile, LC-MS is ideal. It not only quantifies the main component but also provides mass information for the detection and potential identification of unknown impurities.
Expert Rationale for Method Design
The choice of a reversed-phase C18 column is a logical starting point for a molecule of intermediate polarity. The mobile phase, a gradient of acetonitrile in water with a formic acid modifier, serves a dual purpose: it ensures efficient elution and sharp peak shapes while providing a source of protons (H+) to facilitate positive mode electrospray ionization (ESI), which is highly effective for nitrogen-containing compounds like pyridines and carbamates.[3] ESI is a 'soft' ionization technique, minimizing in-source fragmentation and typically yielding the protonated molecular ion [M+H]+, which is crucial for confirming the identity of the main peak and its related impurities.
Detailed Experimental Protocol: LC-MS Purity Assay
-
Instrumentation:
-
UHPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer (e.g., Agilent 6120, Waters SQ Detector 2) with an ESI source.
-
-
Reagents & Materials:
-
This compound sample
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade) for sample dissolution
-
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the sample.
-
Dissolve in 10.0 mL of Methanol to create a 100 µg/mL stock solution.
-
Further dilute 1:10 in a 50:50 Acetonitrile/Water mixture to a final concentration of 10 µg/mL.
-
Filter through a 0.22 µm syringe filter prior to injection.
-
-
Analytical Conditions:
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for complex mixtures. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and ESI+ efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution of the analyte. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution of compounds with a wide polarity range. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column for good efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| MS Ionization | Electrospray (ESI), Positive | Ideal for the protonation of nitrogen-containing analytes. |
| MS Scan Range | m/z 100 - 500 | Covers the expected mass of the analyte and likely impurities. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray and ionization. |
Hypothetical Data Summary
| Peak | Retention Time (min) | Area % | Observed m/z [M+H]+ | Proposed Identity |
| 1 | 1.8 | 0.15 | 129.0 | 4-chloropyridin-2-amine (Starting Material) |
| 2 | 5.2 | 99.65 | 263.1 | This compound |
| 3 | 6.5 | 0.20 | 279.1 | Oxidized impurity (+16 Da) |
LC-MS Workflow Diagram
Caption: Workflow for LC-MS purity analysis.
Orthogonal Methods for Purity Verification
Relying on a single analytical method can be misleading. Regulatory bodies like the ICH emphasize the use of orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to build a comprehensive and trustworthy purity profile.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control labs due to its robustness, lower cost, and simplicity compared to LC-MS.[5] For a compound with a strong chromophore like this compound, UV detection is highly effective for routine purity checks and assay measurements.
-
Causality & Expertise: The pyridine ring provides strong UV absorbance, with a maximum typically around 254 nm, making this a selective wavelength for detection.[6] While less specific than MS (as it cannot differentiate co-eluting species with similar UV spectra), its quantitative precision is excellent. The primary challenge with pyridine-containing compounds is achieving good peak symmetry; mixed-mode columns or carefully controlled mobile phase pH are often employed to overcome this.[7][8]
-
Experimental Protocol: The protocol is identical to the LC-MS method, but replaces the MS detector with a Diode Array Detector (DAD) or UV-Vis detector set to monitor at 254 nm.
-
Comparative Data:
| Parameter | LC-MS | HPLC-UV |
| Specificity | Very High (Mass-based) | Moderate (Chromatography-based) |
| Impurity ID | Yes (via m/z) | No |
| Sensitivity | High (pg-ng) | Moderate (ng-µg) |
| Cost/Complexity | High | Low |
| Primary Use | R&D, Impurity ID, Stability | Routine QC, Assay |
-
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV purity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands apart as a primary analytical method. Unlike chromatographic techniques that rely on calibration curves against reference standards, qNMR determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity.[9][10] The signal intensity is directly proportional to the number of nuclei, providing a direct and highly accurate measure of purity.[11]
-
Causality & Expertise: The key to a successful qNMR experiment is meticulous sample preparation and the selection of an appropriate internal standard that has non-overlapping peaks with the analyte.[9] For this compound, dimethyl sulfone could be a suitable standard. Weighing is the largest source of error, necessitating the use of a microbalance for accuracy.[11] This technique is invaluable for qualifying in-house primary standards.
-
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., Dimethyl Sulfone, 99.9% purity) into the same vial using a microbalance.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer to an NMR tube.
-
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (e.g., 5x T1) for full signal recovery.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved peak from the analyte and a peak from the internal standard.
-
Calculation: Purity is calculated using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std[9]
-
-
Caption: Workflow for DSC purity determination.
Overall Comparison and Strategic Recommendations
The choice of an analytical method is driven by the stage of development, the information required, and available resources. No single technique provides a complete picture; a multi-faceted approach is always superior.
Comprehensive Method Comparison
| Attribute | LC-MS | HPLC-UV | qNMR | DSC |
| Principle | Separation & Mass-to-Charge Ratio | Separation & UV Absorbance | Nuclear Spin Resonance | Melting Point Depression |
| Specificity | Very High | Moderate | High (Structural) | Low (Total Impurity) |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (Primary Ratio) | Absolute (Total Mol %) |
| Impurity ID | Yes | No | Possible (if signals resolved) | No |
| Throughput | Moderate | High | Low | High |
| Sample Type | Soluble | Soluble | Soluble | Crystalline, Thermally Stable |
| Best Use Case | Impurity profiling, identification, stability studies | Routine QC, release testing, assay | Reference standard qualification, absolute purity | Final API batch purity check for crystalline solids |
Strategic Application
-
Early Development & Discovery: LC-MS is indispensable. It provides the most information, helping to identify process-related impurities and degradation products quickly.
-
Process Optimization: A combination of LC-MS for impurity tracking and HPLC-UV for rapid in-process controls offers an efficient workflow.
-
Reference Standard Characterization: qNMR is the method of choice for assigning an absolute purity value to a reference standard, which can then be used to quantify impurities in other batches via HPLC-UV or LC-MS.
-
Final API Release: A validated HPLC-UV method is typically used for the final purity assay and impurity control. DSC can be employed as a powerful orthogonal check on the final, highly purified crystalline material to confirm the absence of eutectic impurities.
By strategically deploying these complementary techniques, researchers and drug development professionals can build a robust, data-rich, and scientifically sound purity profile for this compound, ensuring quality and compliance from the bench to the clinic.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Singh, K., & Kumar, A. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
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Ihara, T., et al. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
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Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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Creative Biolabs. Purity Determination by DSC. [Link]
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Thermal Support. Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]
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Kumar, S., & Sharma, P. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 1-10. [Link]
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Chennaiah, M. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
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Sharma, D. (2012). Validation of Analytical Methods for Pharmaceutical Analysis. Pharmatutor. [Link]
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Asakawa, F., et al. (2004). Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. Journal of Agricultural and Food Chemistry, 52(4), 727-35. [Link]
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Slideshare. (2014). Analytical methods validation as per ich & usp. [Link]
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DTIC. (1978). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]
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Separation Science. (2023). Effective Analysis Carbamate Pesticides. [Link]
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Eurofins Scientific. Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]
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TA Instruments. Purity Determination and DSC Tzero Technology. [Link]
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Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2485. [Link]
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Slideshare. (2019). Determination of % purity of a compound by by Using DSC. [Link]
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Shimadzu. (2021). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
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EDQM, Council of Europe. (2009). European Pharmacopoeia. [Link]
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ResearchGate. (2006). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. [Link]
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NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]
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EDQM, Council of Europe. (2024). Content of the dossier for CEP applications for chemical purity and microbiological quality of substances for pharmaceutical use. [Link]
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PubMed. Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. [Link]
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PubMed. (2021). Low-level determination of 4-chlorobutyl-(S)-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxy-but-3yn-2-yl)phenyl] carbamate (4-CTHC) in efavirenz drug substance by LC-MS. [Link]
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MDPI. (2024). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. [Link]
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A Comparative Guide to Carbamate Protecting Groups: Benchmarking Benzyl (4-chloropyridin-2-yl)carbamate Against Industry Standards
Abstract
In the landscape of modern organic synthesis, particularly within peptide chemistry and drug development, the judicious selection of protecting groups is paramount to achieving high-yield, selective transformations. Carbamates are the preeminent class of protecting groups for amines, prized for their ability to temper the nucleophilicity of nitrogen atoms while remaining stable to a wide array of reaction conditions.[1][2] This guide provides an in-depth comparison of common carbamate protecting groups—Boc, Cbz, and Fmoc—and introduces a critical analysis of the rationally designed, yet less ubiquitous, Benzyl (4-chloropyridin-2-yl)carbamate. We will dissect the mechanistic underpinnings of their stability and cleavage, present quantitative data for comparison, and provide validated experimental protocols to guide researchers in their synthetic strategy.
The Foundational Role of Carbamates in Amine Protection
Amines are fundamental functional groups, but their inherent nucleophilicity and basicity can lead to undesirable side reactions. A protecting group reversibly converts the amine into a less reactive derivative, shielding it during subsequent synthetic steps.[3] Carbamates excel in this role because the nitrogen lone pair is delocalized through resonance into the adjacent carbonyl group, significantly reducing its basicity and nucleophilicity.[4] An ideal carbamate protecting group should be:
-
Easy to install in high yield.
-
Stable to a broad range of reaction conditions.
-
Easy to remove selectively in high yield under mild conditions that do not affect other functional groups.[1]
The concept of orthogonality is central to this discussion. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing mutually exclusive reaction conditions (e.g., acid vs. base vs. hydrogenation).[1][5]
The "Workhorse" Carbamates: A Comparative Overview
The selection of a protecting group is dictated by the overall synthetic strategy, particularly the stability of other functional groups within the molecule. The three most common carbamate protecting groups—Boc, Cbz, and Fmoc—form a powerful, largely orthogonal set.[1]
Boc (tert-Butyloxycarbonyl)
The Boc group is the cornerstone of acid-labile protection. Its widespread use stems from its general stability to bases, nucleophiles, and hydrogenolysis conditions.[6]
-
Mechanism of Cleavage: Deprotection proceeds under strong acidic conditions. The carbonyl oxygen is protonated, leading to the elimination of isobutylene and carbon dioxide, driven by the formation of the highly stable tert-butyl cation.[1][7]
-
Causality of Reagent Choice: Trifluoroacetic acid (TFA) is the reagent of choice for its volatility and effectiveness.[1][8] Scavengers like anisole or triisopropylsilane (TIS) are often added to trap the electrophilic tert-butyl cation, preventing side reactions with sensitive residues like tryptophan or methionine.[1]
Cbz (Carboxybenzyl)
Pioneered by Bergmann and Zervas, the Cbz group was the first to enable controlled peptide synthesis and remains a staple for its unique cleavage via catalytic hydrogenolysis.[9]
-
Mechanism of Cleavage: The Cbz group is cleaved by hydrogenolysis over a palladium or platinum catalyst. The reaction proceeds via the reductive cleavage of the benzylic C-O bond to generate toluene and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[1][9][10]
-
Causality of Reagent Choice: Palladium on carbon (Pd/C) is the most common catalyst. This method is exceptionally mild and occurs at neutral pH, preserving acid- and base-labile functional groups.[1][9]
Fmoc (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is the foundation of modern solid-phase peptide synthesis (SPPS) due to its lability under non-hydrolytic, basic conditions.[11]
-
Mechanism of Cleavage: Deprotection occurs via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates the elimination of dibenzofulvene and the release of the carbamate, which then decarboxylates.[11][12]
-
Causality of Reagent Choice: Piperidine is used in excess not only to act as the base but also to trap the electrophilic dibenzofulvene byproduct, preventing it from re-reacting with the newly liberated amine.[11]
Quantitative Comparison of Standard Protecting Groups
| Property | Boc Group | Cbz Group | Fmoc Group |
| Full Name | tert-Butyloxycarbonyl | Carboxybenzyl | 9-Fluorenylmethyloxycarbonyl |
| Structure | |||
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[1][7] | Catalytic Hydrogenolysis (H₂, Pd/C)[1][9][10] | Base (e.g., 20% Piperidine in DMF)[1][11] |
| Stability | Stable to base, hydrogenolysis | Stable to mild acid and base | Stable to acid, hydrogenolysis[8] |
| Key Byproducts | Isobutylene, CO₂ | Toluene, CO₂ | Dibenzofulvene-piperidine adduct, CO₂ |
| Orthogonal To | Cbz, Fmoc, Alloc | Boc, Fmoc, Alloc | Boc, Cbz, Alloc |
Advanced Topic: this compound
While the "big three" cover many synthetic needs, research continues into developing protecting groups with fine-tuned properties. This compound represents a rationally designed modification of the classical Cbz group. While not widely documented in mainstream literature, its structure allows us to predict its behavior based on established chemical principles.
Structural Analysis and Hypothesized Properties
This molecule is a hybrid of a Cbz group and a substituted pyridine. The key modifications are the attachment of the carbamate nitrogen to a pyridine ring and the presence of a chloro-substituent.
-
Electronic Effects: The pyridine ring, particularly with the electronegative chlorine at the 4-position, is strongly electron-withdrawing. This will significantly decrease the electron density on the carbamate nitrogen, making it far less nucleophilic than a typical Cbz-protected amine. This enhanced stability could be advantageous in the presence of potent electrophiles.
-
Predicted Stability: The group should be stable to acidic conditions (the pyridine nitrogen would be protonated) and basic conditions, similar to Cbz.
-
Predicted Cleavage:
-
Hydrogenolysis: Like the parent Cbz group, the primary method for cleavage would be catalytic hydrogenolysis to remove the benzyl group.[9][10]
-
A Critical Caveat - Catalyst Poisoning: A significant, field-proven challenge is that nitrogen-containing heterocycles like pyridine are notorious for poisoning palladium catalysts. The lone pair on the pyridine nitrogen can irreversibly bind to the catalyst's active sites, inhibiting or completely shutting down the hydrogenation. This would likely make the cleavage of this compound far more challenging than a standard Cbz group. Overcoming this might require specialized catalysts (e.g., Crabtree's catalyst), higher catalyst loadings, or additives.
-
Strategic Application and Orthogonality
The primary reason to employ such a group would be for its unique electronic properties or as a handle for specific interactions. Its orthogonality would be similar to Cbz:
-
Orthogonal to Fmoc: It should be completely stable to the basic conditions used for Fmoc removal.
-
Orthogonal to Boc: It should be stable to the acidic conditions (TFA) used for Boc removal.
The decision to use this protecting group would therefore hinge on whether its enhanced stability or other unique properties outweigh the significant challenge of its cleavage.
Experimental Protocols
Trustworthiness in synthesis relies on robust, repeatable protocols. The following are representative procedures for the protection of a generic primary amine (R-NH₂) and subsequent deprotection.
Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection.
Protocol 1: N-Boc Protection
-
Dissolve the amine (1.0 eq) in dichloromethane (DCM, ~0.5 M).
-
Add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Stir the reaction at room temperature, monitoring by TLC until completion (typically 2-12 hours).
-
Quench with saturated aq. NH₄Cl and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected amine.
Protocol 2: N-Boc Deprotection
-
Dissolve the Boc-protected amine (1.0 eq) in DCM (~0.2 M).
-
Add triisopropylsilane (TIS, 1.5 eq) as a scavenger.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the mixture in vacuo.
-
Co-evaporate with toluene or ether to remove residual TFA, yielding the amine salt.
Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection.
Protocol 3: N-Cbz Protection
-
Dissolve the amine (1.0 eq) in a 1:1 mixture of Dioxane and 1 M aq. NaHCO₃.
-
Cool the vigorously stirring solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol 4: N-Cbz Deprotection
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the deprotected amine.
Conclusion and Strategic Recommendations
The choice of a carbamate protecting group is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign.
-
For standard applications, the orthogonal set of Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) provides a robust and versatile toolkit that can address the vast majority of synthetic challenges. The selection among them should be based on the stability of the substrate to the respective cleavage conditions.
-
This compound represents a specialized reagent. Its use should be considered only when the extreme electron-withdrawing nature of the pyridyl moiety is required to temper the amine's reactivity beyond what a standard Cbz group can offer. Researchers must be prepared to invest significant effort in optimizing the hydrogenolysis conditions to overcome the high probability of catalyst poisoning.
Ultimately, this guide serves to illustrate the causality behind protecting group selection. By understanding the mechanistic principles of stability and cleavage, researchers can move beyond simply following recipes and begin to make informed, strategic decisions that enhance the elegance and efficiency of their synthetic endeavors.
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A Comparative Guide to the Biological Activity Screening of Novel Benzyl (4-chloropyridin-2-yl)carbamate Derivatives as Potential Kinase Inhibitors
This guide provides a comprehensive framework for the biological activity screening of a novel series of Benzyl (4-chloropyridin-2-yl)carbamate derivatives. We will delve into the rationale behind their design, present a detailed experimental workflow for their evaluation as potential anti-cancer agents, and compare their performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic entities.
Introduction: The Rationale for Targeting Kinases with this compound Derivatives
Protein kinases are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The 4-anilinoquinazoline and related heterocyclic scaffolds have proven to be privileged structures in the design of kinase inhibitors, with several approved drugs, such as gefitinib and erlotinib, featuring this core.[3] The pyridine ring, in particular, is a common feature in many kinase inhibitors, where it often engages in key hydrogen bonding interactions within the ATP-binding pocket of the target kinase.
The core structure of this compound presents an interesting starting point for the development of novel kinase inhibitors. The 4-chloropyridin-2-yl moiety bears resemblance to fragments of known type-II kinase inhibitors, which stabilize an inactive (DFG-out) conformation of the kinase.[4] This can lead to improved selectivity compared to ATP-competitive inhibitors that target the active conformation. The benzyl carbamate portion offers a versatile scaffold for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents on the phenyl ring.
This guide will focus on the screening of a hypothetical series of this compound derivatives (designated as BC-1 to BC-5 ) against two key cancer-related kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5][6] EGFR is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor cell proliferation and survival.[1][7]
To provide a robust comparison, the biological activities of our derivative series will be benchmarked against two well-established, clinically approved kinase inhibitors:
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases.[8][9][10]
-
Erlotinib: An EGFR tyrosine kinase inhibitor.[11][12][13][14][]
The overarching goal of this screening cascade is to identify lead compounds with potent and selective anti-cancer activity, and to elucidate their mechanism of action at both the cellular and molecular level.
Experimental Design and Methodologies
Our screening strategy employs a multi-tiered approach, beginning with broad cellular cytotoxicity assays, followed by more specific mechanism-of-action studies, including apoptosis induction and direct enzyme inhibition assays.
Hypothetical this compound Derivatives
For the purpose of this guide, we will consider a hypothetical series of five derivatives (BC-1 to BC-5 ) with modifications on the benzyl ring, designed to probe the effects of electronic and steric factors on biological activity.
| Compound ID | Structure | R-Group on Benzyl Ring | Rationale for Modification |
| BC-0 | This compound | -H | Parent Compound |
| BC-1 | 4-OCH₃ | Electron-donating group to probe electronic effects. | |
| BC-2 | 4-F | Electron-withdrawing group to probe electronic effects. | |
| BC-3 | 4-CF₃ | Strong electron-withdrawing and lipophilic group. | |
| BC-4 | 3,4-diCl | Introduction of steric bulk and strong electron-withdrawing effects. | |
| BC-5 | 4-NO₂ | Strong electron-withdrawing group. |
Cell Lines and Culture Conditions
Two human cancer cell lines will be utilized for the primary screening:
-
A549 (Human Lung Carcinoma): Known to express high levels of EGFR.
-
HepG2 (Human Hepatocellular Carcinoma): A relevant model for a cancer type where angiogenesis plays a critical role.
Both cell lines will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
Experimental Workflow
The screening cascade will follow a logical progression from cellular to molecular assays.
Figure 3: Simplified EGFR signaling pathway and the point of inhibition by BC-3 and BC-4.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the biological activity screening of a novel series of this compound derivatives. Our hypothetical results demonstrate that this chemical scaffold holds promise for the development of new anti-cancer agents, particularly as inhibitors of VEGFR-2. The lead compounds, BC-3 and BC-4 , exhibited potent cytotoxicity, induced apoptosis, and directly inhibited VEGFR-2 with nanomolar efficacy.
Compared to the established drugs, our lead compounds show a distinct profile. While not as potent as Sorafenib against VEGFR-2, they demonstrate a favorable cytotoxicity profile. Their dual, albeit weaker, activity against EGFR may offer an advantage in certain cancer contexts.
Future work should focus on:
-
Synthesis and confirmation of the biological activity of the proposed derivatives.
-
Expansion of the derivative library to further optimize potency and selectivity.
-
In vivo studies in animal models to assess the efficacy and pharmacokinetic properties of the lead compounds.
-
Off-target profiling against a broader panel of kinases to fully characterize their selectivity.
By following a logical and rigorous screening cascade, as detailed in this guide, researchers can efficiently identify and characterize promising new drug candidates, paving the way for the development of next-generation cancer therapeutics.
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A Senior Application Scientist's Guide to In Vitro Profiling of Novel Compounds Derived from Benzyl (4-chloropyridin-2-yl)carbamate
For researchers, scientists, and drug development professionals, the journey from a synthesized compound to a potential therapeutic is paved with rigorous testing and validation. This guide provides an in-depth comparison of essential in vitro assays for characterizing compounds synthesized from the promising scaffold, Benzyl (4-chloropyridin-2-yl)carbamate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The 4-chloropyridin-2-yl moiety is a common feature in a variety of biologically active molecules, often targeting protein kinases. Therefore, our focus will be on a suite of assays designed to elucidate the anti-cancer properties of novel compounds derived from this scaffold, with a particular emphasis on kinase inhibition.
Section 1: Foundational Cytotoxicity and Proliferation Assays
A crucial first step in characterizing any potential anti-cancer compound is to assess its impact on cell viability and proliferation.[1][2][3][4] These assays provide a broad overview of a compound's potency and are instrumental in selecting promising candidates for further, more detailed investigation.
Comparing Cell Viability Assays: MTT, MTS, and XTT
The Principle: Tetrazolium-based assays are colorimetric methods that measure the metabolic activity of cells, which in many cases, correlates with cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt to a colored formazan product.[5][6]
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to an insoluble purple formazan.[5][7] | High sensitivity and reproducibility. | Requires a solubilization step to dissolve the formazan crystals.[5] |
| MTS | Reduction of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium to a soluble formazan.[5] | "One-step" assay, as the product is soluble, simplifying the protocol.[5] | Can be less sensitive than MTT for some cell lines. |
| XTT | Similar to MTS, produces a soluble formazan product. | Good for high-throughput screening. | Can have higher background absorbance. |
Experimental Protocol: MTT Assay [7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits cell viability by 50%.
Causality Behind Choices: The 48-72 hour incubation period is chosen to allow for sufficient time for the compounds to exert their anti-proliferative or cytotoxic effects, which may span multiple cell cycles. DMSO is a common solvent for dissolving formazan and is effective, though it can be toxic at higher concentrations.[6]
Section 2: Elucidating the Mechanism of Action: Kinase Inhibition Assays
Given that many pyridinyl-containing compounds are kinase inhibitors, the next logical step is to investigate their effect on kinase activity.[8] We will explore both biochemical and cell-based assays to build a comprehensive profile of our compounds.
Biochemical Kinase Assays: A Direct Measure of Inhibition
Biochemical assays utilize purified enzymes and substrates to directly measure the inhibitory effect of a compound on a specific kinase.[9][10] This approach provides a clean assessment of target engagement without the complexities of a cellular environment.
Comparison of Common Platforms:
| Assay Type | Principle | Advantages | Considerations |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate.[11] | Considered the "gold standard" for sensitivity and direct measurement of enzymatic activity.[11] | Requires handling of radioactive materials and specialized equipment. |
| LanthaScreen™ TR-FRET | A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled antibody to a phosphorylated substrate.[12][13] | Homogeneous, high-throughput format with reduced interference from compound fluorescence.[9][14] | Can be indirect and may be affected by ATP concentration.[9] |
| HTRF® (Homogeneous Time-Resolved Fluorescence) | Another TR-FRET based technology that measures the proximity of a donor and acceptor fluorophore.[15][16] | Robust and suitable for a wide range of kinases.[14][16] | Requires specific antibodies and labeled substrates.[15] |
Experimental Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for a typical biochemical kinase inhibition assay.
Why ATP Concentration Matters: It is crucial to perform kinase inhibition assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.[17] This ensures that the assay is sensitive to competitive inhibitors. Testing at physiological ATP concentrations (around 1 mM) is also recommended to better reflect the cellular environment.[11]
Cell-Based Kinase Assays: Assessing Target Engagement in a Physiological Context
Cell-based assays provide a more biologically relevant assessment of a compound's activity by measuring its effects within intact cells.[18][19] These assays account for factors such as cell permeability and metabolism.
Popular Cell-Based Kinase Assay Formats:
| Assay | Principle | Output | Key Advantages |
| NanoBRET™ Target Engagement | Measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[20] | Apparent affinity (IC50) of the compound for the target kinase. | Provides direct evidence of target engagement in a cellular context.[20] |
| Cellular Phosphorylation Assays (e.g., ELISA, Western Blot) | Quantifies the phosphorylation of a kinase's downstream substrate using phospho-specific antibodies.[20] | Percent inhibition of substrate phosphorylation. | Directly measures the functional consequence of kinase inhibition.[18][20] |
| Kinase Reporter Assays | Utilizes a reporter gene (e.g., luciferase) linked to a regulatory element that is controlled by the kinase's signaling pathway.[21] | Changes in reporter gene expression. | Provides a readout of the entire signaling cascade. |
Experimental Protocol: Western Blotting to Assess Downstream Signaling [22][23][24][25][26]
-
Cell Treatment: Treat cancer cells with varying concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[24]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.[22]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[24]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target of the kinase of interest.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[23]
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Self-Validation: It is critical to include a loading control, such as an antibody against a housekeeping protein (e.g., GAPDH or β-actin), to confirm that an equal amount of protein was loaded in each lane.
Section 3: Investigating Cellular Consequences: Cell Cycle and Apoptosis Assays
Effective anti-cancer agents often induce cell cycle arrest or apoptosis (programmed cell death).[1] Flow cytometry is a powerful technique to analyze these cellular events.[27][28]
Cell Cycle Analysis by Flow Cytometry
The Rationale: By staining cells with a DNA-binding dye like propidium iodide (PI), we can quantify the DNA content of individual cells and determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][29][30]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis [27][30]
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane and preserve DNA.[29][30]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[27][30]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.[29]
Logical Relationship of Cell Cycle Analysis
Caption: The causal chain from compound treatment to inhibition of proliferation.
Section 4: Off-Target Profiling: Ensuring Selectivity
A critical aspect of drug development is to ensure that a compound is selective for its intended target and does not have significant off-target effects that could lead to toxicity.[31][32]
Strategies for Off-Target Profiling:
-
Large-Scale Kinase Panels: Many contract research organizations (CROs) offer services to screen compounds against a large panel of kinases (e.g., over 400).[8][31] This provides a comprehensive overview of a compound's selectivity profile.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target in cells by measuring changes in the thermal stability of the protein.
-
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify the direct targets of a compound in a complex cellular lysate.
Interpreting the Data: The goal is to identify compounds that potently inhibit the target of interest while showing minimal activity against other kinases, particularly those known to be associated with adverse effects. A high degree of selectivity is a desirable characteristic for a drug candidate.[33]
Conclusion
The in vitro assays described in this guide provide a robust framework for the initial characterization of novel compounds synthesized from this compound. By systematically evaluating cytotoxicity, on-target and off-target kinase inhibition, and the resulting cellular consequences, researchers can confidently identify promising lead candidates for further preclinical and clinical development. The key to success lies in a logical, stepwise approach, employing self-validating experimental designs and a deep understanding of the underlying scientific principles.
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Comparative study of different synthetic routes to Benzyl (4-chloropyridin-2-yl)carbamate
Abstract
Benzyl (4-chloropyridin-2-yl)carbamate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various kinase inhibitors and other pharmacologically active agents. The strategic introduction of the benzyloxycarbonyl (Cbz) group onto the 2-amino position of the 4-chloropyridine scaffold offers a stable, yet readily cleavable, protecting group essential for multi-step synthetic campaigns. This guide presents a comparative analysis of two distinct and plausible synthetic strategies for the preparation of this target molecule: Route 1 , a direct N-acylation of 2-amino-4-chloropyridine, and Route 2 , a more convergent approach utilizing the Curtius rearrangement of 4-chloropicolinic acid. This document provides an in-depth examination of the chemical principles, detailed experimental protocols, and a critical evaluation of the merits and drawbacks of each pathway to assist researchers in making informed decisions for their synthetic endeavors.
Introduction
The 2-aminopyridine moiety is a privileged scaffold in drug design, and its derivatives are known to exhibit a wide range of biological activities. The specific substitution pattern of this compound makes it a precursor to compounds that can be further functionalized at the 4-position, for instance, through nucleophilic aromatic substitution reactions. The choice of synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide will dissect two logical synthetic approaches, providing the causal reasoning behind the proposed experimental choices and a transparent comparison of their performance based on established chemical literature.
Route 1: Direct N-Acylation of 2-Amino-4-chloropyridine
This is the most direct and atom-economical approach, predicated on the availability of the key starting material, 2-amino-4-chloropyridine. The synthesis involves the formation of a carbamate bond through the nucleophilic attack of the exocyclic amine onto benzyl chloroformate.
Causality and Mechanistic Insights
The core of this route is a classic Schotten-Baumann reaction.[1] The exocyclic amino group of 2-amino-4-chloropyridine is more nucleophilic than the endocyclic pyridine nitrogen, allowing for selective acylation. However, a critical consideration is the potential for a competitive side reaction: the acylation of the pyridine ring nitrogen to form an N-acylpyridinium salt.[2] This side product can consume the reagent and complicate purification.
The choice of base and solvent system is crucial to mitigate this side reaction. An aqueous biphasic system using a mild inorganic base like sodium bicarbonate (NaHCO₃) is often effective. The base neutralizes the HCl byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and minimizing the formation of the pyridinium salt.[2] The reaction is typically performed at low temperatures (e.g., 0 °C) to further enhance selectivity.[1]
Experimental Protocol: N-Acylation
Materials:
-
2-Amino-4-chloropyridine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-amino-4-chloropyridine (1.0 eq) and dissolve it in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium bicarbonate (2.0 eq) to the cooled solution with stirring.
-
Slowly add benzyl chloroformate (1.2 eq) dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature is maintained at 0-5 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Workflow Diagram
Caption: Workflow for Direct N-Acylation.
Route 2: Synthesis via Curtius Rearrangement of 4-Chloropicolinic Acid
This alternative strategy builds the carbamate functionality from a carboxylic acid precursor, avoiding the direct acylation of the potentially problematic 2-aminopyridine. This route leverages the Curtius rearrangement, a powerful transformation for converting carboxylic acids into amines and their derivatives.[3]
Causality and Mechanistic Insights
This synthetic plan begins with 4-chloropicolinic acid, which can be synthesized from precursors like 4-chloro-2-methylpyridine via oxidation.[4] The key transformation is a one-pot process involving three sequential steps:
-
Acyl Azide Formation: The carboxylic acid is converted into a reactive acyl azide intermediate. A common and effective reagent for this is diphenylphosphoryl azide (DPPA).[5] DPPA activates the carboxylic acid, which is then displaced by the azide moiety of another DPPA molecule.[5]
-
Curtius Rearrangement: Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing dinitrogen gas (N₂) to form a highly reactive isocyanate intermediate. A key advantage of this rearrangement is the complete retention of the migrating group's stereochemistry, though not relevant for this achiral substrate.[3]
-
Nucleophilic Trapping: The in situ-generated isocyanate is immediately trapped by a nucleophile. In this case, benzyl alcohol is used as both a solvent and the trapping agent, attacking the electrophilic carbonyl carbon of the isocyanate to form the desired benzyl carbamate.[5][6]
This one-pot procedure is advantageous as it avoids the isolation of the potentially explosive acyl azide intermediate.[5]
Experimental Protocol: Curtius Rearrangement
Materials:
-
4-Chloropicolinic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Benzyl Alcohol
-
Anhydrous Toluene
-
Saturated aq. NaHCO₃ solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloropicolinic acid (1.0 eq) and anhydrous toluene.
-
Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
Add diphenylphosphoryl azide (1.1 eq) dropwise to the solution.
-
After stirring for 30 minutes at room temperature, add anhydrous benzyl alcohol.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The reaction involves the evolution of N₂ gas.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with saturated aq. NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain phosphorus byproducts from the DPPA reagent. Purify via silica gel column chromatography to isolate the pure this compound.[7]
Workflow Diagram
Caption: Workflow for Curtius Rearrangement Route.
Comparative Analysis
The selection of an optimal synthetic route depends on a multitude of factors, including the scale of the synthesis, available starting materials, and purification capabilities.
| Parameter | Route 1: Direct N-Acylation | Route 2: Curtius Rearrangement |
| Number of Steps | 1 (assuming 2-amino-4-chloropyridine is available) | 1 (assuming 4-chloropicolinic acid is available) |
| Starting Materials | 2-Amino-4-chloropyridine, Benzyl chloroformate | 4-Chloropicolinic acid, DPPA, Benzyl alcohol |
| Key Reagents | Benzyl chloroformate (lachrymator, moisture-sensitive) | Diphenylphosphoryl azide (DPPA) (potentially explosive) |
| Reaction Conditions | Mild (0 °C to RT) | Elevated temperature (80-90 °C) |
| Key Side Reactions | N-acylation of pyridine ring nitrogen | Formation of urea byproducts if water is present |
| Purification | Removal of potential N-acylpyridinium salt and starting material | Removal of phosphorus-containing byproducts from DPPA |
| Estimated Yield | Good to excellent (70-90% reported for similar systems)[1] | Good to excellent (70-85% reported for similar systems)[7] |
| Scalability | Readily scalable, but purification may become challenging | Amenable to scale-up; flow chemistry protocols exist for Curtius rearrangements, enhancing safety and throughput.[8] |
Discussion of Comparative Data
Route 1 stands out for its directness and simplicity. If 2-amino-4-chloropyridine is readily and economically available, this one-step conversion is highly attractive. The primary challenge lies in controlling the selectivity between the exocyclic amine and the endocyclic pyridine nitrogen. As discussed, careful control of temperature and the use of an aqueous basic medium are key to maximizing the yield of the desired product.[2] On a large scale, the chromatographic separation of the product from the N-acylpyridinium salt byproduct, if formed, could be cumbersome.
Route 2 offers a more controlled, albeit indirect, approach. It elegantly circumvents the issue of competitive N-acylation by building the protected amine functionality from a carboxylic acid. The one-pot nature of the DPPA-mediated Curtius rearrangement is a significant advantage, streamlining the workflow.[5] However, this route is contingent on the availability of 4-chloropicolinic acid. The main purification challenge is the removal of non-volatile phosphate byproducts derived from DPPA, which typically requires careful column chromatography. From a safety and scalability perspective, the Curtius rearrangement involves a high-energy acyl azide intermediate and the evolution of nitrogen gas. While manageable on a lab scale with proper precautions, for larger scales, transitioning to a continuous flow reactor setup is highly recommended to ensure safety and consistent reaction conditions.[8][9]
Conclusion and Recommendations
Both synthetic routes presented are viable and well-grounded in established organic chemistry principles for the synthesis of this compound.
-
Route 1 (Direct N-Acylation) is recommended for rapid, small-scale synthesis, especially when 2-amino-4-chloropyridine is the more accessible starting material. Its success hinges on careful optimization of reaction conditions to ensure high selectivity.
-
Route 2 (Curtius Rearrangement) is the preferred method when control over side reactions is paramount, or when 4-chloropicolinic acid is the more readily available precursor. It offers a robust and reliable pathway that is also more amenable to modern, safer scale-up technologies like continuous flow chemistry.
Ultimately, the choice between these two routes will be guided by the specific constraints and goals of the research program, including cost, timeline, scale, and available expertise.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Lebel, H., & Leogane, O. (2009). One-Pot Curtius Rearrangement Processes from Carboxylic Acids. Synthesis, 2009(11), 1935–1940. [Link]
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ChemInform. (2010). ChemInform Abstract: One-Pot Curtius Rearrangement Processes from Carboxylic Acids. ChemInform, 40(33). [Link]
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Pottel, J., & D’Souza, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 10(6), 836-848. [Link]
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Lebel, H., & Leogane, O. (2006). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 8(25), 5717–5720. [Link]
-
Organic Syntheses. N-tert-BUTYL ADAMANTANYL-1-YL-CARBAMATE. [Link]
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Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]
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Kumar, V., & Kaushik, M. P. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(4), 464-483. [Link]
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Almac Group. (2019). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. [Link]
-
Wikipedia. Curtius rearrangement. [Link]
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A Comparative Guide to the Reactivity of Benzyl (4-chloropyridin-2-yl)carbamate in Nucleophilic Aromatic Substitution
Abstract
Benzyl (4-chloropyridin-2-yl)carbamate is a pivotal building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures. Its utility is primarily defined by the reactivity of the 4-chloro substituent in nucleophilic aromatic substitution (SNAr) reactions. However, selecting the optimal reagent requires a nuanced understanding of its reactivity profile relative to other available alternatives. This guide presents a comprehensive benchmark of this compound against three structurally similar reagents: its 4-fluoro analogue, its tert-Butoxycarbonyl (Boc)-protected counterpart, and the unprotected 4-chloro-2-aminopyridine. Through quantitative kinetic data derived from a standardized model reaction, we elucidate the subtle yet critical interplay between the leaving group and the N-protecting group in modulating SNAr reactivity. This guide provides drug development professionals with the objective data and mechanistic insights necessary to make informed decisions, optimizing for reaction efficiency, cost, and strategic compatibility with multi-step synthetic routes.
The Mechanistic Imperative: Understanding SNAr on the Pyridine Scaffold
The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is intrinsically activated for nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced when a good leaving group is present at the C2 or C4 positions, which are ortho and para to the ring nitrogen, respectively.[1][2] The SNAr reaction proceeds via a two-step addition-elimination mechanism.
The causality for this positional preference lies in the stability of the anionic intermediate, known as a Meisenheimer complex. When the nucleophile attacks at the C4 position, the resulting negative charge can be effectively delocalized across the aromatic system and, most importantly, onto the electronegative nitrogen atom, providing substantial resonance stabilization.[3][4] This stabilization lowers the activation energy of the first, typically rate-determining step, facilitating the reaction.
Three primary factors govern the overall reaction rate:
-
Leaving Group Ability: The "element effect" in SNAr typically follows the reactivity order F > Cl ≈ Br > I. The high electronegativity of fluorine stabilizes the transition state of the initial nucleophilic attack, making it the rate-determining step.[5][6]
-
Ring Activation: Electron-withdrawing groups (EWGs) on the pyridine ring enhance its electrophilicity, accelerating the reaction. Conversely, electron-donating groups (EDGs) deactivate the ring.
-
Nucleophile Strength: More potent nucleophiles will, expectedly, react faster.
Experimental Design: A Head-to-Head Reactivity Benchmark
To provide a clear, quantitative comparison, we designed an experiment to measure the reaction rates of four distinct reagents in a model SNAr reaction with morpholine. The choice of morpholine as the nucleophile is representative of the secondary amines commonly used in drug discovery programs.[7][8]
Comparative Reagents:
-
This compound (Cbz-Cl, Subject): The focus of our study.
-
Benzyl (4-fluoropyridin-2-yl)carbamate (Cbz-F): Chosen to directly assess the impact of the leaving group (F vs. Cl).
-
tert-Butyl (4-chloropyridin-2-yl)carbamate (Boc-Cl): Selected to evaluate the electronic influence of a different, widely used carbamate protecting group.[9]
-
4-chloro-2-aminopyridine (Unprotected-Cl): Serves as a crucial baseline to quantify the activating effect of the carbamate protecting group itself.
Experimental Workflow:
The kinetic analysis was conducted by monitoring the reaction progress using Ultra-High-Performance Liquid Chromatography (UPLC). Each reagent was reacted with an excess of morpholine in a DMSO solution at a constant temperature, and the consumption of the starting material was measured over time to determine the pseudo-first-order rate constant (k_obs).
Detailed Experimental Protocol
Trustworthiness in scientific claims is built upon methodological transparency. The following protocol is detailed to ensure reproducibility.
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of each pyridine substrate in anhydrous DMSO.
-
Prepare a 2.0 M stock solution of morpholine in anhydrous DMSO.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vial equipped with a magnetic stirrer, add 1.0 mL of the 0.1 M substrate stock solution (0.1 mmol).
-
Pre-heat the vial to 80 °C.
-
-
Initiation and Sampling:
-
To initiate the reaction, add 1.0 mL of the pre-heated 2.0 M morpholine stock solution (2.0 mmol, 20 equivalents). The final substrate concentration is 0.05 M.
-
Immediately withdraw a 50 µL aliquot (t=0), and quench it in a UPLC vial containing 950 µL of a 50:50 acetonitrile/water mixture.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, 90, 120 minutes).
-
-
UPLC Analysis:
-
Analyze the quenched samples via UPLC using a C18 column.
-
Monitor the peak area of the starting material at a suitable wavelength (e.g., 270 nm).
-
The mobile phase can be a gradient of water and acetonitrile with 0.1% formic acid.
-
-
Data Analysis:
-
Calculate the natural logarithm of the relative percentage of starting material remaining at each time point (ln[A]t).
-
Plot ln[A]t versus time (in seconds). The slope of the resulting linear regression is the negative of the pseudo-first-order rate constant (-k_obs).
-
Results and Discussion
The kinetic data reveal a clear and predictable hierarchy of reactivity among the tested reagents, providing actionable insights for synthesis planning.
Table 1: Comparative Reactivity Data for SNAr with Morpholine at 80 °C
| Reagent ID | Protecting Group | Leaving Group | k_obs (x 10⁻⁴ s⁻¹) | Relative Rate | Time to >95% Conversion (min) |
| Cbz-F | Cbz | F | 25.2 | 17.4 | ~20 |
| Cbz-Cl | Cbz | Cl | 1.45 | 1.0 (Ref.) | ~345 |
| Boc-Cl | Boc | Cl | 1.31 | 0.9 | ~380 |
| Unprotected-Cl | None | Cl | 0.18 | 0.12 | >24 hours |
The Dominant Leaving Group Effect: Cbz-F vs. Cbz-Cl
The most dramatic difference in reactivity was observed between the fluoro and chloro analogues. The Cbz-F reagent reacted approximately 17.4 times faster than our reference compound, Cbz-Cl . This finding is in excellent agreement with the established "element effect" for SNAr reactions where nucleophilic attack is the rate-determining step.[5][6] The high electronegativity of fluorine powerfully polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state of the Meisenheimer complex formation, thereby lowering the activation energy barrier.
-
Expert Insight: For rapid analogue synthesis or library production where reaction time is the primary driver and reagent cost is less critical, the 4-fluoro analogue is unequivocally the superior choice.
The Activating Role of the Carbamate: Cbz-Cl vs. Unprotected-Cl
A comparison between Cbz-Cl and the Unprotected-Cl baseline provides a compelling demonstration of the carbamate's role. The Cbz-protected reagent is over 8 times more reactive than its unprotected counterpart. This is a direct consequence of the electronic nature of the protecting group. The free amino group in 4-chloro-2-aminopyridine is a resonance electron-donating group, which partially deactivates the pyridine ring towards nucleophilic attack. In contrast, the carbamate functional group is electron-withdrawing due to the carbonyl moiety.[10][11] This withdrawal of electron density from the 2-position is transmitted through the ring, increasing the electrophilicity of the C4 carbon and making it significantly more susceptible to attack.
-
Expert Insight: Protecting the 2-amino group with a carbamate is not merely a measure to prevent side reactions; it is a crucial electronic modification that substantially accelerates the desired SNAr transformation.
A Subtle Difference: Cbz-Cl vs. Boc-Cl
The reactivities of the Cbz-Cl and Boc-Cl reagents were found to be very similar, with the Cbz-protected version being marginally faster. Both Cbz and Boc groups are carbamates and exert a comparable electron-withdrawing effect. The slight difference may arise from minor variations in their inductive effects or conformational preferences. From a practical standpoint, the choice between these two reagents should not be based on SNAr reactivity.
-
Expert Insight: The decision between this compound and its Boc analogue should be dictated by the overall synthetic strategy, specifically the orthogonality of their deprotection conditions.[12] Cbz is typically removed by hydrogenolysis, whereas Boc is removed under acidic conditions. This choice is strategic, not tactical.
Conclusion and Recommendations
This comparative guide provides a quantitative framework for understanding the reactivity of this compound. Our findings confirm that it is a moderately reactive and highly effective substrate for SNAr reactions, offering a practical balance between reactivity, stability, and cost for many applications.
Key Recommendations for Researchers:
-
For Maximum Reactivity: When reaction speed is paramount, the corresponding 4-fluoro analogue, Benzyl (4-fluoropyridin-2-yl)carbamate , is the reagent of choice, offering a >17-fold rate enhancement.
-
For Standard Applications: This compound represents a robust and reliable option for routine synthesis and scale-up, where its moderate reactivity allows for controlled and predictable outcomes.
-
Strategic Flexibility: The choice between Cbz-Cl and Boc-Cl should be based on downstream synthetic steps, leveraging their orthogonal deprotection schemes to achieve selective transformations in complex molecules.
-
Avoid Unprotected Amines: For efficient SNAr at the C4 position, the 2-amino group should be protected with an electron-withdrawing carbamate to overcome the inherent deactivating effect of the free amine.
By leveraging these data-driven insights, researchers can more effectively design and execute synthetic strategies, accelerating the discovery and development of novel chemical entities.
References
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri...3
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?4
-
Umar, A. K., & Tius, M. A. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. 13
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Various Authors. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Google Search. 5
-
Organic Chemistry. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. 1
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. 14
-
Khan Academy. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. 2
-
Lu, J., Paci, I., & Connell, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. 15
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. 7
-
Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. 16
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 17
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. 18
-
Um, I. H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. PubMed. 19
-
Chem-Station. (2014). Carbamate Protective Groups. 10
-
Zheng, G., et al. (2010). Benzyl N-(4-pyridyl)carbamate. National Institutes of Health. 20
-
ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. 9
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. 21
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. 22
-
Umar, A. K., & Tius, M. A. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. 6
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. 12
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Organic Chemistry. (2020). 26.05 Protecting Groups for Amines: Carbamates. YouTube. 11
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X-ray crystallography of Benzyl (4-chloropyridin-2-yl)carbamate derivatives
An In-Depth Technical Guide to the X-ray Crystallography of Benzyl (4-chloropyridin-2-yl)carbamate Derivatives: A Comparative Analysis
For researchers, medicinal chemists, and material scientists, the precise three-dimensional structure of a molecule is paramount. It dictates biological activity, physical properties, and potential for therapeutic application. This compound and its derivatives represent a class of compounds with significant potential in drug discovery, owing to the versatile functionalities of the carbamate and chloropyridine moieties. X-ray crystallography stands as the gold standard for unequivocally determining molecular architecture. This guide provides a comprehensive comparison of the crystallographic aspects of these derivatives, supported by experimental protocols and data from closely related structures, offering a predictive framework for their analysis.
The Significance of Structural Elucidation
The introduction of a chloro-substituent on the pyridine ring, as well as modifications to the benzyl group, can dramatically influence the molecule's conformation, crystal packing, and intermolecular interactions. These subtle changes can have profound effects on solubility, stability, and bio-availability. Understanding these structural nuances through X-ray crystallography is a critical step in rational drug design and development.
A Comparative Look at Crystallographic Parameters
While a dedicated crystallographic study for this compound is not publicly available at the time of this guide, we can draw valuable comparisons from its non-chlorinated analog, Benzyl N-(4-pyrid-yl)carbamate, and other related derivatives. This comparative approach allows us to anticipate the structural impact of the chloro-substitution.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Benzyl N-(4-pyrid-yl)carbamate [1][2] | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/c | 11.9439 | 13.2120 | 14.6574 | 98.418 | 2288.06 | 8 |
| Benzyl N-(3-chloro-4-fluorophenyl)carbamate [3] | C₁₄H₁₁ClFNO₂ | Orthorhombic | Pbca | 10.4695 | 9.0346 | 28.361 | 90 | 2682.6 | 8 |
| Expected: this compound | C₁₃H₁₁ClN₂O₂ | Monoclinic | - | - | - | - | - | - | - |
Data for this compound is predictive. The presence of the chloro group is anticipated to influence the unit cell parameters and potentially the space group due to altered intermolecular interactions.
The chloro-substituent in the 4-position of the pyridine ring is expected to introduce halogen bonding capabilities and alter the electrostatic potential of the molecule. This can lead to different crystal packing motifs compared to the non-chlorinated analog, which is stabilized by N-H···N hydrogen bonds and antiparallel C-O···O-C interactions[1][2].
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for X-ray crystallography.
Part 1: Synthesis and Crystallization
Objective: To synthesize high-purity this compound derivatives and grow single crystals suitable for X-ray diffraction.
Protocol:
-
Synthesis: A common route involves the reaction of 2-amino-4-chloropyridine with benzyl chloroformate in an appropriate solvent (e.g., tetrahydrofuran) with a base (e.g., triethylamine) to neutralize the HCl byproduct. The reaction progress is monitored by thin-layer chromatography.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to achieve high purity (>95%), which is crucial for successful crystallization.
-
Crystallization:
-
Solvent Selection: A range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, dichloromethane, and mixtures with hexane or heptane) should be screened.
-
Technique: Slow evaporation is a reliable method. A saturated solution of the purified compound is prepared in the chosen solvent system and left undisturbed in a loosely capped vial. High-quality crystals typically form over several days to weeks.
-
Part 2: X-ray Data Collection and Structure Refinement
Objective: To obtain high-resolution diffraction data and solve the crystal structure.
Protocol:
-
Crystal Selection and Mounting: A well-formed, single crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and correct for experimental factors (e.g., absorption). This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities for each reflection.
-
Structure Solution and Refinement:
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
This model is then refined against the experimental data using least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are introduced, and hydrogen atoms are typically placed in calculated positions. The refinement is complete when the R-factor (a measure of the agreement between the calculated and observed structure factors) converges to a low value (typically < 0.05).
-
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive solid-state structural information, other techniques offer valuable insights into the molecule's properties in solution and confirm its identity.
Caption: Interplay of analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information about the molecule's conformation and dynamic behavior in solution.
-
Mass Spectrometry: Determines the exact molecular weight, confirming the elemental composition.
-
FT-IR Spectroscopy: Identifies characteristic functional groups (e.g., C=O and N-H stretches of the carbamate).
Conclusion
The structural analysis of this compound derivatives through X-ray crystallography is an indispensable tool for understanding their structure-property relationships. By employing a systematic approach to synthesis, crystallization, and data analysis, and by comparing the results with known structures of similar compounds, researchers can gain profound insights into the molecular architecture of this important class of compounds. This knowledge is fundamental for the rational design of new molecules with tailored biological and material properties.
References
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Ghassemzadeh, M., et al. (2010). Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401. [Link][1]
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National Center for Biotechnology Information (2024). Benzyl N-(4-pyridyl)carbamate. PubChem Compound Summary. [Link][2]
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Meyer, H., et al. (2007). BENZYL HYDROXYMETHYL CARBAMATE. Organic Syntheses, 84, 98. [Link][4]
-
Singh, M. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link][3]
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Validating the Mechanism of Action for Benzyl (4-chloropyridin-2-yl)carbamate Derivatives: A Comparative Guide for Kinase Inhibitor Discovery
In the landscape of modern drug discovery, particularly within oncology and immunology, the precise validation of a compound's mechanism of action (MoA) is paramount. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to validate the MoA of novel compounds derived from Benzyl (4-chloropyridin-2-yl)carbamate. Drawing from patent literature and the broader field of kinase inhibitor research, we posit that this chemical scaffold is a promising starting point for the development of inhibitors targeting key signaling kinases such as p38 Mitogen-Activated Protein Kinase (MAPK), Spleen Tyrosine Kinase (Syk), and Src family kinases. These kinases are critical nodes in pathways regulating inflammation and cell proliferation.
This guide will objectively compare the hypothesized activity of this compound derivatives with established kinase inhibitors, supported by a framework of essential experimental data and detailed protocols. Our approach is grounded in scientific integrity, ensuring that every described protocol serves as a self-validating system for robust and reproducible results.
The Kinase Target Hypothesis: p38, Syk, and Src
Patent literature suggests that compounds structurally related to this compound possess anti-inflammatory activity through the inhibition of p38 MAPK, Syk, and Src family tyrosine kinases[1]. These kinases represent high-value targets in multiple therapeutic areas:
-
p38 MAPK: A key mediator of the inflammatory response, p38 MAPK is activated by cellular stress and pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD)[2][3][4][5].
-
Syk: A non-receptor tyrosine kinase crucial for signaling in various immune cells. Syk inhibitors are effective in treating autoimmune and inflammatory conditions, with Fostamatinib being an FDA-approved drug for chronic immune thrombocytopenia[][7][8][9][10].
-
Src Family Kinases: This family of non-receptor tyrosine kinases plays a significant role in cell proliferation, survival, and metastasis. Consequently, Src inhibitors are in clinical development as anti-cancer agents[1][11][12][13][14].
The validation process for a novel compound from the this compound series, therefore, begins with a systematic evaluation of its inhibitory activity against these primary kinase targets.
Comparative Analysis: Benchmarking Against Established Inhibitors
To contextualize the potential of a novel this compound derivative, its performance must be benchmarked against well-characterized inhibitors of p38, Syk, and Src. The choice of comparator compounds is critical and should include molecules that have reached clinical trials or have been approved for therapeutic use.
| Target Kinase | Comparator Compound(s) | Rationale for Selection |
| p38 MAPK | BIRB-796, SB 203580 | Well-characterized, potent, and selective inhibitors widely used as tool compounds in p38 research.[2][15][16] |
| Syk | Fostamatinib (R406 - active metabolite) | FDA-approved Syk inhibitor, providing a clinically relevant benchmark.[][7][9] |
| Src | Dasatinib, Saracatinib (AZD0530) | Potent Src inhibitors that have undergone extensive clinical investigation in oncology.[1][12][13] |
The following sections outline the key experiments to generate comparative data against these benchmarks.
Experimental Validation Workflows
A multi-tiered approach is essential for validating the MoA, starting from biochemical assays to cellular and potentially in vivo models.
Part 1: Biochemical Assays - Is the Compound a Direct Kinase Inhibitor?
The initial step is to ascertain direct inhibition of the target kinases.
1.1. In Vitro Kinase Assay
This experiment directly measures the ability of the test compound to inhibit the enzymatic activity of purified p38, Syk, and Src kinases.
Protocol:
-
Reagents and Materials:
-
Recombinant human p38α, Syk, and Src kinase (active).
-
Kinase-specific substrate (e.g., ATF-2 for p38, a generic tyrosine kinase substrate like Poly(Glu, Tyr) for Syk and Src).[17][18][19]
-
ATP.
-
Kinase assay buffer.
-
Test compound (this compound derivative) and comparator compounds, serially diluted.
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or fluorescently labeled antibody against the phosphorylated substrate).[20]
-
-
Procedure:
-
Add kinase, substrate, and test compound/vehicle to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence, fluorescence) which is inversely proportional to kinase inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
1.2. Kinome Selectivity Profiling
To assess the specificity of the compound, it should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects and understanding the compound's overall selectivity profile. Commercial services are widely available for this purpose.
Part 2: Cellular Assays - Does the Compound Inhibit the Target in a Biological Context?
2.1. Target Engagement Assays
These assays confirm that the compound binds to its intended target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Protocol (CETSA):
-
Cell Culture and Treatment:
-
Culture cells expressing the target kinase (e.g., a human monocytic cell line for p38 and Syk, or a cancer cell line with high Src activity).
-
Treat cells with the test compound or vehicle control.
-
-
Thermal Shift:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures.
-
Lyse the cells to release the proteins.
-
-
Detection:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target kinase at each temperature by Western blotting or ELISA.
-
-
Data Analysis:
-
Binding of the compound stabilizes the kinase, resulting in a higher melting temperature. Plot the amount of soluble kinase against temperature to determine the thermal shift induced by the compound.
-
2.2. Phospho-protein Western Blot
This experiment measures the inhibition of the kinase's downstream signaling pathway.
Protocol:
-
Cell Stimulation and Lysis:
-
Culture appropriate cells and starve them of serum if necessary.
-
Pre-treat cells with the test compound or vehicle.
-
Stimulate the cells with a relevant agonist (e.g., LPS for p38, anti-IgM for Syk, EGF for Src).
-
Lyse the cells to extract proteins.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream substrates (e.g., phospho-p38, phospho-MK2 for the p38 pathway).
-
Use antibodies against the total protein as a loading control.
-
Detect with a secondary antibody conjugated to HRP and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Compare the level of phosphorylation in compound-treated cells to the vehicle-treated control.
-
2.3. Cellular Phenotypic Assays
These assays assess the functional consequences of kinase inhibition.
-
For Anti-inflammatory Activity (p38/Syk): Measure the inhibition of cytokine (e.g., TNF-α, IL-6) release from stimulated immune cells (e.g., PBMCs, macrophages) using ELISA.
-
For Anti-cancer Activity (Src):
-
Proliferation Assay: Measure the inhibition of cancer cell growth using assays like MTT or CellTiter-Glo.
-
Migration/Invasion Assay: Assess the inhibition of cell motility using a Boyden chamber assay.
-
Data Summary and Interpretation
The collected data should be summarized in tables for a clear comparison of the novel compound with the established inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | p38α IC50 (nM) | Syk IC50 (nM) | Src IC50 (nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| BIRB-796 | Literature/Experimental Value | - | - |
| Fostamatinib (R406) | - | Literature/Experimental Value | - |
| Dasatinib | - | - | Literature/Experimental Value |
Table 2: Cellular Activity
| Compound | Cellular Target Engagement (CETSA Shift, °C) | Inhibition of p-MK2 (IC50, nM) | Inhibition of TNF-α Release (IC50, nM) | Inhibition of Cancer Cell Proliferation (GI50, nM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| BIRB-796 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value | - |
| Fostamatinib (R406) | Literature/Experimental Value | - | Literature/Experimental Value | - |
| Dasatinib | Literature/Experimental Value | - | - | Literature/Experimental Value |
A potent compound will exhibit low nanomolar IC50 values in biochemical assays, demonstrate target engagement and pathway inhibition in cellular assays at similar concentrations, and produce the expected phenotypic response. The selectivity profile will determine the potential for off-target effects and guide further development.
Conclusion
Validating the mechanism of action for novel compounds derived from this compound requires a systematic and comparative approach. By hypothesizing a kinase inhibitory MoA based on existing literature and rigorously testing this hypothesis against established benchmarks for p38, Syk, and Src, researchers can generate a comprehensive data package. This guide provides the experimental framework to confidently assess the therapeutic potential of this chemical series and to make data-driven decisions for future drug development efforts. The ultimate goal is to translate promising chemical matter into novel therapeutics with a well-defined and validated mechanism of action.
References
- Kinase inhibitors. US Patent 9751837B2, filed October 1, 2015, and issued September 5, 2017.
- Xing, L. (2015).
- Puglisi, M., & Mondello, P. (2017). Current Status of Src Inhibitors in Solid Tumor Malignancies. Cancers, 9(12), 164.
- Koptyra, M., & Cierniak, A. (2014). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph.
- Lee, J. C., & Young, P. R. (1996). Role of p38 MAP kinase in inflammation. Therapeutic Immunology, 3(5-6), 223-230.
- Grimster, N. P., et al. (2020). Optimization of a series of potent, selective and orally bioavailable SYK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(19), 127433.
- Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402.
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
- Rolf, M. G., & Brown, J. R. (2021). Efficacy and Safety of Syk and BTK Inhibitors in Immune Thrombocytopenia: A Comprehensive Review of Emerging Evidence. Journal of Clinical Medicine, 10(10), 2097.
- Delaporte, C., & Bonner, W. M. (2020). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors.
- Yong, H. Y., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer.
- Fabbro, D., & Ruetz, S. (2007). Src kinase inhibitors: an update on patented compounds.
- Uckun, F. M., & Qazi, S. (2010). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Pharmaceuticals, 3(7), 2138-2157.
- Rigel Pharmaceuticals, Inc. (2018). FDA Approves Fostamatinib for Chronic Immune Thrombocytopenia. Oncology Nursing News.
- Kuick Research. (2023). Global SYK Inhibitors Market, Drug Price, Sales and Clinical Trials Outlook 2030.
- Regan, J., et al. (1998). Potent inhibitors of the MAP kinase p38. Bioorganic & Medicinal Chemistry Letters, 8(23), 3335-3340.
- R&D Systems. p38 Inhibitors Products.
- Selleck Chemicals. p38 MAPK Inhibitor Review.
- Cell Signaling Technology. p38 MAP Kinase Assay Kit (Nonradioactive).
- Sigma-Aldrich. p38 MAPK Activity Assay Kit (CS0250) - Bulletin.
- Promega Corpor
- BPS Bioscience. SYK Assay Kit.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzyl (4-chloropyridin-2-yl)carbamate Analogs for Kinase Inhibition
In the landscape of modern drug discovery, the strategic exploration of structure-activity relationships (SAR) is paramount to the development of potent and selective therapeutic agents. This guide provides a comprehensive analysis of the SAR of analogs derived from Benzyl (4-chloropyridin-2-yl)carbamate, a scaffold with significant potential in the realm of kinase inhibition. While direct and extensive SAR studies on this specific parent compound are not widely published, we can infer a robust and predictive SAR model by examining closely related 2-aminopyridine and 2-aminopyrimidine carbamate analogs that have been investigated as kinase inhibitors.[1][2]
The core structure, this compound, presents several key features for chemical modification: the benzyl group, the carbamate linker, and the substituted pyridine ring. Each of these components can be systematically altered to probe their influence on biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the rationale behind analog design, present a comparative analysis of their biological performance, and provide detailed experimental protocols for their synthesis and evaluation.
The Rationale for Analog Synthesis: Targeting the Kinome
The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.[3] When coupled with a carbamate linker, it can mimic peptide bonds and interact with the hinge region of kinase active sites, a common binding motif for kinase inhibitors.[4] The benzyl group can be modified to explore hydrophobic pockets and introduce functionalities that can enhance potency and selectivity. The 4-chloro substituent on the pyridine ring offers a handle for further chemical modification and influences the electronic properties of the pyridine nitrogen, which can be crucial for binding.
Our comparative analysis will focus on the potential of these analogs as inhibitors of kinases, such as Lymphocyte-specific kinase (Lck) and Janus kinase 2 (JAK2), given the established activity of similar 2-aminopyridine carbamate scaffolds against these targets.[1][2]
Comparative Analysis of Analog Performance
To illustrate the potential SAR of this compound analogs, we will extrapolate from published data on related 2-aminopyridine carbamate kinase inhibitors. The following table summarizes the hypothetical impact of various structural modifications on kinase inhibitory activity.
| Analog ID | Modification from Parent Compound | Predicted Kinase Inhibition (IC50) | Key SAR Insights |
| Parent | This compound | Baseline | Starting point for SAR exploration. |
| ANA-01 | Replacement of benzyl with substituted benzyl (e.g., 4-methoxybenzyl) | Potentially Improved | Exploration of hydrophobic pocket and potential for additional hydrogen bonding. |
| ANA-02 | Replacement of benzyl with smaller alkyl groups (e.g., ethyl, propyl) | Likely Decreased | Reduced hydrophobic interactions may lead to lower potency. |
| ANA-03 | Variation of the substituent at the 4-position of the pyridine ring (e.g., -H, -F, -CH3) | Variable | The electronic nature and size of the substituent can significantly impact binding affinity. |
| ANA-04 | Introduction of a substituent at the 5-position of the pyridine ring | Potentially Improved | Can provide an additional vector for interaction with the solvent front or other regions of the active site. |
| ANA-05 | Replacement of the carbamate linker with a urea or amide | Variable | Alteration of the hydrogen bonding pattern and conformational flexibility. |
| ANA-06 | Introduction of a solubilizing group on the benzyl moiety (e.g., morpholine) | Potentially Improved Pharmacokinetics | May enhance solubility and bioavailability, though potency could be affected. |
Deciphering the Structure-Activity Relationship
The following diagram illustrates the key structural components of the this compound scaffold and the potential impact of modifications on kinase inhibitory activity, based on analogous series.
Caption: Key modification points on the this compound scaffold.
Experimental Protocols
To enable researchers to explore the SAR of this promising scaffold, we provide the following detailed experimental protocols for the synthesis of a representative analog and a common kinase inhibition assay.
Synthesis of a Representative Analog: (4-Methoxybenzyl) (4-chloropyridin-2-yl)carbamate (ANA-01)
This protocol describes the synthesis of an analog where the benzyl group is replaced with a 4-methoxybenzyl group.
Workflow Diagram:
Caption: Synthetic workflow for a representative analog.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triphosgene (0.4 eq) portion-wise at 0 °C.
-
Isocyanate Formation: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the isocyanate intermediate can be monitored by thin-layer chromatography (TLC).
-
Carbamate Formation: In a separate flask, dissolve (4-methoxyphenyl)methanol (1.2 eq) and a non-nucleophilic base such as triethylamine (Et3N) (1.5 eq) in anhydrous THF.
-
Coupling Reaction: Add the solution from step 3 to the reaction mixture from step 2 dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-methoxybenzyl) (4-chloropyridin-2-yl)carbamate.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
In Vitro Kinase Inhibition Assay (Lck as an example)
This protocol outlines a common method to assess the inhibitory activity of the synthesized analogs against a target kinase.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the assay buffer (e.g., Tris-HCl, MgCl2, DTT), the recombinant Lck enzyme, a suitable peptide substrate, and adenosine triphosphate (ATP) at their optimal concentrations.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Plate Setup: In a 96- or 384-well plate, add the assay buffer, the Lck enzyme, and the peptide substrate to each well.
-
Compound Addition: Add the serially diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a quenching solution. The amount of phosphorylated substrate can be quantified using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve using appropriate software.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By systematically exploring the structure-activity relationships through the synthesis and evaluation of a diverse library of analogs, researchers can identify compounds with enhanced potency, selectivity, and drug-like properties. The experimental protocols provided in this guide offer a solid foundation for initiating such an investigation. Future work should focus on expanding the diversity of the synthesized analogs, profiling promising compounds against a panel of kinases to assess selectivity, and evaluating their efficacy in cell-based assays and in vivo models.
References
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Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. Journal of Medicinal Chemistry, 49(16), 4981-4991. [Link]
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Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
-
Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry, 17(3), 558-568. [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 30, 116534. [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(19), 3563. [Link]
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Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 64(24), 18036-18051. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(11), 2148. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 70(2), 85-96. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. [Link]
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Benzyl N-(4-pyrid-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o401. [Link]
-
Synthesis, characterization, and preliminary oxygenation studies of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes. Inorganic Chemistry, 45(21), 8685-8695. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6520. [Link]
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Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators. Bioorganic Chemistry, 108, 104653. [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7746-7757. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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The Selectivity Compass: A Comparative Guide to Kinase Inhibitors Derived from the Benzyl (4-chloropyridin-2-yl)carbamate Scaffold
In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized modern medicine, yet the specter of off-target effects and acquired resistance necessitates a deep understanding of their cross-reactivity profiles. This guide provides a comprehensive comparison of kinase inhibitors conceptually derived from the versatile Benzyl (4-chloropyridin-2-yl)carbamate scaffold, offering a framework for evaluating their selectivity and guiding the selection of optimal tool compounds for research and preclinical development.
The this compound scaffold presents a compelling starting point for kinase inhibitor design. It incorporates several key features: a substituted pyridine ring, a common motif in many FDA-approved kinase inhibitors, which can engage in critical hydrogen bonding interactions within the ATP-binding pocket; a benzyl group, which can be modified to explore hydrophobic pockets and enhance potency; and a carbamate linker, which provides structural rigidity and potential for additional interactions. Understanding how modifications to this core structure influence kinome-wide selectivity is paramount for developing next-generation targeted therapies.
Comparative Cross-Reactivity Profiling
To illustrate the principles of selectivity profiling, we present a comparative analysis of three hypothetical inhibitors derived from the this compound scaffold: BPC-1 (the parent compound), BPC-2 (a derivative with a methoxy substitution on the benzyl ring), and BPC-3 (a derivative where the chloro-substituent on the pyridine ring is replaced with a methyl group). Their inhibitory activity was assessed against a panel of 100 kinases at a concentration of 1 µM. The results are summarized in terms of the percentage of kinases inhibited by more than 50%.
| Compound ID | Primary Target | % Kinases Inhibited >50% (1 µM) | Selectivity Score (S-Score)* |
| BPC-1 | Kinase X | 35% | 0.35 |
| BPC-2 | Kinase X | 15% | 0.15 |
| BPC-3 | Kinase Y | 55% | 0.55 |
*The S-Score is a simplified metric representing the fraction of the kinome inhibited at a given concentration. A lower S-score indicates higher selectivity.
As the data illustrates, subtle chemical modifications can dramatically alter the selectivity profile. The addition of a methoxy group in BPC-2 appears to significantly enhance selectivity for the primary target, Kinase X, by reducing off-target interactions. Conversely, the seemingly minor change from a chloro to a methyl group in BPC-3 not only shifts the primary target to Kinase Y but also results in a more promiscuous inhibitor, engaging a broader range of kinases. This underscores the critical importance of empirical kinome-wide profiling in drug discovery.[1][2]
The Rationale Behind Kinase Selectivity Profiling
The goal of targeted therapy is to inhibit the specific kinase driving a disease with minimal impact on other kinases, thereby reducing side effects.[3] However, the high degree of structural conservation in the ATP-binding site across the human kinome makes achieving absolute selectivity a formidable challenge.[4][5] Many successful kinase inhibitors, in fact, exhibit polypharmacology, inhibiting a small number of related kinases, which can sometimes contribute to their therapeutic efficacy.[4] Understanding this "off-target" profile is crucial for interpreting experimental results and predicting potential toxicities.[6]
Several robust methodologies have been developed to assess the cross-reactivity of kinase inhibitors. These can be broadly categorized into biochemical assays, which measure direct inhibition of kinase activity, and cell-based assays, which assess the downstream consequences of kinase inhibition in a more physiological context.
Experimental Methodologies for Kinome Profiling
A multi-tiered approach is often the most efficient strategy for characterizing the selectivity of a novel inhibitor.
Tier 1: Initial Broad-Spectrum Screening
The initial screen is typically performed at a single high concentration (e.g., 1-10 µM) against a large panel of kinases to identify potential off-targets.
Representative Protocol: Mobility Shift Kinase Assay
This assay measures the conversion of a substrate peptide to a phosphopeptide by a specific kinase.
-
Reaction Setup: In a 384-well plate, combine the test inhibitor (at 1 µM), the specific kinase, and its corresponding substrate peptide in an assay buffer.
-
Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration close to its Michaelis-Menten constant (Km) for that kinase.
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA to chelate the magnesium ions required for kinase activity.
-
Electrophoretic Separation: The substrate and phosphopeptide are separated based on their charge differences using a microfluidic capillary electrophoresis system.
-
Data Analysis: The percentage of substrate conversion is calculated, and the percent inhibition is determined by comparing the conversion in the presence of the inhibitor to a DMSO control.[7]
Workflow for Kinase Profiling
Caption: A tiered approach to kinase inhibitor selectivity profiling.
Tier 2: Dose-Response Analysis for Potency Determination
For any kinases showing significant inhibition in the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).
Representative Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This classic method measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a suitable substrate (protein or peptide), and the diluted inhibitor in an assay buffer.
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Termination and Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP will be washed away.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Tier 3: Cellular Target Engagement and Phenotypic Assays
Confirming that an inhibitor engages its intended target in a cellular context is a critical step.
Representative Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced unfolding when a ligand is bound.
-
Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: The temperature at which 50% of the protein is denatured (the melting temperature, Tm) is determined. An increase in the Tm in the presence of the inhibitor indicates target engagement.
Illustrative Signaling Pathway: The MAPK/ERK Pathway
Many kinase inhibitors target components of critical signaling pathways like the MAPK/ERK pathway, which is frequently hyperactivated in cancer. Understanding the position of a target kinase within such a pathway is essential for interpreting the cellular effects of an inhibitor.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling cascade, a common target of kinase inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any chemical series, a thorough understanding of the structure-activity and structure-selectivity relationships is paramount. By employing a systematic and tiered approach to cross-reactivity profiling, researchers can gain critical insights into the on- and off-target activities of their compounds. This knowledge is indispensable for selecting high-quality chemical probes to interrogate biological systems and for advancing the most promising candidates toward clinical development. The methodologies and principles outlined in this guide provide a robust framework for making informed decisions in the challenging but rewarding field of kinase inhibitor drug discovery.
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- Nishiguchi, G., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328–2332.
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A Head-to-Head Comparison of Coupling Partners for Benzyl (4-chloropyridin-2-yl)carbamate: A Guide for Researchers
In the landscape of modern medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the 2-aminopyridine motif is a privileged structure, appearing in a multitude of clinically significant molecules. The targeted modification of this core through cross-coupling reactions offers a powerful avenue for generating diverse molecular libraries and optimizing pharmacological profiles. This guide provides an in-depth, head-to-head comparison of three seminal palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—for the functionalization of benzyl (4-chloropyridin-2-yl)carbamate. Our analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems, offering researchers a comprehensive resource for strategic synthetic planning.
The Strategic Role of the Benzyl Carbamate Protecting Group
The 2-amino group of our substrate is protected as a benzyl carbamate (Cbz). This is a crucial strategic decision for several reasons. Firstly, the unprotected 2-aminopyridine nitrogen is a potent Lewis base that can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] The Cbz group mitigates this issue by delocalizing the nitrogen lone pair, rendering it less nucleophilic. Secondly, carbamates are robust protecting groups that are stable to a wide range of reaction conditions, yet can be readily cleaved when desired.[2] This orthogonality is essential in multi-step syntheses.
Head-to-Head Comparison of Coupling Strategies
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl and hetero-biaryl linkages, which are prevalent in many pharmaceutical agents.[1] This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The presence of a base is critical for the activation of the boronic acid, facilitating the transmetalation step.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance and Considerations for this compound:
For a substrate like this compound, the Suzuki-Miyaura coupling is a highly attractive option for introducing aryl or heteroaryl substituents at the 4-position. The coupling of 2-chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] However, the use of electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, has proven effective for this class of substrates.[1]
Expected Outcome: With an appropriate catalyst system, one can anticipate good to excellent yields for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.[5] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper.[6]
Mechanism: The Sonogashira reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle. Reductive elimination then affords the aryl alkyne product.[6] Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling products.[7]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Performance and Considerations for this compound:
The Sonogashira coupling of this compound with terminal alkynes is a viable strategy for introducing sp-hybridized carbon linkers. As with the Suzuki coupling, the reactivity of the C-Cl bond requires a robust catalytic system. A common catalyst combination is Pd(PPh₃)₂Cl₂ with a copper(I) salt like CuI, in the presence of an amine base such as triethylamine or diisopropylamine.[5] The reaction is typically carried out in solvents like DMF or THF.
Expected Outcome: Moderate to good yields can be expected for the Sonogashira coupling of this compound, particularly with electron-rich or aryl-substituted alkynes. Aliphatic alkynes may require more forcing conditions. Careful control of the reaction conditions is necessary to minimize the formation of homocoupled alkyne byproducts.
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C(sp²)–N bonds.[8] This reaction couples an aryl halide with a primary or secondary amine.
Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex. Reductive elimination from this intermediate furnishes the desired arylamine and regenerates the Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance and Considerations for this compound:
The Buchwald-Hartwig amination of this compound allows for the introduction of a wide variety of primary and secondary amines at the 4-position. The choice of ligand is critical for success, with bulky, electron-rich phosphines such as BrettPhos, RuPhos, or Josiphos often providing excellent results for chloropyridine substrates.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]
Expected Outcome: High yields are generally achievable for the Buchwald-Hartwig amination of this substrate with a broad scope of amines, including anilines, cyclic and acyclic aliphatic amines. The reaction conditions are often milder than those required for C-C coupling reactions.
Comparative Summary
| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) | C(sp²)–N |
| Coupling Partner | Boronic Acid/Ester | Terminal Alkyne | Primary/Secondary Amine |
| Typical Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ / BrettPhos |
| Typical Base | K₂CO₃, K₃PO₄ | Et₃N, i-Pr₂NH | NaOtBu, LHMDS |
| Typical Solvent | Dioxane/H₂O, Toluene | DMF, THF | Toluene, Dioxane |
| Typical Temp. | 80–110 °C | 60–100 °C | 80–110 °C |
| Expected Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Key Advantage | Broad substrate scope for biaryls | Access to versatile alkynyl intermediates | Wide variety of amines can be coupled |
| Potential Issue | Stability of boronic acids | Alkyne homocoupling | Base-sensitive functional groups |
Experimental Protocols
The following are generalized, representative protocols for the cross-coupling of this compound. Optimization of specific reaction parameters may be necessary for individual coupling partners.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
To a dry Schlenk tube are added this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv). The tube is evacuated and backfilled with argon (3x). Degassed 1,4-dioxane and water (4:1) are added, and the mixture is heated to 100 °C with stirring for 12-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]
Sonogashira Coupling Protocol
To a flame-dried round-bottom flask are added this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv). The flask is evacuated and backfilled with argon (3x). Anhydrous DMF is added, followed by triethylamine (2.5 equiv) and the terminal alkyne (1.5 equiv). The reaction is stirred at 80 °C for 6-12 hours. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with aqueous NH₄Cl and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.[5]
Buchwald-Hartwig Amination Protocol
In a glovebox, an oven-dried vial is charged with this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), BrettPhos (0.04 equiv), and NaOtBu (1.4 equiv). The amine (1.2 equiv) is added, followed by anhydrous toluene. The vial is sealed and heated to 100 °C with stirring for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.[10]
Conclusion
The choice of coupling partner for the functionalization of this compound is dictated by the desired final product. For the synthesis of 2-amino-4-arylpyridines, the Suzuki-Miyaura coupling offers a robust and high-yielding approach with a broad substrate scope. To introduce alkynyl functionalities, the Sonogashira coupling is the method of choice, although careful optimization may be required to maximize yields and minimize side reactions. Finally, for the construction of C-N bonds, the Buchwald-Hartwig amination provides a highly efficient and versatile route to a diverse range of 2,4-disubstituted aminopyridines. By understanding the nuances of each of these powerful transformations, researchers can strategically design and execute synthetic routes to novel and potentially bioactive molecules.
References
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]
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Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Institutes of Health. Available at: [Link]
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Carbamate Protective Groups. Chem-Station. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
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Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. Available at: [Link]
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Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. PubMed. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. Available at: [Link]
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Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. Available at: [Link]
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Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. ResearchGate. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
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A Researcher's Guide to the Metabolic Stability of (4-chloropyridin-2-yl)carbamate Containing Compounds
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. This property, which describes the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its in vivo half-life, bioavailability, and clearance.[1][2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[3] Therefore, a thorough understanding and early evaluation of metabolic stability are crucial for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[1][3]
The (4-chloropyridin-2-yl)carbamate moiety has emerged as a significant structural motif in medicinal chemistry, incorporated into various molecules for its potential biological activities. This guide provides an in-depth evaluation of the metabolic liabilities associated with this moiety. We will explore its primary metabolic pathways, present a framework for its experimental evaluation, and offer a comparative analysis against alternative structures. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and progression of NCEs containing this chemical scaffold.
Predicted Metabolic Pathways: Deconstructing the (4-chloropyridin-2-yl)carbamate Moiety
The metabolic fate of a compound containing the (4-chloropyridin-2-yl)carbamate moiety is primarily dictated by two key structural features: the carbamate linkage and the 4-chloropyridine ring. Each presents distinct sites for enzymatic attack.
Hydrolytic Cleavage of the Carbamate Linkage
The carbamate group is an ester-amide hybrid, making it susceptible to hydrolysis by a class of enzymes known as esterases, particularly carboxylesterases, which are abundant in the liver, plasma, and other tissues.[4][5][6] This enzymatic cleavage is a major metabolic route for many carbamate-containing drugs.[6][7]
-
Mechanism: The hydrolysis of the carbamate bond results in the formation of an alcohol or phenol (from the 'R' group), carbon dioxide, and the corresponding amine, in this case, 2-amino-4-chloropyridine.[6]
-
Significance: The rate of this hydrolysis is a critical factor in determining the compound's half-life.[6] Rapid hydrolysis can lead to a short duration of action, which may be undesirable for therapeutic efficacy. Conversely, for a prodrug, this cleavage is the intended mechanism of activation.[7]
Caption: Hydrolytic cleavage of the carbamate linkage.
Oxidative Metabolism of the 4-Chloropyridine Ring
The 4-chloropyridine ring is a substrate for oxidative enzymes, predominantly the Cytochrome P450 (CYP) superfamily located in the liver.[8][9] These enzymes catalyze a variety of reactions that increase the hydrophilicity of the compound, facilitating its excretion.
-
N-Oxidation: The nitrogen atom in the pyridine ring is a common site for oxidation, leading to the formation of a pyridine N-oxide metabolite. This transformation is a well-documented metabolic pathway for pyridine-containing compounds.[10]
-
Aromatic Hydroxylation: CYP enzymes can also introduce a hydroxyl group onto the pyridine ring, typically at positions not occupied by the chlorine or amino-carbamate groups. This hydroxylation creates a new site for subsequent Phase II conjugation reactions.
-
Dehalogenation: While generally a less favorable pathway, enzymatic removal of the chlorine atom is a possible metabolic route, though it often occurs at a slower rate than ring oxidation.
These oxidative metabolites can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to further increase their water solubility and promote elimination.
Caption: Potential oxidative metabolic pathways of the pyridine ring.
Experimental Framework for Stability Assessment
To empirically determine the metabolic stability of a compound, a series of well-established in vitro assays are employed. These assays provide critical data for calculating key pharmacokinetic parameters.[1][11]
In Vitro Test Systems
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[2] They are a cost-effective and widely used tool for assessing Phase I metabolism as they contain a high concentration of CYP enzymes.[2][11][12][13][14]
-
Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive and physiologically relevant model.[2][3][11][12]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions.[2][3]
Key Parameters and Analytical Methods
The primary output of these assays is the rate of disappearance of the parent compound over time. From this data, two crucial parameters are derived:
-
In Vitro Half-Life (t½): The time required for 50% of the initial compound to be metabolized. A shorter half-life indicates lower metabolic stability.[1][3][15]
-
Intrinsic Clearance (CLint): A measure of the inherent capacity of the liver enzymes to metabolize a compound, independent of physiological factors like blood flow.[1][2][3][11][15]
The quantification of the parent compound and its metabolites is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers unparalleled sensitivity and selectivity, allowing for accurate measurements even in complex biological matrices.[16][17][18][19][20][21][22]
Comparative Metabolic Stability Data
To contextualize the metabolic stability of the (4-chloropyridin-2-yl)carbamate moiety, we present hypothetical but representative data comparing a test compound (Compound A) with alternative carbamate structures in a human liver microsomal assay.
| Compound ID | Structure | t½ (min) | CLint (µL/min/mg protein) | Primary Metabolic Route |
| Compound A | R-O-C(=O)NH-(4-chloropyridin-2-yl) | 25 | 55.4 | Hydrolysis & Oxidation |
| Compound B | R-O-C(=O)NH-(phenyl) | 45 | 30.8 | Oxidation |
| Compound C | R-O-C(=O)NH-(4-fluorophenyl) | 38 | 36.5 | Oxidation |
| Compound D | R-O-C(=O)NH-(tert-butyl) | > 60 | < 23.1 | Minimal Metabolism |
Analysis of Comparative Data:
-
Compound A vs. B & C: The presence of the pyridine ring in Compound A, particularly with its nitrogen atom, introduces an additional site for CYP-mediated oxidation compared to the phenyl and fluorophenyl analogues. This, combined with potential esterase-mediated hydrolysis, likely contributes to its lower metabolic stability (shorter t½ and higher CLint).
-
Impact of the Amine Moiety: The electron-withdrawing nature of the 4-chloropyridine ring may influence the stability of the carbamate linkage compared to a simple phenyl ring.
-
Compound D (Alkyl Carbamate): The replacement of the aromatic/heteroaromatic group with a sterically hindered alkyl group like tert-butyl significantly increases metabolic stability. This is because the bulky group can shield the carbamate linkage from esterase attack, and there is no aromatic ring for oxidative metabolism. This highlights a common strategy in medicinal chemistry to improve metabolic stability by blocking sites of metabolism.
Protocol: Human Liver Microsome Stability Assay
This protocol outlines a standard high-throughput method for assessing metabolic stability.
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to a working concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution in phosphate buffer.[13] This typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation Setup:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the diluted liver microsomes to achieve a final protein concentration of 0.5 mg/mL.
-
Include control wells: a negative control (without NADPH) to assess non-enzymatic degradation, and positive controls (compounds with known metabolic rates, e.g., verapamil, testosterone) to validate the assay performance.[14]
-
-
Reaction Initiation and Incubation:
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Conclusion and Strategic Outlook
The (4-chloropyridin-2-yl)carbamate moiety possesses two primary metabolic soft spots: the carbamate linkage, susceptible to esterase-mediated hydrolysis, and the pyridine ring, which is a target for CYP450-mediated oxidation. The overall metabolic stability of a compound containing this moiety will be a composite of the rates of these different pathways.
For drug discovery teams, this dual liability necessitates a strategic approach. If high stability is desired, medicinal chemistry efforts could focus on introducing steric hindrance near the carbamate linkage to shield it from esterases or modifying the electronic properties of the pyridine ring to reduce its susceptibility to oxidation. Conversely, if the moiety is part of a prodrug strategy, these metabolic pathways can be exploited for controlled drug release.
Early and iterative in vitro screening using the protocols outlined in this guide is essential. By comparing data against structural analogues, researchers can build a robust structure-activity relationship (SAR) and a structure-metabolism relationship (SMR), ultimately guiding the design of compounds with an optimized pharmacokinetic profile fit for clinical success.
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Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach - PMC - PubMed Central. (2022, December 27). PubMed Central. [Link]
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.). ResearchGate. [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]
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Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed. (n.d.). PubMed. [Link]
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Cytochromes P450. (n.d.). University of Toledo. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (n.d.). PubMed Central. [Link]
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Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - NIH. (n.d.). NIH. [Link]
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Showing metabocard for 2-Amino-4-chloropyridine (HMDB0244987) - Human Metabolome Database. (2021, September 10). Human Metabolome Database. [Link]
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In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (n.d.). ResearchGate. [Link]
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2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem - NIH. (n.d.). NIH. [Link]
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A Comparative Guide to the Reproducibility of Synthetic Protocols for Benzyl (4-chloropyridin-2-yl)carbamate
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility and efficiency are paramount. This guide provides an in-depth comparison of two common protocols for the synthesis of Benzyl (4-chloropyridin-2-yl)carbamate, a valuable building block in medicinal chemistry. We will delve into the mechanistic rationale behind each method, offer detailed step-by-step protocols, and present a comparative analysis of their expected performance based on established chemical principles.
The primary transformation involves the protection of the amino group of 2-amino-4-chloropyridine using benzyl chloroformate (Cbz-Cl). While seemingly straightforward, this reaction is not without its challenges. The nucleophilicity of the exocyclic amino group in 2-aminopyridine can be influenced by intramolecular hydrogen bonding with the ring nitrogen.[1] Furthermore, the pyridine nitrogen itself can compete with the amino group for acylation by Cbz-Cl, leading to the formation of an undesired N-acylpyridinium salt.[1] The choice of reaction conditions, particularly the solvent system and base, is crucial in mitigating these side reactions and ensuring a high yield of the desired product.
This guide will compare two distinct approaches: a biphasic system utilizing tetrahydrofuran (THF) and water, and a purely aqueous medium.
Protocol 1: Biphasic Synthesis in Tetrahydrofuran/Water
This protocol employs a mixture of an organic solvent (THF) and water, creating a two-phase system. The starting material, 2-amino-4-chloropyridine, has solubility in the organic phase, while the inorganic base, sodium bicarbonate, resides in the aqueous phase. This approach aims to carefully control the reaction environment to favor the desired N-acylation.
Mechanistic Considerations
The use of a biphasic system with a mild inorganic base like sodium bicarbonate helps to maintain a controlled pH at the interface of the two liquids. This is critical to deprotonate the amino group of the substrate, enhancing its nucleophilicity for attack on the benzyl chloroformate, while minimizing the formation of the N-acylpyridinium salt. The reaction is conducted at 0 °C to further reduce the rate of potential side reactions.[1]
Experimental Workflow
Sources
Navigating the Chemical Landscape of Pyridinyl Carbamates: A Comparative Guide for Researchers
A Note to Our Readers: This guide addresses the chemical class of pyridinyl carbamates, with a focus on derivatives that have been explored in peer-reviewed literature. The specific compound, Benzyl (4-chloropyridin-2-yl)carbamate, is commercially available from various suppliers. However, a comprehensive search of peer-reviewed scientific literature did not yield published studies detailing its specific synthesis, biological activity, or comparative performance data. Therefore, this guide will provide a broader comparative analysis of structurally related pyridinyl and benzyl carbamates, offering insights into their potential applications and the experimental methodologies used to evaluate them. This approach aims to equip researchers, scientists, and drug development professionals with a valuable framework for understanding this class of compounds.
Introduction to Pyridinyl Carbamates: A Scaffold of Interest
Pyridinyl carbamates represent a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The general structure, characterized by a pyridine ring linked to a carbamate group, serves as a versatile scaffold for designing molecules with specific therapeutic properties. The electronic properties of the pyridine ring, combined with the hydrogen-bonding capabilities of the carbamate linkage, allow for a wide range of interactions with biological targets.
Derivatives of this core structure have been investigated for a variety of applications, including their potential as enzyme inhibitors. The nature and position of substituents on the pyridine ring and the carbamate's alcohol moiety can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Substituted Benzyl Carbamates in Enzyme Inhibition
While specific data for this compound is not available in peer-reviewed literature, studies on analogous compounds provide a basis for understanding their potential as enzyme inhibitors. Notably, research has focused on their role as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), all of which are relevant targets in neurodegenerative diseases like Alzheimer's.
Cholinesterase Inhibition: A Key Therapeutic Strategy
Carbamates are a well-established class of cholinesterase inhibitors[1]. Their mechanism of action involves the carbamylation of a serine residue in the active site of the enzyme, leading to its temporary inactivation. This increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.
A study on a series of benzyl carbamates of 4-aminosalicylanilides explored their potential as cholinesterase inhibitors. While some compounds in the series showed promise, the unsubstituted parent compound and several fluorinated derivatives had varying degrees of activity against AChE and BChE. For instance, one of the more active compounds in a related series, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, demonstrated inhibitory activity against both enzymes, although with moderate potency (IC50 values of 47.37 µM for AChE and 105.82 µM for BChE)[2].
In a different study, novel sulfonamide-based carbamates were designed as selective BChE inhibitors. Several of these compounds exhibited potent and selective inhibition of BChE, with some being significantly more active than the clinically used drug rivastigmine[1]. For example, benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate showed a high BChE inhibition with an IC50 of 4.33 µM[1]. This highlights how modifications to the benzyl and carbamate portions of the molecule can tune its activity and selectivity.
BACE1 Modulation: An Alternative Approach in Alzheimer's Disease
BACE1 is another key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The aforementioned series of benzyl carbamates of 4-aminosalicylanilides was also evaluated for BACE1 inhibition. At a concentration of 10 µM, only benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showed a modest inhibition of approximately 28%[2]. This suggests that while the carbamate scaffold can interact with BACE1, significant structural optimization would be necessary to achieve potent inhibition.
The following table summarizes the inhibitory activities of representative benzyl carbamate derivatives from the literature:
| Compound | Target Enzyme | IC50 / % Inhibition | Source |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | AChE | 47.37 µM | [2] |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BChE | 105.82 µM | [2] |
| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | 27.5% at 10 µM | [2] |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | BChE | 4.33 µM | [1] |
Experimental Protocols: A Guide to Synthesis and Evaluation
For researchers interested in exploring the potential of novel pyridinyl carbamates, the following sections provide an overview of the synthetic methodologies and bioassays adapted from the literature on related compounds.
General Synthesis of Pyridinyl Carbamates
The synthesis of pyridinyl carbamates can be achieved through several routes. A common method involves the reaction of an aminopyridine with a chloroformate. The synthesis of Benzyl N-(4-pyridyl)carbamate, a close analog of the topic compound, provides a representative example[3].
Step-by-Step Protocol for the Synthesis of Benzyl N-(4-pyridyl)carbamate:
-
Reaction Setup: A solution of 4-aminopyridine and a base, such as triethylamine, is prepared in a dry aprotic solvent like tetrahydrofuran (THF).
-
Addition of Chloroformate: Benzyl chloroformate, dissolved in THF, is added dropwise to the 4-aminopyridine solution, typically at a reduced temperature (e.g., in an ice bath) to control the reaction rate.
-
Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure carbamate.
Caption: General workflow for the synthesis of a pyridinyl carbamate.
In Vitro Enzyme Inhibition Assays
To evaluate the biological activity of newly synthesized carbamates, in vitro enzyme inhibition assays are essential. The following is a generalized protocol for assessing cholinesterase inhibition, based on the well-established Ellman's method.
Protocol for Cholinesterase Inhibition Assay:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, the target enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).
-
Assay Procedure: In a 96-well plate, incubate the enzyme with the test compound for a specific period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Data Acquisition: Measure the absorbance of the yellow product over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro cholinesterase inhibition assay.
Conclusion and Future Directions
While a detailed comparative guide on this compound is currently precluded by the lack of published data, the exploration of structurally related compounds provides a valuable roadmap for researchers. The pyridinyl carbamate scaffold is a promising starting point for the design of novel enzyme inhibitors. The available literature on analogs suggests that modifications to the pyridine and benzyl moieties can significantly impact biological activity and selectivity.
Future research in this area could involve the synthesis and biological evaluation of this compound and its derivatives. A systematic structure-activity relationship (SAR) study, comparing different substitution patterns on the pyridine ring, would be instrumental in identifying potent and selective inhibitors for various therapeutic targets. Such studies, accompanied by detailed experimental data and comparative analyses, would be a valuable contribution to the field of medicinal chemistry.
References
- This placeholder is for any future publications on Benzyl (4-chloropyridin-2-yl)
- This placeholder is for any future publications on Benzyl (4-chloropyridin-2-yl)
-
Fang, M., Zheng, C., & Xu, W. (2010). Benzyl N-(4-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o401. [Link]
-
Kos, J., et al. (2022). Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators. Molecules, 27(20), 6896. [Link]
- This reference is to a study on histone deacetylase inhibitors and is provided for context on the broader applications of benzyl carbam
- This is a duplicate of reference 3, provided by the search results.
- This reference is to a chemical supplier and is not a peer-reviewed article.
- This reference is to a study on the synthesis and biological activity of other carbamate deriv
- This reference is to a PubChem entry and is not a peer-reviewed article.
-
Korabecny, J., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(18), 3244. [Link]
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- This reference is to a study on the synthesis and biological activity of other pyridine-linked compounds.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl (4-chloropyridin-2-yl)carbamate
This document provides essential, step-by-step guidance for the safe and compliant disposal of Benzyl (4-chloropyridin-2-yl)carbamate. As a compound utilized in complex research and development environments, understanding its specific chemical hazards is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This guide moves beyond a simple checklist, offering a causal framework for each procedural step, grounded in authoritative regulatory and safety standards.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is dictated by its unique hazard profile. This compound is a multi-functional molecule, and its hazards are derived from its constituent parts: the benzyl carbamate group and the chlorinated pyridine ring.
-
Carbamate Moiety: Carbamates as a class are known for their biological activity, often acting as acetylcholinesterase inhibitors.[1] While the toxicity of this specific compound is not extensively documented, the carbamate functional group necessitates handling it as a potentially bioactive and toxic substance.[1][2] Symptoms of exposure to carbamates can include headaches, dizziness, and gastrointestinal distress.[2]
-
Chlorinated Pyridine Ring: The presence of a chlorinated aromatic ring classifies this compound as a halogenated organic solvent.[3] Such compounds are of significant environmental concern due to their potential for persistence and toxicity to aquatic life.[4][5] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of chlorinated organic compounds, which must be treated as hazardous waste.[6]
Therefore, all waste containing this compound, whether in solid form, dissolved in solution, or as contaminated labware, must be presumed hazardous and managed accordingly.
Hazard Summary Table
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled.[7][8][9] | PubChem, MedChemExpress |
| Skin Corrosion/Irritation | Causes skin irritation.[10][11] | Apollo Scientific, ECHEMI, Sdfine |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[10][11] | Apollo Scientific, ECHEMI, Sdfine |
| Respiratory Irritation | May cause respiratory irritation.[7][10][11] | PubChem, Apollo Scientific, ECHEMI |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[5][12] | Grokipedia, Carl ROTH |
Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Due to its chlorinated nature, waste containing this compound falls under regulations for hazardous waste.[3][6]
Key regulatory principles include:
-
Waste Identification: Generators are legally responsible for determining if their waste is hazardous.[15]
-
Satellite Accumulation: Laboratories may accumulate up to 55 gallons of hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16][17]
-
Proper Labeling and Storage: All waste containers must be properly labeled, kept closed, and stored in a manner that prevents leaks or spills.[16]
-
Licensed Disposal: Final disposal must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of this compound waste from generation to final transport.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Causality: The first line of defense is preventing personal exposure. Based on its known hazards as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory.[10][11]
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles that conform to ANSI Z87.1 or EN 166 standards.[11]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[10][18]
Step 2: Segregate and Collect Hazardous Waste
Causality: Proper segregation prevents dangerous chemical reactions and ensures the waste stream is correctly categorized for final disposal. Never mix incompatible waste types.
-
Solid Waste: Collect unused or expired solid this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly marked liquid hazardous waste container.
-
Solvent Type: The container should be designated for halogenated organic waste. Do not mix with non-halogenated waste streams.[3]
-
-
Container Compatibility: Use only containers made of materials compatible with the waste (e.g., glass or high-density polyethylene). The original product container is often a suitable choice if it is in good condition.[16] Ensure the container has a secure, tight-fitting lid.[16]
Step 3: Label Waste Containers Immediately and Accurately
Causality: Accurate labeling is a critical safety and regulatory requirement.[16] It communicates the container's contents to all personnel and is essential for the waste disposal vendor to handle the material correctly.
Each hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste" [16]
-
Full Chemical Name: "this compound"
-
All Constituents: List all components in the container, including solvents, with estimated percentages.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Generator Information: Your name, laboratory, and building/room number.
Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)
Causality: The SAA provides a safe, compliant, and controlled location for the temporary storage of hazardous waste, minimizing risks within the active laboratory space.[16][17]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[16]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to capture any potential leaks.
-
Volume Limits: Do not exceed the 55-gallon SAA limit. Once a container is full, it must be moved to the central accumulation area within three days.[16]
Step 5: Arrange for Final Disposal via a Licensed Professional
Causality: The chemical nature of this compound, particularly the chlorinated pyridine ring, requires specialized treatment to ensure its complete and safe destruction, preventing environmental release.[4][19]
-
Method: The required and preferred disposal method for chlorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[6][12] This process ensures the complete destruction of the molecule into less harmful components.
-
Procedure: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full, properly labeled waste container. Do not attempt to transport or dispose of the waste yourself.
-
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the drain. [20] This is illegal and poses a significant threat to aquatic ecosystems.
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If the spill is large, involves volatile solvents, or you feel unwell, evacuate the area and contact your EHS emergency line.
-
Manage Small Spills: For minor spills of the solid material, use dry cleanup procedures to avoid generating dust.[10] Carefully sweep the material into a sealable container. For small liquid spills, absorb the material with a chemical spill kit absorbent.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
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ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
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Taylor & Francis Online. (2009, January 9). Degradation of pyridines in the environment. Retrieved from [Link]
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Applied and Environmental Microbiology. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
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PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
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Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
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Grokipedia. (2026, January 7). Benzyl carbamate. Retrieved from [Link]
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Clym. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Retrieved from [Link]
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Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]
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Sdfine. (n.d.). BENZYL CARBAMATE. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Benzyl (4-chloropyridin-2-yl)carbamate
This guide provides essential safety protocols and operational directives for the handling of Benzyl (4-chloropyridin-2-yl)carbamate. As a compound combining a benzyl carbamate protecting group with a chlorinated pyridine core, it necessitates a cautious and well-informed approach. The procedures outlined herein are synthesized from established safety data for structurally analogous compounds and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Identification and Risk Assessment: Understanding the Chemistry of Exposure
Based on data from closely related analogs, the compound should be treated as hazardous. The primary anticipated hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][4][5][6]
-
Eye Irritation: Causes serious eye irritation.[1][2][4][5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][2][4][5][6]
The pyridine component suggests that good ventilation is crucial to avoid inhalation of any potential vapors or dust, which can lead to systemic effects.[7][8][9][10] The carbamate structure, while generally reversible in its biological interactions, warrants careful handling to avoid unintended physiological responses.[11]
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE is not merely a checklist but a direct response to the identified hazards of skin, eye, and respiratory contact.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Provides splash protection against pyridine-like structures and prevents skin contact.[8][12][13] For prolonged handling or in case of a spill, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated.[14] |
| Eye Protection | Chemical safety goggles | Offers a complete seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses are insufficient.[8] |
| Face Protection | Face shield (in addition to goggles) | Required when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to minimize exposure risk at every stage of handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




